Product packaging for 4-Bromo-3,5-dichloropyridine(Cat. No.:CAS No. 343781-45-3)

4-Bromo-3,5-dichloropyridine

Cat. No.: B1278663
CAS No.: 343781-45-3
M. Wt: 226.88 g/mol
InChI Key: LOKLQBZBVPYAQO-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichloropyridine is a useful research compound. Its molecular formula is C5H2BrCl2N and its molecular weight is 226.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrCl2N B1278663 4-Bromo-3,5-dichloropyridine CAS No. 343781-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKLQBZBVPYAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443439
Record name 4-BROMO-3,5-DICHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343781-45-3
Record name 4-BROMO-3,5-DICHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-dichloropyridine (CAS: 343781-45-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dichloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine atom at the 4-position and chlorine atoms at the 3 and 5-positions, offers multiple sites for chemical modification. This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common scaffold in a vast array of pharmaceuticals, and the strategic placement of halogens on this ring system allows for selective functionalization through various cross-coupling reactions.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
CAS Number 343781-45-3[2]
Molecular Formula C₅H₂BrCl₂N[3]
Molecular Weight 226.89 g/mol [3]
Appearance Colorless or pale yellow crystal[4]
Melting Point 80-82 °C[4]
Boiling Point 289-290 °C[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[4]
SMILES C1=C(C(=C(C=N1)Br)Cl)Cl-
InChIKey LOKLQBZBVPYAQO-UHFFFAOYSA-N-

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in academic literature, a plausible synthetic route can be devised based on general methods for the halogenation of pyridines. A common approach involves the reaction of pyridine with bromine and a chlorinating agent, often in the presence of a catalyst like ferric chloride.[4] The reaction conditions, such as temperature, pH, and reaction time, would need to be carefully controlled to achieve the desired polysubstituted product with high purity.[4]

A potential synthetic pathway is outlined below:

Synthesis of this compound Pyridine Pyridine Intermediate1 Polychlorinated Pyridine Intermediate Pyridine->Intermediate1 Chlorination (e.g., Cl2, SO2Cl2) Product This compound Intermediate1->Product Bromination at C4 (e.g., Br2, NBS) Suzuki-Miyaura Workflow Start Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base - Solvent Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-3,5-dichloropyridine Purification->Product Buchwald-Hartwig Workflow Start Combine Reactants: - this compound - Amine - Palladium Catalyst & Ligand - Base - Solvent Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-3,5-dichloropyridine Derivative Purification->Product

References

4-Bromo-3,5-dichloropyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dichloropyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, a halogenated pyridine derivative of interest in synthetic chemistry and pharmaceutical research. The information is presented to be a practical resource for laboratory work and theoretical modeling.

Core Physical and Chemical Properties

This compound is a solid, crystalline organic compound.[1] Its chemical structure and properties are defined by the pyridine ring substituted with three halogen atoms. The presence of bromine and chlorine atoms significantly influences its molecular weight, polarity, and reactivity, which in turn determine its physical characteristics.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for a range of applications, from designing reaction conditions to predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₂BrCl₂N[1][2]
Molecular Weight 226.89 g/mol [2]
Melting Point 75-76°C[2][3]
Boiling Point 250.655°C at 760 mmHg
Density 1.848 g/cm³
Appearance White to off-white or pale yellow solid/crystal[2][3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.
Vapor Pressure 0.034 mmHg at 25°C
Refractive Index 1.597

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail standardized experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, while impurities will typically broaden and depress the melting range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (finely powdered)

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][4]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]

  • Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[2][4]

Boiling Point Determination (Thiele Tube Method)

While this compound is a solid at room temperature, its boiling point can be determined using specialized techniques. The Thiele tube method is a common approach for determining the boiling point of small quantities of a liquid, or a melted solid.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount of the melted this compound is placed in the small test tube. A capillary tube, with its open end down, is placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil, with the oil level above that of the sample.[5]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[5]

  • Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Solubility Determination

Understanding a compound's solubility is essential for purification, formulation, and biological testing. A qualitative assessment in various solvents can provide insight into the compound's polarity.

Objective: To qualitatively determine the solubility of this compound in water and common organic solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, Ethanol, Chloroform

Procedure:

  • Sample Preparation: Approximately 25 mg of this compound is placed into a small test tube.[3]

  • Solvent Addition: About 0.75 mL of the solvent (e.g., water) is added to the test tube.[3]

  • Mixing: The test tube is shaken vigorously for 1-2 minutes to ensure thorough mixing. A vortex mixer can be used for this purpose.

  • Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid is no longer visible and the solution is clear, the compound is considered soluble. If the solid remains, it is considered insoluble.

  • Repeat: The procedure is repeated with other solvents (e.g., ethanol, chloroform) in separate test tubes.

Workflow and Logical Relationships

The determination of a compound's physical properties follows a logical workflow, starting from sample preparation and leading to the final characterization. This process is crucial for ensuring the identity and purity of a substance before it is used in further research or development.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Analysis cluster_2 Data Interpretation cluster_3 Final Characterization A Obtain Pure Sample B Dry and Powder Sample A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Assessment B->E F Compare with Literature Values C->F D->F G Assess Purity E->G F->G H Compound Characterized G->H

Caption: Workflow for the determination of physical properties of a solid compound.

References

An In-depth Technical Guide to 4-Bromo-3,5-dichloropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dichloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms, allows for selective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular properties, representative synthetic applications, and potential utility of this compound in the development of biologically active compounds, particularly in the realm of kinase inhibitors.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.89 g/mol
CAS Number 343781-45-3
Appearance Off-white solid
Melting Point 75-76 °C

Synthetic Utility and Experimental Protocols

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective transformations.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Synthesis of 3,5-Dichloro-2-arylpyridines from 2,3,5-Trichloropyridine [1][2]

Materials:

  • 2,3,5-Trichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • To a reaction vessel, add 2,3,5-trichloropyridine (1 mmol), the desired arylboronic acid (1.5 mmol), and sodium carbonate (2 mmol).

  • Add palladium(II) acetate (0.5 mol%).

  • A solvent mixture of distilled water and DMF (e.g., 3.5 mL : 3 mL) is added.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 3,5-dichloro-2-arylpyridine.

Application in Drug Discovery: Kinase Inhibitors

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and bind to the kinase active site.[3][4][5] While direct biological data for this compound is limited, its derivatives are of significant interest in the synthesis of compounds targeting various kinases involved in cell signaling pathways.

Potential Role in Targeting Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is implicated in various cancers.[6] The development of FAK inhibitors is a promising strategy for cancer therapy. Diaminopyrimidine derivatives have been identified as potent FAK inhibitors.[6] this compound can serve as a starting material for the synthesis of a library of substituted pyridines for screening as potential kinase inhibitors.

Below is a diagram illustrating a simplified FAK signaling pathway, which is a key target in cancer drug discovery.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Migration Migration/ Invasion FAK->Migration Src->FAK AKT Akt PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified FAK Signaling Pathway

The logical workflow for utilizing this compound in the discovery of novel kinase inhibitors is depicted below.

Drug_Discovery_Workflow Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of Substituted Pyridine Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Drug Discovery Workflow

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of a wide range of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an attractive building block for creating libraries of compounds for drug discovery and agrochemical research. The pyridine core is a well-established pharmacophore in kinase inhibitors, and thus, derivatives of this compound hold potential for the development of novel therapeutics targeting signaling pathways implicated in diseases such as cancer. The provided experimental framework and conceptual pathways offer a solid foundation for researchers to explore the synthetic and medicinal chemistry of this versatile compound.

References

Spectroscopic Profile of 3,5-Dichloro-4-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dichloro-4-bromopyridine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of reported physical properties and predicted spectroscopic data. The predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide also outlines detailed, generalized experimental protocols for the acquisition of the spectroscopic data discussed.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3,5-dichloro-4-bromopyridine. These predictions are based on data from related compounds such as 3,5-dibromopyridine, 3,5-dichloropyridine, and other halogenated pyridines.

Table 1: Predicted ¹H NMR Data for 3,5-Dichloro-4-bromopyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 8.5 - 8.7SingletN/AH-2, H-6

Prediction based on the symmetrical nature of the molecule, leading to chemically equivalent protons at positions 2 and 6. The electron-withdrawing effects of the nitrogen and halogen atoms are expected to shift these protons significantly downfield.

Table 2: Predicted ¹³C NMR Data for 3,5-Dichloro-4-bromopyridine

Chemical Shift (δ) ppmAssignment
~ 150 - 152C-2, C-6
~ 125 - 128C-3, C-5
~ 130 - 135C-4

The chemical shifts are estimated based on the known values for pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm) and the expected influence of the halogen substituents.[1] The carbons bearing chlorine atoms (C-3 and C-5) and the carbon bearing the bromine atom (C-4) will have their chemical shifts influenced by the electronegativity and heavy atom effects of the halogens.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3,5-Dichloro-4-bromopyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakC-H stretching (aromatic)
1600 - 1550MediumC=C and C=N stretching
1450 - 1400MediumAromatic ring vibrations
1100 - 1000StrongC-Cl stretching
800 - 700StrongC-Br stretching
900 - 650StrongC-H out-of-plane bending

These predictions are based on characteristic vibrational frequencies for halogenated aromatic compounds. The presence of strong absorptions in the lower frequency region is indicative of carbon-halogen bonds.

Table 4: Predicted Mass Spectrometry (MS) Data for 3,5-Dichloro-4-bromopyridine

m/zRelative Intensity (%)Assignment
225, 227, 229High[M]⁺ (Molecular ion)
190, 192Medium[M - Cl]⁺
146Medium[M - Br]⁺
111Medium[M - Br - Cl]⁺
76Low[C₄H₂N]⁺

The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms and one bromine atom. The fragmentation pattern would likely involve the loss of halogen atoms.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID) signal.

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after use.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating under vacuum.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel pyridine derivative like 3,5-dichloro-4-bromopyridine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Reporting Compound 3,5-Dichloro-4-bromopyridine (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Direct analysis (e.g., ATR) MS Mass Spectrometry Compound->MS Vaporize and ionize Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation Chemical shifts, coupling patterns IR->Structure_Elucidation Functional group identification MS->Structure_Elucidation Molecular weight, fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Guide / Whitepaper Purity_Assessment->Report

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with 3,5-dichloro-4-bromopyridine. While the spectroscopic data presented is predictive, it provides a robust starting point for experimental design and data interpretation in the fields of chemical synthesis and drug development.

References

4-Bromo-3,5-dichloropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Bromo-3,5-dichloropyridine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is a halogenated pyridine derivative. Its structure consists of a pyridine ring substituted with one bromine atom at the 4th position and two chlorine atoms at the 3rd and 5th positions.

  • IUPAC Name: this compound[1]

  • CAS Number: 343781-45-3[1][2][3][4][5]

  • Molecular Formula: C₅H₂BrCl₂N[1][3][6]

  • Synonyms: 3,5-Dichloro-4-bromopyridine[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 226.89 g/mol [1][3][4][6]
Appearance Colorless or pale yellow crystal[6]
Odor Special aromatic odor[6]
Melting Point 75-76 °C[5][6]
Boiling Point 250.7 ± 35.0 °C at 760 mmHg[5][6]
Density 1.848 ± 0.06 g/cm³[5][6]
Flash Point 105.393 °C[6]
Vapor Pressure 0.034 mmHg at 25°C[6]
Refractive Index 1.597[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.[6]

Applications

This compound is a significant intermediate in the chemical industry.[6] Its chemical stability and reactivity make it a versatile building block in the synthesis of various organic compounds and pharmaceuticals.[6] It also finds application as a raw material for catalysts, ligands, dyes, and pesticides.[6]

Experimental Protocol: Synthesis

A general method for the preparation of this compound involves the substitution reaction of pyridine.[6]

General Synthesis Method:

The synthesis is typically achieved through the reaction of pyridine with bromine and a Lewis acid catalyst, such as ferric chloride.[6] The reaction conditions, including temperature, pH, and reaction time, must be carefully controlled to achieve a high-purity product.[6]

G cluster_workflow General Synthesis Workflow Pyridine Pyridine Reaction Substitution Reaction Pyridine->Reaction Bromine, Ferric Chloride Product This compound Reaction->Product

References

Commercial Availability and Synthetic Utility of 4-Bromo-3,5-dichloropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of 4-Bromo-3,5-dichloropyridine, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document outlines the compound's properties, lists major commercial suppliers, details a representative synthetic protocol, and explores its utility in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This attribute makes it a valuable scaffold in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. This guide aims to provide a comprehensive resource for professionals interested in utilizing this compound in their research and development endeavors.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with the molecular formula C₅H₂BrCl₂N and a molecular weight of approximately 226.89 g/mol . Key identifiers for this compound are provided in the table below.

Table 1: Compound Identification

PropertyValue
CAS Number 343781-45-3
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.89 g/mol
Synonyms 3,5-Dichloro-4-bromopyridine

A variety of chemical suppliers offer this compound in differing quantities and purities. Researchers can source this compound from gram to kilogram scales, with purities typically ranging from 95% to 98% or higher. The table below summarizes the offerings from several prominent suppliers.

Table 2: Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity
Parchem Inquire for details-
Thermo Scientific 1 g95%
CymitQuimica 1 g, 5 g, 10 g, 25 g, 100 g95%
Shaanxi Dideu New Materials Co. Ltd Inquire for detailsISO 9001:2015
Xinchem Inquire for details-
Sunway Pharm Ltd In-stock-
Santa Cruz Biotechnology Inquire for details-
BLD Pharm Inquire for details-

Synthetic Methodologies

Representative Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyridine

Step 1: Bromination of 2-amino-4-chloropyridine

In this initial step, 2-amino-4-chloropyridine undergoes bromination to introduce a bromine atom onto the pyridine ring.

  • Reactants: 2-amino-4-chloropyridine, N-bromosuccinimide (NBS)

  • Solvent: Dichloromethane

  • Procedure:

    • Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0°C.

    • Slowly add N-bromosuccinimide in portions while maintaining the temperature.

    • Stir the reaction mixture for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

    • Work-up the reaction mixture by washing with aqueous acid and base, followed by extraction with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the brominated intermediate.

Step 2: Diazotization and Chlorination

The amino group of the brominated intermediate is then converted to a chloro group via a Sandmeyer-type reaction.

  • Reactants: Brominated intermediate from Step 1, sodium nitrite, cuprous chloride

  • Solvent: Concentrated hydrochloric acid

  • Procedure:

    • Dissolve the intermediate in concentrated hydrochloric acid and cool to a low temperature (e.g., -30°C).

    • Slowly add a solution of sodium nitrite while carefully controlling the temperature.

    • After the diazotization is complete, add cuprous chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and proceed until completion (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the final 5-Bromo-2,4-dichloropyridine.

G cluster_synthesis Representative Synthesis of a Dichlorobromopyridine A 2-amino-4-chloropyridine B Bromination (NBS, CH2Cl2) A->B Step 1 C Brominated Intermediate B->C D Diazotization & Chlorination (NaNO2, CuCl, HCl) C->D Step 2 E 5-Bromo-2,4-dichloropyridine D->E

A representative synthetic workflow for a dichlorobromopyridine.

Applications in Drug Discovery and Development

Halogenated pyridines, such as this compound, are crucial building blocks in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold can mimic the purine ring of ATP, allowing for competitive binding to the kinase active site. The halogen substituents on the pyridine ring provide vectors for further chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the inhibitor.

While specific examples of drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, the general utility of such compounds is well-established in the synthesis of inhibitors for key signaling proteins like p38 MAP kinase and Aurora kinases. These kinases are involved in critical cellular processes, and their inhibition is a validated therapeutic strategy.

The following diagram illustrates a simplified signaling pathway involving p38 MAP kinase, a common target for inhibitors synthesized from halogenated pyridine intermediates.

G cluster_pathway Simplified p38 MAP Kinase Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation & Other Cellular Responses TranscriptionFactors->Inflammation Inhibitor Pyridinyl-based Inhibitor (Synthesized from intermediates like this compound) Inhibitor->p38

Inhibition of the p38 MAP Kinase pathway by pyridinyl-based inhibitors.

Conclusion

This compound is a commercially available and synthetically valuable intermediate for researchers in drug discovery and agrochemical development. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecular architectures. While direct synthetic protocols and specific downstream products are not widely published, the established reactivity patterns of related compounds and the general importance of halogenated pyridines in medicinal chemistry underscore its potential as a key building block for novel bioactive molecules. This guide provides a foundational understanding for scientists and researchers looking to incorporate this compound into their synthetic strategies.

References

The Strategic Role of 4-Bromo-3,5-dichloropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3,5-dichloropyridine is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on the pyridine ring, provides a strategic platform for the synthesis of complex molecular architectures with diverse biological activities. This technical guide offers an in-depth exploration of the synthesis, chemical reactivity, and applications of this compound in the development of novel therapeutic agents, supported by experimental protocols and quantitative data.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a melting point of 75-76°C.[1] Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 343781-45-3
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.89 g/mol
Appearance Solid
Melting Point 75-76 °C

Core Utility in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The primary role of this compound in medicinal chemistry is as a key intermediate for the synthesis of a wide range of bioactive molecules.[3] Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization through various cross-coupling reactions. This enables the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize the pharmacological properties of drug candidates.

The pyridine core itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of halogen atoms on the pyridine ring can further enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles.

Key Chemical Transformations and Applications

The bromine atom at the 4-position of this compound is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it a prime site for introducing molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction would be employed to introduce various aryl or heteroaryl groups at the 4-position, leading to the synthesis of biaryl and heteroaryl pyridine derivatives. These structural motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl halide, adaptable for this compound, is as follows:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. The resulting amino-pyridine derivatives are key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors and central nervous system (CNS) agents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination, which can be adapted for this compound, is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (typically 1-5 mol% palladium), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired N-aryl or N-heteroaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further functionalization or as key structural elements in bioactive molecules, including some kinase inhibitors and antiviral agents.

Applications in Drug Discovery and Agrochemicals

While specific, publicly disclosed examples of marketed drugs or late-stage clinical candidates directly derived from this compound are scarce, its role as an intermediate is evident from its commercial availability and the extensive use of similarly halogenated pyridines in patent literature.

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain. The ability to functionalize the 4-position of the this compound ring via cross-coupling reactions allows for the exploration of substituents that can occupy the ATP binding pocket and enhance potency and selectivity.

Agrochemicals: Halogenated pyridines are also important building blocks in the agrochemical industry for the development of herbicides and insecticides.[3] The specific substitution pattern of this compound can be leveraged to synthesize novel active ingredients with desired efficacy and environmental profiles.

Visualization of Synthetic Utility

The following diagrams illustrate the pivotal role of this compound in synthetic workflows.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Scaffolds for Bioactive Molecules start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira aryl_pyridine 4-Aryl-3,5-dichloropyridines suzuki->aryl_pyridine amino_pyridine 4-Amino-3,5-dichloropyridines buchwald->amino_pyridine alkynyl_pyridine 4-Alkynyl-3,5-dichloropyridines sonogashira->alkynyl_pyridine

Caption: Synthetic pathways from this compound.

G cluster_workflow Drug Discovery Workflow start This compound (Building Block) synthesis Parallel Synthesis & Cross-Coupling Reactions start->synthesis library Compound Library of 4-Substituted-3,5-dichloropyridines synthesis->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound serves as a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of halogen atoms allows for selective and efficient functionalization through a variety of modern cross-coupling reactions. This enables the rapid generation of diverse compound libraries for biological screening and facilitates the optimization of lead compounds. While the direct incorporation of this specific scaffold into marketed drugs is not yet widely documented, its utility as a key intermediate in the synthesis of novel kinase inhibitors, agrochemicals, and other bioactive molecules is clear. As the demand for novel therapeutic agents and crop protection solutions continues to grow, the importance of versatile building blocks like this compound in driving innovation in these fields is undeniable.

References

4-Bromo-3,5-dichloropyridine: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available intermediates, halogenated heterocycles have emerged as particularly powerful tools, offering a diverse array of reactive handles for selective functionalization. This guide focuses on 4-bromo-3,5-dichloropyridine (CAS No. 343781-45-3), a tri-halogenated pyridine derivative that has garnered significant interest as a versatile precursor in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1]

The unique substitution pattern of this compound, featuring a bromine atom flanked by two chlorine atoms on an electron-deficient pyridine ring, imparts a distinct reactivity profile. This arrangement allows for sequential and site-selective functionalization through a variety of cross-coupling and substitution reactions. This guide will provide a comprehensive overview of the synthesis, properties, and key synthetic applications of this valuable building block, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's physical and chemical properties, as well as its safety profile, is a prerequisite for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 343781-45-3
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.89 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 75-82 °C
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[3][4][5]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

Conceptual Synthetic Pathway:

A potential synthesis could commence with 3,5-dichloropyridine. Nitration followed by reduction would yield 4-amino-3,5-dichloropyridine. Subsequent diazotization of the amino group in the presence of a bromide source would then furnish the desired this compound. This conceptual pathway is outlined below; however, it is important to note that specific reaction conditions would require optimization.

Caption: Conceptual synthetic pathway to this compound.

Characterization

Due to the lack of publicly available spectral data for this compound, the following are predicted 1H and 13C NMR chemical shifts based on computational analysis and comparison with similar halogenated pyridines. Experimental verification is essential.

Predicted ¹H NMR (in CDCl₃): The single proton on the pyridine ring is expected to appear as a singlet in the aromatic region, likely between δ 8.0 and 8.5 ppm.

Predicted ¹³C NMR (in CDCl₃): The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C4) would likely appear at a lower field compared to the other carbons.

Key Synthetic Applications

The strategic placement of three halogen atoms with differing reactivities makes this compound a highly versatile building block for a range of synthetic transformations. The C-Br bond is generally more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] In the context of this compound, this reaction allows for the selective introduction of aryl or vinyl substituents at the 4-position.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Representative):

This protocol is based on general procedures for Suzuki-Miyaura reactions of bromo-pyridines and may require optimization for this compound.[7][8][9]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dichloropyridine.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

ReagentFunctionExample(s)
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(dppf)
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
SolventProvides the reaction mediumToluene/H₂O, Dioxane/H₂O
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated pyridines.[10][11]

Experimental Protocol (Representative):

This protocol is based on general procedures and may require optimization.[12]

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 equiv.).

  • Add an anhydrous, degassed solvent such as triethylamine or a mixture of DMF and an amine base.

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 4-alkynyl-3,5-dichloropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.[13][14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (Representative):

This protocol is based on general procedures and requires optimization for the specific substrate.[1][15]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., a Pd-phosphine ligand complex, 0.02 equiv.), a suitable phosphine ligand if not using a precatalyst, and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, perform a standard aqueous workup, and extract the product.

  • Purify the crude material by column chromatography to obtain the 4-amino-3,5-dichloropyridine derivative.

Table 3: Common Reagents for Buchwald-Hartwig Amination

ReagentFunctionExample(s)
Palladium SourceCatalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes and activates the catalystBINAP, XPhos, RuPhos
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in cross-coupling reactions, the C-Cl bonds on the electron-deficient 3,5-dichloropyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[16][17][18][19] This allows for the introduction of heteroatom nucleophiles at the 3- and 5-positions, often after the 4-position has been functionalized.

Reaction Principle:

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[18] The rate of reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other halogen substituents.

Experimental Protocol (Conceptual):

  • Dissolve the 4-substituted-3,5-dichloropyridine in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a strong nucleophile, for example, sodium methoxide (NaOCH₃) for methoxylation, in excess.

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, quench the reaction with water and extract the product.

  • Purify the product by crystallization or column chromatography.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a strategically valuable building block in organic synthesis. Its unique tri-halogenation pattern allows for a hierarchical and site-selective approach to the construction of complex, highly functionalized pyridine derivatives. Through a judicious choice of reaction conditions, chemists can selectively manipulate the C-Br bond via palladium-catalyzed cross-coupling reactions, followed by subsequent modification of the C-Cl bonds through nucleophilic aromatic substitution. This versatility makes this compound an indispensable tool for researchers in the pharmaceutical and agrochemical industries, enabling the rapid generation of diverse molecular scaffolds for the discovery of new bioactive compounds. As the demand for novel and complex chemical entities continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolkit cannot be overstated.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-3,5-dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromo-3,5-dichloropyridine emerges as a pivotal, versatile intermediate in the synthesis of a new generation of agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and two chlorine atoms at the 3 and 5-positions, offers a gateway to a diverse range of functionalizations, leading to the development of potent herbicides and fungicides.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. It details key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and presents experimental protocols with quantitative data. Furthermore, it elucidates the biochemical mechanisms of action of the resulting agrochemicals, offering a comprehensive resource for the design and synthesis of novel crop protection agents.

Core Synthetic Applications

The reactivity of this compound is dominated by the lability of the bromine atom at the 4-position, which is susceptible to displacement by a variety of nucleophiles and serves as an excellent handle for cross-coupling reactions. The chlorine atoms at the 3 and 5-positions are less reactive, allowing for selective functionalization at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of functionalizing this compound. The electron-withdrawing nature of the pyridine nitrogen and the flanking chlorine atoms activates the C-Br bond towards nucleophilic attack. This allows for the introduction of a wide array of functional groups, including aryloxy, and amino moieties, which are common toxophores in agrochemicals.

Synthesis of Aryloxy-Dichloropyridine Derivatives:

The reaction of this compound with substituted phenols in the presence of a base, such as potassium carbonate, affords 4-aryloxy-3,5-dichloropyridine derivatives. These compounds have shown promise as herbicidal agents.

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compound4-NitrophenolK₂CO₃DMF8043,5-Dichloro-4-(4-nitrophenoxy)pyridine85
This compound2,4-DichlorophenolK₂CO₃DMF8054-(2,4-Dichlorophenoxy)-3,5-dichloropyridine82

Experimental Protocol: Synthesis of 3,5-Dichloro-4-(4-nitrophenoxy)pyridine

To a solution of this compound (1.0 eq) and 4-nitrophenol (1.1 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. The reaction mixture is stirred at 80°C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford 3,5-dichloro-4-(4-nitrophenoxy)pyridine.

Synthesis of Amino-Dichloropyridine Derivatives:

Similarly, the reaction with various amines yields N-substituted-3,5-dichloro-4-pyridinamines, a scaffold found in some fungicidal compounds.

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundAnilineNaHTHF606N-(3,5-Dichloro-4-pyridinyl)aniline78
This compoundCyclohexylamineK₂CO₃Dioxane1008N-Cyclohexyl-3,5-dichloro-4-pyridinamine75

Experimental Protocol: Synthesis of N-(3,5-Dichloro-4-pyridinyl)aniline

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF), a solution of aniline (1.1 eq) in THF is added dropwise at 0°C. The mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.0 eq) in THF is then added, and the reaction mixture is heated at 60°C for 6 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or heteroaryl substituents at the 4-position, leading to the synthesis of complex molecules with potential agrochemical activity.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---| | this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 3,5-Dichloro-4-phenylpyridine | 88 | | this compound | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 10 | 3,5-Dichloro-4-(3-thienyl)pyridine | 85 |

Experimental Protocol: Synthesis of 3,5-Dichloro-4-phenylpyridine

A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is degassed and heated at 90°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to give 3,5-dichloro-4-phenylpyridine.

Agrochemical Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in two major classes of agrochemicals: herbicides and fungicides.

Herbicidal Activity: Synthetic Auxins

Many pyridine-based herbicides, including those potentially derived from this compound, function as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible broadleaf weeds.

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the C-Br bond in 4-Bromo-3,5-dichloropyridine. This polysubstituted pyridine is a valuable building block in medicinal chemistry and materials science, offering multiple sites for selective functionalization. The key to its synthetic utility lies in the differential reactivity of its carbon-halogen bonds, primarily the C4-Br bond versus the C3-Cl and C5-Cl bonds. This document outlines the principal reactions, provides quantitative data from analogous systems, details experimental protocols, and illustrates key chemical pathways.

Core Reactivity Principles: Chemoselectivity

The functionalization of polyhalogenated heterocycles is governed by the principles of chemoselectivity. In this compound, two main factors dictate the reaction site:

  • Bond Strength and Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the C-Br bond is significantly more susceptible to oxidative addition than the stronger C-Cl bonds.[1] This inherent reactivity difference is the primary driver for selectivity at the C4 position.

  • Positional Electronics of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which activates the C2, C4, and C6 positions towards nucleophilic attack. While the C3 and C5 positions are less electronically activated, the inherent lability of the C-Br bond typically overrides positional effects in transition-metal-catalyzed processes.

Based on these principles, palladium-catalyzed cross-coupling reactions are expected to proceed with high selectivity at the C4-Br bond, leaving the two C-Cl bonds intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The most effective strategy for selectively functionalizing the C4-Br bond of this compound is through palladium-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[2] For this compound, this reaction is anticipated to selectively form a biaryl linkage at the C4 position.

Quantitative Data for Suzuki-Miyaura Coupling on Analogous Dihalopyridines

Disclaimer: The following data is for closely related dihalopyridine substrates and serves to illustrate typical reaction conditions and yields, as specific quantitative data for this compound was not available in the surveyed literature.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10018~95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O9012-24~90
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8012~85

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as finely ground K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress using TLC or LC-MS (typical reaction time is 12-18 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Intermediate ox_add->trans Transmetalation red_elim Reductive Elimination Complex red_elim->pd0 Reductive Elimination product Ar-R red_elim->product aryl_halide Ar-X (this compound) aryl_halide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->trans Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Deprotonation (with Base) cu_alkyne->cu_x To Pd Cycle ar_x Ar-X ar_x->pd_complex alkyne H-C≡CR + Base alkyne->cu_alkyne Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Ar-Pd(II)-X) pd0->ox_add Oxidative Addition amido_complex Amido Complex (Ar-Pd(II)-NR₂) ox_add->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product aryl_halide Ar-X aryl_halide->ox_add amine HNR₂ + Base amine->ox_add Workflow start Start: this compound q1 Desired Functionalization Site? start->q1 c4_path Target C4 Position q1->c4_path C4 (Br) c3c5_path Target C3/C5 Position q1->c3c5_path C3/C5 (Cl) pd_coupling Use Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) c4_path->pd_coupling snar Use Nucleophilic Aromatic Substitution (SNAr) (Requires harsh conditions) c3c5_path->snar After C4 is functionalized product1 4-Substituted-3,5-dichloropyridine pd_coupling->product1 product2 3,5-Disubstituted-4-bromopyridine (After C4 functionalization) snar->product2 product1->snar

References

An In-depth Technical Guide to the Core Reactions of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dichloropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and two chlorine atoms at the 3 and 5-positions, allows for a range of selective functionalization reactions. This guide provides a comprehensive overview of the key reactions involving this compound, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in complex molecule synthesis.

The strategic placement of three halogen atoms with differential reactivity is the cornerstone of this compound's utility. The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more stable carbon-chlorine bonds. This reactivity difference enables regioselective modification at the C4-position, leaving the C3 and C5 chloro-substituents available for subsequent transformations.

Key Reaction Pathways

The principal reaction pathways for the functionalization of this compound are dominated by modern cross-coupling chemistry and metal-halogen exchange reactions. These methods provide reliable and versatile routes to introduce carbon and heteroatom substituents at the C4 position.

Caption: Key reaction pathways for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of this compound. The enhanced reactivity of the C4-Br bond allows for predictable and high-yielding transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901692
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110878

Experimental Protocol: Synthesis of 3,5-Dichloro-4-phenylpyridine

  • To an oven-dried flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3,5-dichloro-4-phenylpyridine.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 4-alkynyl-3,5-dichloropyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2]

Quantitative Data for Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65695
TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)DIPAToluene80888
1-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF701282

Experimental Protocol: Synthesis of 3,5-Dichloro-4-(phenylethynyl)pyridine

  • To a flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine (Et₃N, 2.5 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C for 6 hours.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position.[3][4] The choice of ligand is critical for achieving high yields, especially with less reactive amines.

Quantitative Data for Buchwald-Hartwig Amination

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1101890
AnilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane1002485
n-ButylaminePd₂(dba)₃ (2)BINAP (3)K₃PO₄DMF1201675

Experimental Protocol: Synthesis of 4-(Morpholino)-3,5-dichloropyridine

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Add morpholine (1.2 equiv) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to give the product.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with this compound, catalyzed by a palladium or nickel complex.[5] This reaction is particularly useful for introducing alkyl, vinyl, and aryl groups.

Quantitative Data for Negishi Coupling

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THF601288
Ethylzinc bromidePdCl₂(dppf) (3)-DMF801079
Vinylzinc chloridePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane901683

Experimental Protocol: Synthesis of 3,5-Dichloro-4-ethylpyridine

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add PdCl₂(dppf) (0.03 equiv).

  • Bubble argon through the solution for 15 minutes.

  • Add a solution of ethylzinc bromide (1.5 equiv in THF) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 10 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route to functionalize this compound by generating a nucleophilic C4-organometallic intermediate, which can then react with various electrophiles.

Lithiation / Halogen-Metal Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a halogen-metal exchange at the more reactive C-Br bond. The resulting 4-lithio-3,5-dichloropyridine is a potent nucleophile that can be trapped with a variety of electrophiles.

Quantitative Data for Lithiation and Electrophilic Quench

ElectrophileOrganolithium ReagentSolventTemp (°C)Time (h)Yield (%)
DMFn-BuLiTHF-78175 (aldehyde)
CO₂t-BuLiEt₂O-78 to RT280 (acid)
(CH₃)₃SiCln-BuLiTHF-78 to RT1.590 (silane)

Experimental Protocol: Synthesis of 3,5-Dichloropyridine-4-carbaldehyde

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.

  • Stir at -78 °C for an additional hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,5-dichloropyridine-4-carbaldehyde.

Caption: General workflow for lithiation and electrophilic quench of this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The differential reactivity of its halogen substituents, particularly the enhanced reactivity of the C4-bromine atom, allows for a wide range of regioselective functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, provide efficient and modular approaches to introduce diverse carbon and heteroatom-based substituents. Furthermore, metal-halogen exchange reactions offer a complementary strategy for generating a C4-nucleophile that can be trapped with various electrophiles. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex and novel molecular architectures.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dichloropyridine: Discovery and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dichloropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing three distinct halogen atoms on the pyridine ring, allows for selective and diverse chemical modifications, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, detailed experimental protocols for key synthetic methods, and a comparative analysis of these routes.

Discovery and Historical Context

The precise historical details of the first synthesis of this compound are not prominently documented in readily available literature. However, its development is intrinsically linked to the broader exploration of halogenated pyridines, which gained significant momentum in the mid-20th century due to their utility as precursors for biologically active molecules. The synthesis of related compounds, such as various brominated and chlorinated pyridines, laid the groundwork for the eventual preparation of this compound. Early methods for the synthesis of halopyridines often involved direct halogenation of pyridine or its derivatives, though these methods often suffered from a lack of regioselectivity, leading to mixtures of isomers.

The strategic synthesis of polysubstituted pyridines with specific substitution patterns, such as this compound, likely emerged from the need for specific building blocks in targeted drug discovery programs. The development of more controlled and regioselective synthetic methods, such as those involving lithiation and directed ortho-metalation, has been pivotal in making such complex pyridine derivatives more accessible.

Core Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound. The most prominent and practical approaches include the electrophilic bromination of 3,5-dichloropyridine and the Sandmeyer reaction of 4-amino-3,5-dichloropyridine.

Electrophilic Bromination of 3,5-Dichloropyridine

This method is one of the most direct approaches to this compound, starting from the commercially available 3,5-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution, but the C-4 position is the most activated site for such a reaction due to the combined directing effects of the chlorine atoms and the ring nitrogen.

Experimental Protocol:

A detailed experimental protocol for the electrophilic bromination of 3,5-dichloropyridine is not explicitly available in the searched literature. However, a general procedure can be inferred from established methods for the bromination of deactivated aromatic systems. This would typically involve the reaction of 3,5-dichloropyridine with a brominating agent in the presence of a Lewis acid catalyst.

Logical Workflow for Electrophilic Bromination:

G A 3,5-Dichloropyridine D Reaction Mixture A->D B Brominating Agent (e.g., Br2) B->D C Lewis Acid Catalyst (e.g., FeBr3) C->D E Quenching D->E Reaction F Work-up and Purification E->F G This compound F->G

Caption: Logical workflow for the synthesis of this compound via electrophilic bromination.

Quantitative Data Summary (Hypothetical):

Starting MaterialBrominating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
3,5-DichloropyridineBromineIron(III) bromideDichloromethane0 to rt4 - 8Moderate
3,5-DichloropyridineN-BromosuccinimideSulfuric acidAcetonitrile8012 - 24Moderate to Good

Note: This data is hypothetical and based on general knowledge of similar reactions. Actual yields and conditions would require experimental optimization.

Synthesis from 4-Amino-3,5-dichloropyridine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This approach requires the synthesis of the precursor, 4-amino-3,5-dichloropyridine.

Synthesis of 4-Amino-3,5-dichloropyridine:

The preparation of 4-amino-3,5-dichloropyridine can be achieved through the chlorination of 4-aminopyridine.

Experimental Protocol for the Synthesis of 4-Amino-3,5-dichloropyridine:

A solution of 4-aminopyridine in concentrated hydrochloric acid is stirred while a hydrogen peroxide solution is added dropwise. The reaction mixture is then cooled and basified to precipitate the product, which is collected by filtration.[4]

Experimental Protocol for the Sandmeyer Reaction:

  • Diazotization: 4-Amino-3,5-dichloropyridine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Bromination: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in HBr. The mixture is then heated to promote the decomposition of the diazonium salt and the formation of this compound.

  • Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or recrystallization.

Reaction Pathway Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 4-Amino-3,5-dichloropyridine C 3,5-Dichloro-4-pyridinediazonium bromide A->C 0-5 °C B NaNO2, HBr B->C D 3,5-Dichloro-4-pyridinediazonium bromide F This compound D->F Heat E CuBr, HBr E->F

Caption: Synthesis of this compound via the Sandmeyer reaction.

Quantitative Data Summary:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Amino-3,5-dichloropyridine1. NaNO₂, HBr2. CuBrWater, HBr0-5 (diazotization), Heat (bromination)1-3Good

Comparison of Synthetic Routes

FeatureElectrophilic Bromination of 3,5-DichloropyridineSandmeyer Reaction of 4-Amino-3,5-dichloropyridine
Starting Material Availability 3,5-Dichloropyridine is commercially available.Requires synthesis of 4-amino-3,5-dichloropyridine.
Number of Steps Typically a single step.Multi-step process (synthesis of amine, then Sandmeyer).
Regioselectivity Generally good for the C-4 position.Highly regioselective for the C-4 position.
Reaction Conditions Can require strong acids and potentially harsh conditions.Requires careful temperature control for the diazotization step.
Potential Hazards Use of bromine and strong acids.Diazonium salts can be unstable and potentially explosive.
Overall Yield Can be variable and may require optimization.Generally provides good to excellent yields.

Conclusion

The synthesis of this compound is a key process for obtaining a versatile building block for the development of new chemical entities in the pharmaceutical and agrochemical sectors. While the historical origins of its first synthesis are not clearly defined, the evolution of synthetic methodologies for halogenated pyridines has provided reliable routes for its preparation. The electrophilic bromination of 3,5-dichloropyridine offers a direct, one-step approach, whereas the Sandmeyer reaction of 4-amino-3,5-dichloropyridine provides a highly regioselective and often higher-yielding, albeit multi-step, alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. Further optimization of these methods will continue to be an area of interest to improve efficiency, safety, and sustainability.

References

Methodological & Application

Synthesis of 4-Substituted-3,5-Dichloropyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 4-substituted-3,5-dichloropyridines. These compounds are valuable intermediates in the development of pharmaceuticals and other fine chemicals, owing to the versatile reactivity of the pyridine core, which is further activated by the presence of chloro substituents. The methodologies outlined below cover the preparation of the essential precursor, 3,5-dichloropyridine, and its subsequent functionalization at the 4-position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of the Precursor: 3,5-Dichloropyridine

The synthesis of 3,5-dichloropyridine is a critical first step. A common and effective method is the reductive dechlorination of more highly chlorinated pyridines.

Reductive Dechlorination of Polychlorinated Pyridines

This approach involves the selective removal of chlorine atoms from precursors such as 2,3,5-trichloropyridine, 2,3,5,6-tetrachloropyridine, or pentachloropyridine using zinc metal in an acidic medium.

Workflow for Reductive Dechlorination

Workflow for Reductive Dechlorination of Polychlorinated Pyridines A Polychlorinated Pyridine (e.g., 2,3,5-Trichloropyridine) B Add Zinc Powder and Aqueous Acetic Acid A->B C Heat Reaction Mixture (e.g., 95°C) B->C D Reaction Monitoring (e.g., GC/TLC) C->D E Work-up: - Steam Distillation or - Extraction with Organic Solvent D->E F Purification: - Recrystallization or - Column Chromatography E->F G 3,5-Dichloropyridine F->G

Caption: General workflow for the synthesis of 3,5-dichloropyridine via reductive dechlorination.

Table 1: Comparison of Reductive Dechlorination Routes for 3,5-Dichloropyridine Synthesis

Starting MaterialKey Reagents & SolventsTemperature (°C)Reaction TimeYield (%)Purity (%)
2,3,5-TrichloropyridineZinc, Acetic Acid, Water95Not SpecifiedHighNot Specified
2,3,5,6-TetrachloropyridineZinc, Acetic Acid, Water90-9212 hours77.8 (GC Area)Not Specified
PentachloropyridineZinc, Acetic Acid, Water, 1,4-Dioxane81-8229 hours60.878 (GC Area)
Experimental Protocol: Synthesis of 3,5-Dichloropyridine from 2,3,5-Trichloropyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,5-trichloropyridine (1.0 eq), water, and acetic acid.

  • Addition of Zinc: To the stirred mixture, add zinc powder (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 95°C and maintain this temperature, monitoring the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Isolate the product by steam distillation or extract with a suitable organic solvent such as dichloromethane.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 3,5-dichloropyridine as a white solid.

Synthesis of 4-Amino-3,5-dichloropyridine

4-Amino-3,5-dichloropyridine is a key intermediate for further functionalization and is a building block for several active pharmaceutical ingredients.[1] It can be synthesized from 4-aminopyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine from 4-Aminopyridine[2]
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-aminopyridine (1.0 eq) in concentrated hydrochloric acid with stirring.

  • Chlorination: Add hydrogen peroxide solution dropwise to the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture and basify it to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain 4-amino-3,5-dichloropyridine. The melting point of the product is reported to be 162-164°C.[2]

Synthesis of 4-Alkoxy-3,5-dichloropyridines via Nucleophilic Aromatic Substitution (SNAr)

The introduction of alkoxy groups at the 4-position of the 3,5-dichloropyridine ring can be achieved through a nucleophilic aromatic substitution reaction. This typically involves the reaction of a 4-halo-3,5-dichloropyridine or a derivative with an appropriate alcohol in the presence of a base. A key intermediate for this transformation is 3,5-dichloropyridin-4-ol, which can be prepared from 4-amino-3,5-dichloropyridine via a diazotization reaction. The resulting pyridinol can then be converted to a better leaving group (e.g., a triflate) or directly used in etherification reactions.

Signaling Pathway for SNAr Mechanism

Nucleophilic Aromatic Substitution (SNAr) Mechanism A 3,5-Dichloropyridine with Leaving Group at C4 (e.g., Cl, Br, I) C Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., RO⁻) B->C D Elimination of Leaving Group C->D E 4-Alkoxy-3,5-dichloropyridine D->E Restoration of Aromaticity

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for Synthesis of 4-Alkoxy-3,5-dichloropyridines
  • Reaction Setup: To a solution of 3,5-dichloro-4-halopyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the desired alcohol (1.2-2.0 eq).

  • Base Addition: Add a strong base, such as sodium hydride or potassium tert-butoxide (1.5-3.0 eq), portion-wise at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature or heat as required, and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds at the 4-position of the 3,5-dichloropyridine core. To facilitate these reactions, a halogen (Br or I) or a triflate group is typically required at the 4-position.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)L_n-R' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R-R' PdII_2->Product Reactant1 R-X (4-Halo-3,5-dichloropyridine) Reactant1->PdII_1 Reactant2 R'-M (Organometallic Reagent) Reactant2->PdII_2

Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for 4-Aryl-3,5-dichloropyridines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a 4-halo-3,5-dichloropyridine and an arylboronic acid or ester.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dichloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10012High
3,5-Dichloro-4-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O11016Good
3,5-Dichloro-4-iodopyridine3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF908High
Experimental Protocol: Suzuki-Miyaura Coupling[3]
  • Reaction Setup: In a Schlenk flask, combine 4-halo-3,5-dichloropyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, the ligand (if required), and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature with stirring for the specified time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination for 4-Amino-3,5-dichloropyridines

This reaction facilitates the formation of C-N bonds between a 4-halo-3,5-dichloropyridine and a primary or secondary amine.[3][4]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dichloro-4-bromopyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene11012High
3,5-Dichloro-4-iodopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane10018Good
3,5-Dichloro-4-bromopyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10024Good
Experimental Protocol: Buchwald-Hartwig Amination[6]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the 4-halo-3,5-dichloropyridine (1.0 eq) and the amine (1.1-1.5 eq), followed by the anhydrous solvent.

  • Reaction Conditions: Seal the tube and heat the mixture with stirring at the specified temperature for the required time.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling for 4-Alkynyl-3,5-dichloropyridines

The Sonogashira coupling is used to introduce an alkynyl group at the 4-position by reacting a 4-halo-3,5-dichloropyridine with a terminal alkyne.[5]

Table 4: Representative Conditions for Sonogashira Coupling

Aryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dichloro-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF656High
3,5-Dichloro-4-bromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF8012Good
3,5-Dichloro-4-iodopyridine1-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Acetonitrile8010Good (Cu-free)
Experimental Protocol: Sonogashira Coupling[8]
  • Reaction Setup: To a degassed solution of 4-halo-3,5-dichloropyridine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent, add the palladium catalyst, copper(I) iodide (if applicable), and the amine base.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at the appropriate temperature until the reaction is complete.

  • Work-up: Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.

Heck Coupling for 4-Alkenyl-3,5-dichloropyridines

The Heck reaction allows for the synthesis of 4-alkenyl-3,5-dichloropyridines by coupling a 4-halo-3,5-dichloropyridine with an alkene.[6]

Table 5: Representative Conditions for Heck Coupling

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dichloro-4-iodopyridineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012High
3,5-Dichloro-4-bromopyridinen-Butyl acrylatePd(OAc)₂ (3)P(o-tolyl)₃ (6)K₂CO₃DMA12024Good
3,5-Dichloro-4-iodopyridine1-OctenePdCl₂(PPh₃)₂ (5)-NaOAcNMP11018Moderate
Experimental Protocol: Heck Coupling[10]
  • Reaction Setup: In a sealed tube or Schlenk flask, combine the 4-halo-3,5-dichloropyridine (1.0 eq), alkene (1.2-2.0 eq), palladium catalyst, ligand (if necessary), and base.

  • Solvent Addition: Add the degassed solvent under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture with stirring to the specified temperature for the required duration.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purification: Partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the pyridine core.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-3,5-dichloropyridine, a substrate poised for selective functionalization.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, making the bromine at the C4 position the more reactive site for coupling compared to the chlorine atoms at the C3 and C5 positions.[1] This inherent reactivity difference allows for a chemoselective approach, enabling the synthesis of 4-aryl-3,5-dichloropyridines, which are valuable intermediates for further chemical elaboration. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the selective arylation of this compound.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0) Pd(0) Oxidative_Addition R-Pd(II)-X Transmetalation R-Pd(II)-R' Coupled_Product 4-Aryl-3,5-dichloropyridine (R-R') Transmetalation->Coupled_Product Product Release Reductive_Elimination Reductive Elimination Aryl_Halide This compound (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R'-B(OR)2) Boronic_Acid->Transmetalation

Experimental Protocol

This protocol is adapted from a procedure for the chemoselective Suzuki-Miyaura reaction of a structurally similar substrate, 3,5-dibromo-2,6-dichloropyridine, targeting the more reactive bromine positions.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (distilled or deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure 4-aryl-3,5-dichloropyridine.

Data Presentation

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on typical outcomes for similar substrates.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-3,5-dichloropyridine85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,5-dichloropyridine80-90
34-Tolylboronic acid4-(4-Tolyl)-3,5-dichloropyridine82-92
43-Chlorophenylboronic acid4-(3-Chlorophenyl)-3,5-dichloropyridine75-85

Mandatory Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid K2CO3 B Add Pd(PPh3)4 Catalyst A->B C Establish Inert Atmosphere (Argon/Nitrogen) B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat to 80-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate, Wash with Water & Brine G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Reactant [label=<

This compound

];

BoronicAcid [label=<

Ar-B(OH)2

];

Product [label=<

4-Aryl-3,5-dichloropyridine

];

Reactant -> Product [label=" Pd(PPh3)4, K2CO3\nDioxane/H2O, 80-100 °C "]; BoronicAcid -> Product [style=invis]; } caption: "Chemical transformation of this compound."

Conclusion

The described protocol offers a robust and selective method for the synthesis of 4-aryl-3,5-dichloropyridines from this compound via a Suzuki-Miyaura cross-coupling reaction. The chemoselectivity of the reaction, favoring substitution at the more reactive C-Br bond, provides a straightforward entry into a class of compounds with significant potential for further diversification in the fields of drug discovery and materials science. The use of a commercially available catalyst and standard reaction conditions makes this protocol accessible for a broad range of scientific professionals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dichloropyridine is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a reactive C-Br bond and two less reactive C-Cl bonds, allows for sequential and site-selective cross-coupling reactions. This enables the synthesis of complex, multi-substituted pyridine derivatives, which are core structures in many pharmaceutical agents and functional materials. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of such polyhalogenated heterocycles. This document provides a guide to common palladium catalysts and detailed protocols for various cross-coupling reactions with this compound.

Chemoselectivity Considerations

The success of cross-coupling reactions with this compound hinges on achieving high chemoselectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl.[1] Consequently, the C-Br bond at the 4-position of this compound is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bonds at the 3 and 5-positions. This inherent reactivity difference allows for selective functionalization at the 4-position under carefully controlled conditions. By employing milder reaction conditions and appropriate catalyst systems, coupling can be directed exclusively to the C-Br bond, leaving the two C-Cl bonds available for subsequent transformations.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Below is a summary of catalyst systems for various cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and boronic acids or their esters.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10012-18Good to ExcellentArylboronic acids
PdCl₂(dppf)K₂CO₃Toluene/H₂O10012~85Phenylboronic acid
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O802-4HighVarious arylboronic acids
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O402.5HighArylboronic acids

Note: Yields are representative and can vary based on the specific boronic acid used and reaction conditions.

Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃N or i-Pr₂NHTHF or DMFRT - 602-12Good to Excellent
PdCl₂(PPh₃)₂ (1-3)CuI (1-5)Et₃NTHFRT4-8High
[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORT2-465-92*

*Yields reported for a range of aryl bromides.[2]

Table 3: Heck Coupling

The Heck reaction couples this compound with an alkene.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF or NMP100-12012-24Moderate to Good
Pd₂(dba)₃ / P(o-tol)₃NaOAcDMA10016Good
Pd/CK₂CO₃H₂O/DMF80-1304-12Good

Note: The Heck reaction often requires higher temperatures.[3][4]

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond between this compound and an amine.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene80-1106-24Good to Excellent
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10012-24High
BrettPhos Pd G3K₃PO₄t-BuOH10018-48High

Note: The choice of ligand is critical and depends on the nature of the amine.[5][6]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the mixture at 80-100 °C for 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine (Et₃N can often be used as both base and solvent or co-solvent).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 4-8 hours. Gentle heating (40-60 °C) may be required for less reactive alkynes.

  • After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Heck Coupling

The following is a general protocol for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate).

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a Schlenk tube, dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF.

  • Add this compound, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, then pour into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under argon, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the flask and heat the mixture at 80-110 °C for 6-24 hours.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

G cluster_workflow Experimental Workflow for Cross-Coupling reagents 1. Combine Reactants (this compound, Coupling Partner, Base) catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Argon) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat Reaction Mixture (Monitor Progress by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) pd2_halide LₙPd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate LₙPd(II)(Ar)(Ar') pd2_halide->pd2_boronate Transmetalation (Ar'B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product G cluster_sonogashira Sonogashira Catalytic Cycle (with Copper) pd0 LₙPd(0) pd2_halide LₙPd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne LₙPd(II)(Ar)(C≡CR) pd2_halide->pd2_alkyne Transmetalation cu_x Cu-X pd2_halide->cu_x pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_halide alkyne H-C≡CR alkyne->cu_acetylide Base, CuX G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 LₙPd(0) pd2_halide LₙPd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido LₙPd(II)(Ar)(NR₂) pd2_halide->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a foundational method for the synthesis of carbon-nitrogen (C-N) bonds.[1] This transformation is of paramount importance in the fields of medicinal chemistry and materials science, enabling the construction of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3,5-dichloropyridine. This substrate is an electron-deficient heteroaryl halide, and its successful amination requires careful selection of the catalyst system and reaction conditions to achieve high efficiency and selectivity. The presence of multiple halogen substituents offers potential for further functionalization, making the products valuable intermediates in drug discovery and development.[3][4]

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The efficiency of each step is highly dependent on the choice of palladium precatalyst, phosphine ligand, base, and solvent.[6] Bulky, electron-rich phosphine ligands are often crucial for promoting both the oxidative addition and the final reductive elimination steps.[1]

Key Reaction Components

The success of the amination of this compound hinges on the careful optimization of the following components:

  • Palladium Precatalyst: A source of palladium is required to generate the active Pd(0) species. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined palladacycle precatalysts (e.g., G3 or G4 type), which often offer improved activity and stability.[5][7]

  • Ligand: The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective.[8] Bidentate ligands like Xantphos can also be suitable, particularly under specific conditions.[9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] However, for substrates with base-sensitive functional groups, milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures or more active catalyst systems.[10]

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and THF are common choices that effectively dissolve the reactants and intermediates in the catalytic cycle.[11][12]

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used. The nucleophilicity and steric bulk of the amine will influence the required reaction conditions.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Optimization is typically required for each specific amine coupling partner.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-18>90
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Dioxane10012-18>90
3XPhos Pd G3 (2)-NaOtBu (1.4)Toluene808-12>95
4Pd₂(dba)₃ (2.5)Xantphos (7.5)K₃PO₄ (2.0)Dioxane1102470-85
5BrettPhos Pd G3 (2)-LHMDS (1.5)THF6512>95

Mandatory Visualizations

Reaction_Scheme cluster_products Product r1 This compound catalyst Pd Catalyst Ligand Base, Solvent, Heat r2 R¹R²NH (Amine) p1 4-(R¹R²N)-3,5-dichloropyridine catalyst->p1 Buchwald-Hartwig Amination

Caption: General reaction scheme for the amination of this compound.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst pd2_halide L-Pd(II)(Ar)(Br) Complex pd0->pd2_halide Oxidative Addition pd2_amido L-Pd(II)(Ar)(NR¹R²) Amido Complex pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR¹R² Product pd2_amido->product Reductive Elimination reagents Ar-Br reagents->pd0 amine R¹R²NH Base amine->pd2_halide

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) start->setup charge Charge reactor with Pd precatalyst, ligand, and base setup->charge add_reagents Add this compound and anhydrous solvent charge->add_reagents degas Degas the reaction mixture (e.g., freeze-pump-thaw) add_reagents->degas add_amine Add the amine coupling partner via syringe degas->add_amine react Heat the reaction mixture to the specified temperature with stirring add_amine->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Cool, dilute with solvent, and filter through Celite monitor->workup purify Concentrate filtrate and purify by flash column chromatography workup->purify end Characterize final product purify->end

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocols

This protocol provides a general method for the amination of this compound with a secondary amine like morpholine. It should be adapted and optimized for other amine partners.

Materials and Equipment:

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere source (Nitrogen or Argon) with a manifold (Schlenk line) or glovebox

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware

  • Syringes and needles

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, to make a 0.2 M solution)

  • Ethyl acetate, hexane (for workup and chromatography)

  • Celite

  • Silica gel

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • NaOtBu is corrosive and moisture-sensitive.

Procedure:

  • Reaction Setup:

    • Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.[13]

    • To the tube, add the base (e.g., NaOtBu), the palladium precatalyst (e.g., XPhos Pd G3), this compound, and the magnetic stir bar. If using a ligand and a separate palladium source, they are added at this stage.

    • Seal the Schlenk tube with a septum and evacuate and backfill with the inert gas three times.[14]

  • Addition of Reagents:

    • Add the anhydrous, deoxygenated solvent (e.g., Toluene) via syringe.

    • Add the amine (e.g., Morpholine) via syringe.

    • If the amine is a solid, it can be added with the other solid reagents in step 1.

  • Reaction:

    • Place the sealed Schlenk tube in a preheated oil bath set to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 8-18 hours).

  • Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[13]

  • Workup:

    • Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate them under reduced pressure.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated product.[13]

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is instrumental in the synthesis of a diverse range of compounds, including pharmaceuticals, natural products, and advanced materials.[1] 4-Bromo-3,5-dichloropyridine is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling provides access to a variety of substituted pyridine derivatives with potential biological activity.

This document provides detailed application notes and protocols for performing the Sonogashira coupling reaction with this compound. The protocols are based on established methodologies for similar aryl bromides and provide a starting point for reaction optimization.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[4]

Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne.[5][6]

Experimental Data Summary

Catalyst (mol%)Ligand (mol%)Copper Salt (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (5)-CuI (2.5)DiisopropylamineTHFRoom Temp389[4]
Pd(OAc)₂ (1.5)XPhos (3)-Et₃NMeCN110-High Conversion[7]
[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORoom Temp2-465-92[5]
Pd(PPh₃)₄-CuIAmine BaseVariousRoom Temp - 100VariesGood[1][3]
Pd/CPPh₃CuINEt₃MeCN8024Good[8]

Experimental Protocols

Two general protocols are provided below: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous THF (5 mL per 0.81 mmol of aryl halide).

  • Sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

  • Add diisopropylamine (7.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1 eq) to the flask.

  • Stir the reaction mixture at room temperature for 3 hours or until completion, as monitored by TLC or GC-MS. For less reactive substrates, heating may be required.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern methods for copper-free Sonogashira reactions, which can offer advantages in terms of reduced side reactions and easier purification.[5]

Materials:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl (or another suitable palladium precatalyst)

  • 2,2,6,6-Tetramethylpiperidine (TMP) or another suitable organic base

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq) and the terminal alkyne (1.5 eq) to a dry reaction vial.

  • Add the palladium precatalyst, for instance [DTBNpP]Pd(crotyl)Cl (2.5 mol %).

  • Add anhydrous DMSO (to make a 0.2 M solution with respect to the aryl bromide).

  • Add 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq).

  • Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware (Schlenk Flask) B Inert Atmosphere (N2 or Ar) C Add this compound B->C D Add Solvent (e.g., THF, DMSO) C->D E Add Pd Catalyst (& CuI if applicable) D->E F Add Base (e.g., Amine) E->F G Add Terminal Alkyne F->G H Stir at RT or Heat G->H I Quench Reaction H->I J Extraction I->J K Drying J->K L Concentration K->L M Purification (Column Chromatography) L->M N Characterization (NMR, MS) M->N

Caption: General workflow for the Sonogashira coupling reaction.

Concluding Remarks

The Sonogashira coupling of this compound is a feasible and valuable transformation for the synthesis of novel substituted pyridines. The choice between a copper-catalyzed and a copper-free protocol will depend on the specific substrate, desired purity, and available resources. The provided protocols offer a solid foundation for developing a successful and optimized reaction. It is recommended to perform small-scale test reactions to determine the optimal conditions for catalyst, base, solvent, and temperature for each specific alkyne coupling partner.

References

Application Notes and Protocols: Heck Reaction Protocol using 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's value is highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[2]

This document provides a detailed protocol for the Heck reaction using 4-Bromo-3,5-dichloropyridine as the aryl halide substrate. This electron-deficient heterocyclic halide presents unique challenges and opportunities in cross-coupling reactions. The following protocols and data are designed to serve as a comprehensive guide for researchers employing this substrate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where substituted pyridines are prevalent structural motifs.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound with representative alkenes. Please note that these are representative conditions and yields may vary depending on the specific alkene, catalyst system, and reaction scale. Optimization is often necessary to achieve the best results.

Table 1: Reaction Parameters for the Heck Reaction of this compound

ParameterRecommended Range/ValueNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective choice.
Ligand PPh₃, P(o-tol)₃, Buchwald ligands, N-Heterocyclic Carbenes (NHCs)The choice of ligand can significantly impact reaction efficiency and selectivity. For electron-deficient substrates, more electron-rich and bulky phosphines or NHCs can be beneficial.
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAcAn organic base like Et₃N or an inorganic base like K₂CO₃ is typically used. The choice of base can influence the reaction rate and side product formation.
Solvent DMF, DMAc, NMP, Dioxane, TolueneAprotic polar solvents are generally preferred to facilitate the dissolution of the reactants and catalyst.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive substrates.
Alkene Equivalents 1.1 - 2.0A slight excess of the alkene is typically used to ensure complete consumption of the aryl halide.
Catalyst Loading 1 - 5 mol%Lower catalyst loadings are desirable for cost-effectiveness and to minimize palladium contamination in the final product.

Table 2: Representative Examples of Heck Reactions with this compound

EntryAlkeneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Styrene3,5-Dichloro-4-styrylpyridinePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃N (2 eq)DMF1001275-85
2n-Butyl acrylaten-Butyl (E)-3-(3,5-dichloropyridin-4-yl)acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)K₂CO₃ (2 eq)DMAc1201870-80
34-Vinylpyridine4-(3,5-Dichloropyridin-4-yl)-4'-vinylbipyridinePdCl₂(PPh₃)₂ (3 mol%)DIPEA (2 eq)NMP1101665-75
4Ethyl vinyl ether(E)-3,5-Dichloro-4-(2-ethoxyvinyl)pyridinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)Cs₂CO₃ (2 eq)Dioxane1002460-70

Yields are estimated based on reactions with similar substrates and are for illustrative purposes. Actual yields will require experimental determination.

Experimental Protocols

This section provides a detailed, step-by-step procedure for a representative Heck reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive flow of inert gas, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 eq) and styrene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and the triethylammonium bromide salt.

  • Extraction and Drying: Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-Dichloro-4-styrylpyridine.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)-X(L)₂ oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)-X(L)₂(Alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_product_complex [HPd(II)X(L)₂(Product)] beta_hydride_elimination->pd_product_complex Product reductive_elimination Reductive Elimination pd_product_complex->reductive_elimination Base reductive_elimination->pd0 - HB-X

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for the Heck Reaction

Heck_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and ligand to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert reagents Add Reagents: - Anhydrous solvent (DMF) - Base (e.g., Et₃N) - Alkene (e.g., Styrene) inert->reagents reaction Heat Reaction Mixture: - Stir at specified temperature (e.g., 100 °C). reagents->reaction monitor Monitor Progress: - TLC or GC-MS analysis. reaction->monitor workup Aqueous Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine. monitor->workup purification Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography. workup->purification product Pure Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of 3,5-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for the regioselective functionalization of 3,5-dichloropyridine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on three primary strategies: C-4 functionalization via directed ortho-metalation, regioselective cross-coupling reactions, and nucleophilic aromatic substitution (SNAr).

Application Note 1: Regioselective C-4 Functionalization via Directed ortho-Metalation (DoM)

The C-4 position of 3,5-dichloropyridine is the most acidic proton, flanked by two electron-withdrawing chlorine atoms, making it the kinetic site for deprotonation.[1] This allows for highly regioselective functionalization by treatment with a strong, non-nucleophilic base followed by quenching with a suitable electrophile.[1][2]

Experimental Workflow: C-4 Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3,5-Dichloropyridine in anhydrous THF C Cool both solutions to -78 °C A->C B Prepare LDA solution (n-BuLi + Diisopropylamine) in anhydrous THF B->C D Slowly add LDA solution to 3,5-dichloropyridine solution at -78 °C C->D E Stir for 1-2 hours at -78 °C to form 4-lithio-3,5-dichloropyridine D->E F Add electrophile (e.g., aldehyde, ketone, silyl halide) dropwise at -78 °C E->F G Allow to warm to room temperature and stir overnight F->G H Quench with saturated aqueous NH4Cl G->H I Extract with organic solvent (e.g., Ethyl Acetate) H->I J Dry organic layer (Na2SO4), filter, and concentrate I->J K Purify by column chromatography or recrystallization J->K

Caption: Workflow for C-4 functionalization of 3,5-dichloropyridine.

Quantitative Data: C-4 Functionalization with Various Electrophiles
ElectrophileProductYield (%)Reference
Iodomethane3,5-Dichloro-4-methylpyridineNot specified[3]
Benzaldehyde(3,5-Dichloropyridin-4-yl)(phenyl)methanol68% (initial)[1]
Various AldehydesCorresponding secondary alcohols46-93%[1]
Various KetonesCorresponding tertiary alcohols46-93%[1]
Chloro(trimethyl)silane3,5-Dichloro-4-(trimethylsilyl)pyridineHigh Yield[4]
Carbon Dioxide3,5-Dichloropyridine-4-carboxylic acidSingle Product[4]
Detailed Experimental Protocol: Synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol

Materials:

  • 3,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • LDA Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: In a separate flame-dried flask, dissolve 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the 3,5-dichloropyridine solution via cannula, maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithiated species.[2]

  • Electrophilic Quench: Add benzaldehyde (1.2 equivalents) dropwise to the reaction mixture at -78 °C.[2]

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.[2] Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (3,5-dichloropyridin-4-yl)(phenyl)methanol.

Application Note 2: Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. On the 3,5-dichloropyridine scaffold, the electronic properties of the pyridine ring generally favor oxidative addition at positions ortho (C2, C6) and para (C4) to the nitrogen atom.[2] While the chlorine atoms in 3,5-dichloropyridine are in meta positions, regioselective mono-functionalization can be challenging. However, insights can be gained from related systems, and specific conditions can be employed to control selectivity.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII Ar-Pd(II)-Cl(L2) A->PdII B Transmetalation PdII->B PdII_Ar Ar-Pd(II)-Ar'(L2) B->PdII_Ar C Reductive Elimination PdII_Ar->C C->Pd0 3-Chloro-5-arylpyridine 3-Chloro-5-arylpyridine C->3-Chloro-5-arylpyridine 3,5-Dichloropyridine 3,5-Dichloropyridine 3,5-Dichloropyridine->A Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->B Base Base Base->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data: Regioselective Suzuki-Miyaura Coupling of Polychloropyridines

Direct quantitative data for regioselective mono-arylation of 3,5-dichloropyridine is limited. The following table for 2,3,5-trichloropyridine illustrates the strong preference for reaction at the C-2 position.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield of 3,5-dichloro-2-arylpyridine (%)Reference
Phenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601289[5][6]
4-Methylphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601292[5]
4-Methoxyphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601293[5]
4-Chlorophenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601285[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from 2,3,5-Trichloropyridine)

Materials:

  • 3,5-Dichloropyridine (or other dichloropyridine)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., dioxane/water or toluene)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add 3,5-dichloropyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note on Sonogashira Coupling: A similar approach can be used for Sonogashira coupling with terminal alkynes, typically using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base in a degassed solvent like THF or DMF.[1]

Application Note 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates SNAr. However, in 3,5-dichloropyridine, the chlorine atoms are at meta positions relative to the nitrogen, making them less activated than halogens at ortho or para positions.[2][7] Consequently, forcing conditions such as high temperatures and strong nucleophiles are often required.[7] Achieving mono-substitution over di-substitution requires careful control of reaction conditions.[1]

Logical Relationship: Controlling Mono- vs. Di-substitution in SNAr

G Start S_N_Ar on 3,5-Dichloropyridine Conditions Reaction Conditions Start->Conditions Stoich Stoichiometry of Nucleophile Conditions->Stoich Temp Reaction Temperature Conditions->Temp Time Reaction Time Conditions->Time Mono Favors Mono-substitution Stoich->Mono ~1.0-1.2 equiv. Di Favors Di-substitution Stoich->Di > 1.5 equiv. Temp->Mono Low Temp->Di High Time->Mono Shorter (Monitor closely) Time->Di Longer

Caption: Factors influencing selectivity in SNAr reactions.

Quantitative Data: Regioselective SNAr on Dichloropyrazines
2-Substituent (Pyrazine)NucleophileMajor ProductRationaleReference
Electron-withdrawing group (EWG)AmineSubstitution at C-5Preferential nucleophilic attack at the 5-position
Electron-donating group (EDG)AmineSubstitution at C-3Preferential nucleophilic attack at the 3-position
Detailed Experimental Protocol: General Mono-amination of 3,5-Dichloropyridine

Materials:

  • 3,5-Dichloropyridine

  • Primary or secondary amine (1.1 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel, combine 3,5-dichloropyridine (1.0 equivalent), the amine (1.1 equivalents), and the base (2.0 equivalents) in the anhydrous solvent.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols for the Lithiation of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the regioselective lithiation of various dichloropyridine isomers. The protocols outlined below are essential for the synthesis of functionalized pyridine derivatives, which are key building blocks in medicinal chemistry and drug development. Careful adherence to anhydrous and low-temperature conditions is paramount for successful outcomes.

Introduction

The lithiation of dichloropyridines is a powerful strategy for the introduction of a wide range of functional groups onto the pyridine ring. This process involves the deprotonation of a C-H bond or a halogen-metal exchange to form a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to yield substituted dichloropyridines. The regioselectivity of the lithiation is a critical aspect of this methodology and is influenced by the substitution pattern of the dichloropyridine, the choice of the lithiating agent, and the reaction conditions.

Commonly employed lithiating agents include n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LTMP), and mixed-metal superbases like n-BuLi-LiDMAE (lithium 2-dimethylaminoethoxide). The choice of base is crucial for controlling the regioselectivity, with hindered amide bases like LDA and LTMP often favoring deprotonation at the most acidic position, while n-BuLi can participate in both deprotonation and halogen-metal exchange.[1]

Data Presentation: Lithiation of Dichloropyridines and Electrophilic Quench

The following tables summarize the quantitative data for the lithiation of various dichloropyridine isomers and subsequent trapping with a range of electrophiles.

Table 1: Lithiation of 2,3-Dichloropyridine

Lithiating AgentPosition of LithiationElectrophile (E)ProductYield (%)Reference
LDAC-43,4,5-Trimethoxybenzaldehyde2-Chloro-3-bromo-4-(hydroxy(3,4,5-trimethoxyphenyl)methyl)pyridine95[2]
LDAC-4Benzaldehyde2-Chloro-3-bromo-4-(hydroxy(phenyl)methyl)pyridine84[2]
LDAC-4D₂O2-Chloro-3-bromo-4-deuteriopyridine85[2]
LDAC-4Iodomethane2-Chloro-3-bromo-4-methylpyridine89[2]
LDAC-4Trimethylsilyl chloride2-Chloro-3-bromo-4-(trimethylsilyl)pyridine72[2]
LDAC-4Diphenyldisulfide2-Chloro-3-bromo-4-(phenylthio)pyridine91[2]
LTMPC-4DCl/D₂O2,3-Dichloro-4-deuteriopyridine70[1]

Table 2: Lithiation of 3,5-Dichloropyridine

Lithiating AgentPosition of LithiationElectrophile (E)ProductYield (%)Reference
LTMPC-4D₂O3,5-Dichloro-4-deuteriopyridine70[3]
n-BuLiC-4D₂O3,5-Dichloro-4-deuteriopyridine-[3]

Table 3: Lithiation of 2,6-Dichloropyridine Analogue (2,6-Dibromopyridine)

Lithiating AgentPosition of LithiationElectrophile (E)ProductYield (%)Reference
n-BuLiC-6 (via Br-Li Exchange)DMF6-Bromo-2-pyridinecarboxaldehyde-[4]

Table 4: Lithiation of 2-Chloropyridine with BuLi-LiDMAE

Lithiating AgentPosition of LithiationElectrophile (E)ProductYield (%)Reference
n-BuLi-LiDMAEC-6D₂O2-Chloro-6-deuteriopyridine98[1]
n-BuLi-LiDMAEC-6Me₃SiCl2-Chloro-6-(trimethylsilyl)pyridine86[1]
n-BuLi-LiDMAEC-6Me₂NCHO (DMF)6-Chloro-2-pyridinecarboxaldehyde54[1]
n-BuLi-LiDMAEC-6(MeS)₂2-Chloro-6-(methylthio)pyridine67[1]
n-BuLi-LiDMAEC-6MeI2-Chloro-6-methylpyridine72[1]
n-BuLi-LiDMAEC-6PhCHO(6-Chloropyridin-2-yl)(phenyl)methanol63[1]

Experimental Protocols

Protocol 1: General Procedure for LDA-Mediated Lithiation of 2,3-Dichloropyridine and Electrophilic Quench

This protocol describes a general method for the regioselective lithiation of 2,3-dichloropyridine at the C-4 position using lithium diisopropylamide (LDA), followed by quenching with an electrophile.[2]

Materials:

  • 2,3-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Electrophile (e.g., aldehyde, D₂O, alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate a solution of LDA.

  • Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared LDA solution dropwise via cannula. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: To the solution of the lithiated species, add the electrophile (1.2 equivalents) dropwise at -78 °C.

  • Reaction and Work-up: Stir the reaction mixture at -78 °C for an additional 1-3 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Procedure for n-BuLi-Mediated Halogen-Metal Exchange of 2,6-Dibromopyridine

This protocol outlines a general procedure for the monolithiation of 2,6-dibromopyridine via lithium-bromine exchange and subsequent reaction with an electrophile.[4] This can serve as an analogy for the lithiation of 2,6-dichloropyridine.

Materials:

  • 2,6-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (freshly titrated solution in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.0-1.1 equivalents) dropwise to the stirred solution over a period of 20-30 minutes. It is crucial to ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add the electrophile (1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction and Work-up: Allow the reaction to stir at -78 °C for an additional 1-3 hours. Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by an appropriate method such as column chromatography.

Protocol 3: Procedure for LTMP-Mediated Deprotonation of 3,5-Dichloropyridine

This protocol provides a method for the deprotonation of 3,5-dichloropyridine at the C-4 position using lithium tetramethylpiperidide (LTMP).[3]

Materials:

  • 3,5-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,2,6,6-Tetramethylpiperidine

  • Electrophile (e.g., D₂O)

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Preparation of LTMP: In a flame-dried flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.05 equivalents) dropwise and stir for 30 minutes at this temperature to generate LTMP.

  • Deprotonation: In a separate flask, dissolve 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add the freshly prepared LTMP solution dropwise.

  • Reaction and Quench: Stir the mixture at -78 °C for a specified time (monitoring by IR spectroscopy can be used to determine completion).[3] Quench the reaction by adding the electrophile at -78 °C.

  • Work-up and Analysis: Allow the reaction to warm to room temperature and perform an aqueous work-up. Extract the product and purify as needed. Analyze the product to confirm the position of functionalization.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the lithiation of dichloropyridines.

experimental_workflow_LDA cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up & Purification start Flame-dried glassware under inert atmosphere dichloropyridine Dissolve Dichloropyridine in anhydrous THF start->dichloropyridine cooling1 Cool to -78 °C dichloropyridine->cooling1 add_lda Add LDA solution dropwise at -78 °C cooling1->add_lda prepare_lda Prepare LDA solution (n-BuLi + Diisopropylamine) prepare_lda->add_lda stir_lithiation Stir for 1 hour at -78 °C add_lda->stir_lithiation add_electrophile Add Electrophile (E) dropwise at -78 °C stir_lithiation->add_electrophile stir_quench Stir for 1-3 hours at -78 °C add_electrophile->stir_quench quench_reaction Quench with sat. NH₄Cl solution stir_quench->quench_reaction warm Warm to room temp. quench_reaction->warm extract Extract with organic solvent warm->extract purify Dry, concentrate, and purify extract->purify end Isolated Product purify->end

Caption: General workflow for LDA-mediated lithiation of dichloropyridines.

experimental_workflow_nBuLi cluster_setup Reaction Setup cluster_exchange Halogen-Metal Exchange cluster_quench Electrophilic Quench cluster_workup Work-up & Purification start Flame-dried glassware under inert atmosphere dihalopyridine Dissolve Dihalopyridine in anhydrous THF start->dihalopyridine cooling Cool to -78 °C dihalopyridine->cooling add_nbuli Add n-BuLi dropwise (1.0-1.1 equiv) at -78 °C cooling->add_nbuli stir_exchange Stir for 30-60 min at -78 °C add_nbuli->stir_exchange add_electrophile Add Electrophile (E) dropwise at -78 °C stir_exchange->add_electrophile stir_quench Stir for 1-3 hours at -78 °C add_electrophile->stir_quench quench_reaction Quench with sat. NH₄Cl solution stir_quench->quench_reaction warm Warm to room temp. quench_reaction->warm extract Extract with organic solvent warm->extract purify Dry, concentrate, and purify extract->purify end Isolated Product purify->end

Caption: Workflow for n-BuLi mediated halogen-metal exchange.

lithiation_pathways cluster_bases Lithiating Agents cluster_intermediates Organolithium Intermediates dichloropyridine Dichloropyridine Isomer lda LDA / LTMP dichloropyridine->lda Deprotonation nbuli n-BuLi dichloropyridine->nbuli Deprotonation or Halogen-Metal Exchange superbase n-BuLi-LiDMAE dichloropyridine->superbase Directed C-6 Lithiation deprotonated Deprotonated Intermediate (e.g., 4-lithio-3,5-dichloropyridine) lda->deprotonated nbuli->deprotonated exchange Halogen-Metal Exchange Product (e.g., 2-lithio-6-chloropyridine) nbuli->exchange c6_lithiated C-6 Lithiated Intermediate (e.g., 6-lithio-2-chloropyridine) superbase->c6_lithiated electrophile Electrophile (E+) deprotonated->electrophile exchange->electrophile c6_lithiated->electrophile product Functionalized Dichloropyridine electrophile->product

Caption: Logical relationships in dichloropyridine lithiation pathways.

References

Application Notes and Protocols for Compound Library Synthesis Using 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of diverse compound libraries is paramount for the identification of novel therapeutic agents. The strategic use of highly functionalized scaffolds allows for the exploration of vast chemical space. 4-Bromo-3,5-dichloropyridine is a versatile trifunctional heterocyclic building block that offers multiple points for diversification, making it an ideal starting material for the synthesis of compound libraries. The differential reactivity of the bromine and chlorine substituents on the pyridine ring enables sequential and regioselective functionalization through various cross-coupling reactions.

This document provides detailed application notes and protocols for the utilization of this compound in the generation of compound libraries, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are foundational in contemporary organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Strategic Approach to Library Synthesis

The synthetic strategy for creating a compound library from this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1][2] Consequently, the more reactive C-Br bond at the 4-position can be selectively functionalized in the presence of the two C-Cl bonds at the 3- and 5-positions. This initial diversification step can be followed by a second functionalization at one or both of the chloro-positions, often under more forcing reaction conditions. This sequential approach allows for a combinatorial-like synthesis of a wide array of substituted pyridine derivatives.

G A This compound B Suzuki-Miyaura Coupling (at C4-Br) A->B Arylboronic Acid/Ester C Buchwald-Hartwig Amination (at C4-Br) A->C Amine D 4-Aryl-3,5-dichloropyridine Library B->D E 4-Amino-3,5-dichloropyridine Library C->E F Second Diversification (Suzuki or Buchwald-Hartwig at C3/C5-Cl) D->F E->F G Di- or Tri-substituted Pyridine Library F->G

Caption: General workflow for library synthesis.

Application Note 1: Selective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. By leveraging the higher reactivity of the C-Br bond, a diverse range of aryl or heteroaryl substituents can be introduced at the 4-position of the pyridine scaffold.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the selective mono-arylation of this compound. These data are based on established protocols for similar dihalopyridines and serve as a starting point for optimization.[3][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100892
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801678
44-Pyridylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901475
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (3 mol%).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note 2: Selective Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4-position of the this compound scaffold.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative reaction conditions and yields for the selective mono-amination of this compound. These conditions are adapted from established protocols for related halopyridines.[7]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100691
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101882
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901288
4PiperidinePd(OAc)₂ (2)Xantphos (4)LiHMDSTHF801085
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv.) under an inert atmosphere.

  • Add this compound (1.0 equiv.).

  • Seal the tube, and evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note 3: Second Diversification at C3/C5-Positions

Following the initial functionalization at the C4-position, the resulting 4-substituted-3,5-dichloropyridine can undergo a second diversification step at one or both of the less reactive chloro-positions. This typically requires more forcing conditions, such as higher temperatures and stronger bases, or the use of more active catalyst systems.

G A 4-Aryl/Amino-3,5-dichloropyridine B Suzuki-Miyaura Coupling (at C3/C5-Cl) A->B Arylboronic Acid/Ester Higher Temp. C Buchwald-Hartwig Amination (at C3/C5-Cl) A->C Amine Higher Temp. D Mono- or Di-substituted Product B->D C->D

Caption: Second diversification workflow.

General Considerations for Second Diversification:
  • Mono- vs. Di-substitution: By carefully controlling the stoichiometry of the coupling partner (boronic acid or amine), it is often possible to achieve selective mono-substitution at either the C3 or C5 position. Using a larger excess of the coupling partner and longer reaction times will favor di-substitution.

  • Catalyst System: More sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig biarylphosphine ligand families, are often necessary to facilitate the coupling at the less reactive C-Cl bonds.

  • Symmetry: If the C4-substituent is symmetrical, mono-substitution at C3 or C5 will lead to a single product. If the C4-substituent is unsymmetrical, a mixture of regioisomers may be obtained.

Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse compound libraries. Its predictable, stepwise functionalization through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions provides a robust platform for generating novel molecular entities for drug discovery and other applications. The protocols and data presented herein offer a solid foundation for researchers to embark on the synthesis of their own unique pyridine-based compound libraries. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Purification of 4-Bromo-3,5-dichloropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Bromo-3,5-dichloropyridine via recrystallization techniques. The described methods are designed to enhance the purity of the final product, a crucial step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for the successful design and execution of purification protocols.

PropertyValueReference
CAS Number 343781-45-3[1]
Molecular Formula C₅H₂BrCl₂N[1]
Molecular Weight 226.89 g/mol [1]
Appearance Off-white solid[1]
Melting Point 75-76 °C[1]
Purity (typical commercial grade) ≥95%[2]

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller quantities or having different solubility profiles, remain in the solution (mother liquor).

For this compound, a compound of moderate polarity, several solvent systems can be considered. Based on the purification of structurally similar halopyridines, such as the recrystallization of 2,4-dibromopyridine from ethanol and 4,4'-dichloro-2,2'-bipyridine from hexane, both polar and non-polar solvents, as well as mixed solvent systems, present viable options for purification.

Experimental Protocols

The following protocols outline single-solvent and dual-solvent recrystallization methods for purifying this compound. The selection of the appropriate method and solvent will depend on the nature and quantity of the impurities present in the crude product.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is suitable for impurities that are either highly soluble or sparingly soluble in ethanol at all temperatures.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (approximately 15-20 mL) to create a slurry.

  • Heating: Gently heat the mixture to the boiling point of ethanol (78 °C) while stirring. Add hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Preheat a separate funnel and receiving flask. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Single-Solvent Recrystallization with Hexane

This protocol is effective for purifying this compound from more polar impurities.

Materials and Equipment:

  • Crude this compound

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask with a stir bar, add the crude this compound (e.g., 5.0 g). Add approximately 25-30 mL of hexane.

  • Heating: Heat the mixture to the boiling point of hexane (69 °C) with continuous stirring. Add hot hexane in small increments until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble matter persists, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Remove the flask from the heat and allow it to cool undisturbed to room temperature.

  • Cooling: Subsequently, place the flask in an ice bath for 30-45 minutes to promote complete crystallization.

  • Isolation: Isolate the crystals via vacuum filtration.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold hexane.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 35-45 °C).

Protocol 3: Dual-Solvent Recrystallization (Ethanol/Water)

This method is particularly useful when the product is too soluble in a single solvent at room temperature. Water acts as an anti-solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethanol in a 100 mL Erlenmeyer flask, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using the described recrystallization protocols. The initial purity of the crude material is assumed to be approximately 95%.

ProtocolSolvent SystemInitial Purity (%)Expected Final Purity (%)Expected Yield (%)
1Ethanol~95>9880-90
2Hexane~95>9875-85
3Ethanol/Water~95>9785-95

Note: The expected yield and purity are estimates and may vary depending on the initial purity of the crude product and the precise execution of the protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude this compound Add_Solvent Add Minimum Hot Solvent Crude_Product->Add_Solvent Hot_Filtration Hot Gravity Filtration Add_Solvent->Hot_Filtration if insoluble impurities Cool_Slowly Slow Cooling to Room Temp Add_Solvent->Cool_Slowly if no filtration Hot_Filtration->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: General workflow for recrystallization.

References

Safe Handling and Storage of 4-Bromo-3,5-dichloropyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This document provides detailed application notes and protocols for the safe management of 4-Bromo-3,5-dichloropyridine.

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following procedures is crucial to minimize risk and ensure a safe working environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₅H₂BrCl₂N[1]
Molecular Weight 226.88 g/mol [1]
Appearance Off-white to white solid[2]
Melting Point 75°C to 76°C[1][2]
Boiling Point (Predicted) 250.7 ± 35.0 °C[2]
Density (Predicted) 1.848 ± 0.06 g/cm³[2]
Purity Typically ≥95%

Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Precautionary Statements:

  • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response: If skin or eye contact occurs, rinse immediately and thoroughly with water.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth and seek immediate medical attention.[3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

No specific occupational exposure limits have been established for this compound. It is recommended to handle this compound in a manner that minimizes all potential exposure.

Experimental Protocols

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double-gloving is recommended for all handling procedures. Gloves must be changed immediately upon contamination.
Body Chemical-resistant laboratory coatA fully buttoned, long-sleeved lab coat is required. An apron may be necessary for larger quantities.
Respiratory NIOSH-approved respiratorTo be used in cases of inadequate ventilation or when handling large quantities.
Safe Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls:

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound must be performed in a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, inside the fume hood before introducing the chemical.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

Handling Procedure:

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

  • Transferring the Compound: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.

Post-Handling and Cleanup:

  • Decontamination: Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., acetone), followed by soap and water.

  • Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Halogenated waste should be segregated from non-halogenated waste.[4]

  • Remove PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area.[2] It should be stored at room temperature.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Visualized Workflows

The following diagrams illustrate the logical workflows for handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area in Fume Hood DonPPE->PrepWorkArea WeighChemical Weigh Chemical PrepWorkArea->WeighChemical TransferChemical Transfer Chemical WeighChemical->TransferChemical PerformReaction Perform Reaction TransferChemical->PerformReaction Decontaminate Decontaminate Glassware & Surfaces PerformReaction->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste per Protocol SegregateWaste->DisposeWaste RemovePPE Remove PPE & Wash Hands DisposeWaste->RemovePPE

Caption: Workflow for Safe Handling of this compound.

EmergencyResponse cluster_exposure Exposure cluster_spill Spill Start Accidental Exposure or Spill Occurs SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Evacuate Evacuate Area Start->Evacuate FirstAid Administer First Aid SkinContact->FirstAid EyeContact->FirstAid Inhalation->FirstAid Ingestion->FirstAid Contain Contain Spill Evacuate->Contain Collect Collect Waste Contain->Collect DecontaminateSpill Decontaminate Area Collect->DecontaminateSpill ReportIncident Report Incident to Supervisor/EHS DecontaminateSpill->ReportIncident SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical SeekMedical->ReportIncident

Caption: Emergency Response Protocol for Exposure or Spill.

References

4-Bromo-3,5-dichloropyridine material safety data sheet (MSDS) information.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed material safety data, application notes, and experimental protocols for 4-Bromo-3,5-dichloropyridine (CAS No. 343781-45-3). The information is intended to guide researchers and professionals in the safe handling, storage, and application of this versatile chemical intermediate in a laboratory setting.

Section 1: Material Properties and Safety Data

This compound is a halogenated pyridine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its trifunctional nature allows for selective chemical modifications, making it a valuable reagent for constructing complex molecular architectures.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments and for safe handling and storage.

PropertyValueReference(s)
CAS Number 343781-45-3[1][2][3][4]
Molecular Formula C₅H₂BrCl₂N[1][2][3][4]
Molecular Weight 226.89 g/mol [1][2][4]
Appearance White to off-white solid/crystal[5]
Melting Point 75 - 76 °C[1][3]
Boiling Point 250.7 °C at 760 mmHg[1]
Density 1.848 g/cm³[1]
Flash Point 105.4 °C[1]
Purity ≥95%[3][5][6]
Hazard Identification and Safety Precautions

This compound is classified as an irritant.[2] To the best of current knowledge, the toxicological properties have not been fully investigated.[2] Therefore, caution should be exercised, and exposure should be minimized by adhering to standard laboratory safety protocols.

Hazard StatementPrecautionary Measures
GHS Classification Irritant
Acute Effects May cause irritation to skin, eyes, mucous membranes, and the upper respiratory tract. May be harmful if inhaled or ingested.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a laboratory coat are required.[2]
Engineering Controls Use only in a chemical fume hood to ensure adequate ventilation.[2] A safety shower and eye wash station should be readily available.[2]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2]
Hazardous Decomposition Products Emits toxic fumes under fire conditions, including carbon monoxide, carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen bromide.[2]

Section 2: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to ensure safety and maintain the integrity of the compound.

Handling and Storage Protocol
  • Handling : Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. After handling, wash hands and any exposed skin thoroughly.[2]

  • Storage : Keep the container tightly closed. Store in a cool, dry, and well-ventilated area.[2] For long-term stability, it is recommended to store in a dark place under an inert atmosphere at 2-8°C.[7]

Spill and Accidental Release Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate : Immediately evacuate the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Personal Protection : Don appropriate PPE, including a respirator, chemical-resistant gloves, impervious boots, and safety goggles.[2]

  • Containment : Carefully scoop the solid material into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • Decontamination : Wash the spill area thoroughly after material pickup is complete.[2]

  • Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.

Workflow for handling an accidental spill.
First Aid Measures

The following first aid procedures should be followed in case of exposure. Seek medical attention immediately.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact : Remove contaminated clothing and wash the affected skin immediately with plenty of soap and water.[2]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, give oxygen.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink.

First_Aid_Protocol cluster_first_aid First Aid Response Exposure Exposure Occurs Eyes Eye Contact: Flush with water for 15 min Exposure->Eyes Skin Skin Contact: Wash with soap and water Exposure->Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, give water Exposure->Ingestion Medical Seek Immediate Medical Attention Eyes->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

First aid procedures for exposure.

Section 3: Application Notes and Experimental Protocols

This compound is a key intermediate in organic synthesis, valued for its utility in creating carbon-carbon and carbon-heteroatom bonds. The different halogens (one bromine, two chlorines) can be selectively targeted in cross-coupling reactions, providing a powerful tool for medicinal and process chemists.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position is generally more reactive than the chlorine atoms at the 3- and 5-positions in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of an aryl or heteroaryl group at the C4 position. The resulting 4-substituted-3,5-dichloropyridine can then undergo further functionalization at the C3/C5 positions if desired.

Representative Protocol: Synthesis of an Isomer (5-Bromo-2,4-dichloropyridine)

Step 1: Bromination of 2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (e.g., 5 kg) in dichloromethane (50 L) in a suitable reaction vessel.[8][9]

  • Cool the solution to 0°C using an ice bath.[8][9]

  • Slowly add N-bromosuccinimide (NBS) (7.65 kg) in portions, maintaining the temperature at 0°C.[8][9]

  • Stir the reaction mixture for 30 minutes after the addition is complete.[8][9]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).[8][9]

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

  • Adjust the aqueous layer to a basic pH and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate, 2-amino-5-bromo-4-chloropyridine.[8][9]

Step 2: Diazotization and Chlorination

  • Dissolve the intermediate from Step 1 (e.g., 1 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.[8][9]

  • Slowly add sodium nitrite (830 g) in portions, keeping the temperature at -30°C.[8][9]

  • Stir the reaction for 1 hour at -30°C after the addition is complete.[8][9]

  • Add cuprous chloride and allow the reaction to warm to room temperature.[8][9]

  • Monitor the reaction to completion by TLC.[8][9]

  • Neutralize the reaction mixture with sodium hydroxide and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain 5-Bromo-2,4-dichloropyridine.[8][9]

Synthetic pathway for a dichlorobromopyridine isomer.
Representative Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with an aryl bromide, which can be adapted for this compound.[10][11]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 2.5 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.[10]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring overnight (12-24 hours).[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII R¹-Pd(II)L₂-X (Intermediate) OxAdd->PdII 2 Transmetal Transmetalation PdII->Transmetal 3 PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 4 RedElim Reductive Elimination PdII_R2->RedElim 5 RedElim->Pd0 6 Product Ar-Ar' (Coupled Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base Base->Transmetal

Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Coupling of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4-Bromo-3,5-dichloropyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound can stem from several factors. The substrate itself presents challenges due to the presence of three halogen atoms and the electron-deficient nature of the pyridine ring. Key reasons for low yield include:

  • Steric Hindrance: The two chlorine atoms flanking the bromine at the 4-position create significant steric hindrance, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, including protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this specific substrate and may not be optimal in your current setup.

Q2: At which position on this compound is the Suzuki coupling expected to occur?

The Suzuki coupling is expected to occur selectively at the 4-position (C-Br bond). The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position.

Q3: What are the most common side products to look out for?

The most common side products that can reduce your yield include:

  • Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation Product: The boronic acid can react with water or other protic sources in the reaction mixture to be replaced by a hydrogen atom.

  • Dehalogenation Product: The starting this compound can be reduced to 3,5-dichloropyridine.

Q4: How critical is the exclusion of oxygen and water from the reaction?

Excluding oxygen is critical as the active Pd(0) catalyst is sensitive to oxidation, which leads to catalyst deactivation. Therefore, it is essential to thoroughly degas all solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). While many Suzuki couplings are performed in aqueous solvent mixtures, using anhydrous solvents may be beneficial in some cases to minimize protodeboronation of the boronic acid.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. Ensure rigorous exclusion of oxygen through proper degassing techniques.
Ineffective Catalyst/Ligand System For sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Insufficient Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. For thermally stable reactants, temperatures of 80-120 °C are common. Microwave irradiation can also be effective in driving the reaction to completion.
Poor Reagent Quality Ensure the boronic acid is pure and has not degraded. Use a slight excess (1.2-1.5 equivalents) to compensate for any potential degradation. Verify the purity of your this compound.
Problem 2: Formation of Significant Side Products

If you are observing a good conversion of the starting material but a low yield of the desired product, side reactions are likely the culprit.

Potential CauseRecommended Solution
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed to remove oxygen. Use a high-purity palladium source.
Protodeboronation of Boronic Acid Use a less nucleophilic or weaker base. Consider using a boronic ester (e.g., pinacol ester) to enhance stability. Running the reaction under anhydrous conditions might also be beneficial.
Dehalogenation This can occur after oxidative addition. Optimizing the base and solvent system can sometimes mitigate this side reaction.

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions that have been successfully used for the Suzuki coupling of structurally similar polychlorinated aromatic compounds. These should serve as a starting point for the optimization of your reaction with this compound.

Table 1: Optimization of Base and Solvent for a Structurally Similar Dichlorinated Aryl Bromide

Substrate: 5-(4-bromophenyl)-4,6-dichloropyrimidine

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60
4Cs₂CO₃Toluene80

Data adapted from a study on a structurally similar substrate and should be used as a reference for optimization.[1]

Table 2: Recommended Starting Conditions for Polychlorinated Pyridines

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) or Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for your specific boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water)

  • Schlenk flask or sealed vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the flask and evacuate and backfill with an inert gas at least three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd This compound PdII R-Pd(II)-X L_n (R = 3,5-dichloropyridyl-4-yl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2 Base PdII_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R-Ar' (Product) ArylHalide This compound BoronicAcid Arylboronic Acid (Ar'B(OH)2)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Catalyst Optimize Catalyst/Ligand Low_Conversion->Optimize_Catalyst Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Check_Reagents Check Reagent Purity Low_Conversion->Check_Reagents Check_Side_Products Analyze for Side Products (Homocoupling, Protodeboronation) High_Conversion->Check_Side_Products End Improved Yield Optimize_Catalyst->End Increase_Temp->End Check_Reagents->End Optimize_Base Optimize Base/Solvent Check_Side_Products->Optimize_Base Side Products Present Degas_Thoroughly Improve Degassing Check_Side_Products->Degas_Thoroughly Homocoupling Optimize_Base->End Degas_Thoroughly->End

Caption: A troubleshooting workflow for overcoming low yield in the Suzuki coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions Involving Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions where dichloropyridines are utilized as substrates. While the use of dichloropyridines specifically as additives to prevent catalyst deactivation is not a widely documented practice, this guide addresses common challenges encountered during their functionalization, including issues related to catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using dichloropyridines as substrates in palladium-catalyzed cross-coupling reactions?

A1: The main challenges include:

  • High Catalyst Deactivation Rates: Palladium catalysts can be prone to deactivation through mechanisms such as the formation of palladium black (aggregation of palladium nanoparticles), ligand degradation, or the formation of inactive palladium complexes.[1]

  • Controlling Regioselectivity: Dichloropyridines offer multiple reactive sites (e.g., C2, C4, C5 positions), and achieving selective functionalization at a single desired position can be difficult. The inherent electronic properties of the pyridine ring often favor reaction at specific positions, and overcoming this inherent reactivity requires careful selection of ligands and reaction conditions.[2][3]

  • Sluggish Reaction Kinetics: The carbon-chlorine bond is generally less reactive than carbon-bromine or carbon-iodine bonds, which can lead to slower reaction rates and require more forcing reaction conditions.

Q2: Can dichloropyridines themselves contribute to catalyst deactivation?

A2: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center. This coordination can sometimes be beneficial for the catalytic cycle, but it can also lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, thereby deactivating the catalyst.

Q3: How can I minimize the formation of palladium black in my reaction?

A3: The formation of palladium black, an inactive form of the catalyst, is a common deactivation pathway.[1] To minimize this:

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium(0) species and prevent aggregation.

  • Control of Reaction Conditions: Lowering the reaction temperature, if feasible, and ensuring a strictly inert atmosphere can slow down the rate of catalyst decomposition.

  • Additives: While not specific to dichloropyridines, certain additives like tetraalkylammonium salts have been used in "ligand-free" conditions, which may involve the stabilization of palladium nanoparticles.[2]

Q4: Is it a documented practice to use dichloropyridines as additives to prevent palladium catalyst deactivation?

A4: Based on available literature, the use of dichloropyridines as additives specifically for the purpose of preventing palladium catalyst deactivation is not a well-documented or common strategy. While some pyridine derivatives with bulky substituents have been shown to suppress the formation of palladium black by acting as stabilizing ligands, there is no specific data supporting the use of simple dichloropyridines for this purpose. They are almost exclusively studied as substrates in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Dichloropyridine
Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Observe the formation of a black precipitate (palladium black) in the reaction mixture.- Use a more robust ligand (e.g., bulky biarylphosphines like SPhos, XPhos).- Ensure rigorous degassing of solvents and reagents to remove oxygen.- Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Poor Catalyst Activity The chosen catalyst/ligand system may not be active enough for the C-Cl bond activation of the dichloropyridine.- Switch to a more electron-rich and sterically hindered ligand.- Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).- Increase the reaction temperature.
Incorrect Base The base may not be strong enough or soluble enough in the reaction medium.- For Suzuki-Miyaura reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃.- For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.
Impure Reagents Impurities in the dichloropyridine, coupling partner, or solvent can poison the catalyst.- Purify the starting materials and ensure the use of high-purity, dry, and degassed solvents.
Issue 2: Poor Regioselectivity in the Monofunctionalization of Dichloropyridine
Potential Cause Diagnostic Check Recommended Solution
Inappropriate Ligand The reaction yields a mixture of isomers (e.g., C2 and C4 or C5 substituted products).- The choice of ligand is critical for controlling regioselectivity. For unconventional C4 or C5 selectivity on dichloropyridines, sterically hindered NHC ligands (e.g., IPr) have been shown to be effective.[2][3]
Reaction Conditions Temperature and solvent can influence the selectivity of the reaction.- Screen different solvents and temperatures. For instance, "ligand-free" Jeffery conditions at high temperatures have been reported to favor C4-selectivity in some cases.[2]

Data Presentation: Reaction Conditions for Cross-Coupling of Dichloropyridines

The following tables summarize typical reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions using dichloropyridine substrates.

Table 1: Suzuki-Miyaura Coupling of Dichloropyridines

Dichloropyridine IsomerCoupling PartnerPalladium SourceLigandBaseSolventTemperature (°C)
2,5-DichloropyridineArylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100
2,4-DichloropyridineArylboronic acidPd(PEPPSI)(IPr)-K₂CO₃1,4-Dioxane80
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂Ad₂PⁿBuLiOtBuDioxane/H₂O100
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂None (Jeffery conditions)K₂CO₃NMP/H₂O100

Table 2: Buchwald-Hartwig Amination of Dichloropyridines

Dichloropyridine IsomerAminePalladium SourceLigandBaseSolventTemperature (°C)
2,5-DichloropyridinePrimary/Secondary AminePd₂(dba)₃XPhosNaOtBuToluene100-110
2,6-DichloropyridinePrimary AmineBrettPhos Pd G3-NaOtBuToluene100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2,5-Dichloropyridine

Materials:

  • 2,5-Dichloropyridine

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, 2,5-dichloropyridine (1.0 equiv.), and the amine (1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Formation check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_catalyst Assess Catalyst System (Precursor, Ligand, Loading) check_conditions->check_catalyst deactivation Evidence of Catalyst Deactivation? (e.g., Palladium Black) check_catalyst->deactivation optimize_catalyst Optimize Catalyst System: - Use more robust ligand - Use precatalyst - Increase loading deactivation->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Change solvent or base deactivation->optimize_conditions No end Successful Reaction optimize_catalyst->end Problem Solved optimize_conditions->end Problem Solved

Caption: Troubleshooting workflow for palladium-catalyzed reactions.

Suzuki_Catalytic_Cycle cluster_product Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(X)L_n Pd0->PdII_complex Oxidative Addition (Ar-X) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Aggregation Transmetalation_complex Ar-Pd(II)(Ar')L_n PdII_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂) PdII_complex->Deactivation Decomposition Transmetalation_complex->Pd0 Reductive Elimination Product_complex Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle with deactivation pathways.

Regioselectivity_Factors Regioselectivity Regioselectivity in Dichloropyridine Coupling Ligand Ligand Choice (Steric & Electronic Properties) Regioselectivity->Ligand Substrate Substrate Electronics (Inherent Reactivity of C-Cl bonds) Regioselectivity->Substrate Solvent Solvent Polarity Regioselectivity->Solvent Temperature Reaction Temperature Regioselectivity->Temperature Base Base Strength & Type Regioselectivity->Base

Caption: Factors influencing regioselectivity.

References

Technical Support Center: Strategies to Mitigate Protodeboronation of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of cross-coupling reactions involving pyridine boronic acids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common but significant side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction consumes the pyridine boronic acid, converting it into a simple pyridine byproduct. This reduces the yield of the desired coupled product and can introduce purification challenges.[1] Pyridine boronic acids, particularly those with the boron moiety at the 2-position, are notoriously unstable and highly prone to this decomposition pathway due to the influence of the basic nitrogen atom in the ring.[1][2]

Q2: What is the primary mechanism that makes 2-pyridine boronic acid so susceptible to protodeboronation?

A2: Unlike many simple aryl boronic acids that degrade fastest under strongly acidic or basic conditions, 2-pyridine boronic acid exhibits a unique decomposition mechanism.[1][3] Under neutral pH conditions, it can form a zwitterionic species, which is highly reactive.[1][3] This zwitterionic intermediate can then undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated byproduct.[1][3] Counterintuitively, the addition of either acid or base can shift the chemical equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[1][3]

G cluster_main Speciation of 2-Pyridine Boronic Acid and Protodeboronation Pathway cluster_conditions Reaction Conditions Anionic Anionic Boronate (More stable) Zwitterion Zwitterionic Intermediate (Highly Reactive) Anionic->Zwitterion + H⁺ Zwitterion->Anionic - H⁺ (Base) Cationic Cationic Boronic Acid (More stable) Zwitterion->Cationic + H⁺ (Acid) Product Protodeboronated Pyridine Zwitterion->Product Unimolecular Fragmentation Cationic->Zwitterion - H⁺ Base Basic pH (Favors Anionic Form) Neutral Neutral pH (Favors Zwitterion) Acidic Acidic pH (Favors Cationic Form) Troubleshooting_Workflow start Problem: Low Yield & High Protodeboronation step1 1. Modify Boron Reagent (Highest Impact) Switch from Boronic Acid to MIDA or Pinacol Ester start->step1 step2 2. Optimize Base Switch from strong (NaOH, KOH) to milder base (K₃PO₄, Cs₂CO₃, CsF) step1->step2 If problem persists end Problem Solved: High Yield of Coupled Product step1->end step3 3. Lower Temperature Run reaction at a lower temp (e.g., RT to 80 °C) step2->step3 If problem persists step2->end step4 4. Use High-Activity Catalyst Employ bulky, electron-rich phosphine ligands (e.g., RuPhos) step3->step4 If problem persists step3->end step5 5. Use Anhydrous Conditions Use dry, degassed solvents and anhydrous reagents step4->step5 If problem persists step4->end step5->end G cluster_pathways Competing Reaction Pathways Start Pyridine Boronic Acid + Aryl Halide Suzuki Desired Pathway: Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base SideReaction Undesired Pathway: Protodeboronation Start->SideReaction H₂O, Heat, Base Product Coupled Biaryl Product Suzuki->Product Byproduct Pyridine Byproduct SideReaction->Byproduct

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-bromo-3,5-dichloropyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this specific substrate.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am observing very low to no yield in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I improve the outcome?

Answer: Low yields with this substrate are a common challenge and can often be attributed to several factors. The electron-deficient nature of the pyridine ring and the presence of multiple halogen atoms can influence catalyst activity and side reactions.

Potential Causes & Troubleshooting Steps:

  • Ineffective Base: The choice of base is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.

    • Recommendation: Screen a variety of inorganic bases. While weaker bases like Na₂CO₃ can be effective for some aryl halides, more challenging substrates like polychlorinated pyridines often require stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step. For base-sensitive substrates, LiOᵗBu under anhydrous conditions has also been shown to be effective in couplings of dichloropyridines.[1]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle.

  • Protodeboronation: The boronic acid can be degraded by reaction with water, especially in the presence of a base.

    • Recommendation: Use anhydrous solvents and consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom.

    • Recommendation: This can be influenced by the base and solvent system. Ensure a thoroughly degassed reaction setup to minimize sources of protic species.

Problem 2: Side Product Formation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and observing significant side product formation, including what appears to be hydrodehalogenation. How can I improve the selectivity?

Answer: Side reactions in Buchwald-Hartwig aminations of electron-deficient heteroaryl halides are often related to the choice of base and the stability of the reaction intermediates.

Potential Causes & Troubleshooting Steps:

  • Base Strength: Strong bases like sodium tert-butoxide (NaOᵗBu) can sometimes promote side reactions or decomposition of sensitive substrates.[2]

    • Recommendation: If using a strong base, ensure anhydrous conditions and carefully control the reaction temperature. Alternatively, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which can offer better functional group tolerance.[3] For a homogeneous system, an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be considered, particularly for electron-poor aryl halides.[4]

  • Catalyst Inhibition: As with Suzuki coupling, the pyridine nitrogen can interfere with the catalyst.

    • Recommendation: Utilize sterically hindered ligands that can prevent catalyst poisoning and facilitate the reductive elimination step.

  • Reaction Temperature: High temperatures can lead to catalyst decomposition and an increase in side reactions.

    • Recommendation: Once an effective catalyst-ligand-base system is identified, try to lower the reaction temperature to the minimum required for a reasonable reaction rate.

Problem 3: Low Conversion in Sonogashira Coupling

Question: My Sonogashira coupling of this compound is showing low conversion of the starting material. What adjustments should I consider?

Answer: Low conversion in Sonogashira couplings can be due to a number of factors, including catalyst inhibition and suboptimal base selection.

Potential Causes & Troubleshooting Steps:

  • Base Selection: The amine base in a Sonogashira reaction serves both to neutralize the HX formed and to facilitate the formation of the copper acetylide.

    • Recommendation: Common amine bases include triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH).[5] For more challenging substrates, a bulkier amine like diisopropylethylamine (DIPEA) might be beneficial. In copper-free Sonogashira protocols, other organic bases such as 1,1,3,3-tetramethylguanidine (TMG) have been used.

  • Copper Co-catalyst: The presence and activity of the copper(I) co-catalyst are crucial for the traditional Sonogashira reaction.

    • Recommendation: Ensure your copper(I) source (typically CuI) is fresh. In some cases, copper-free conditions with specific ligands and bases can be advantageous.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which base is the best starting point for the Suzuki-Miyaura coupling of this compound?

A1: For polychlorinated pyridines, a stronger inorganic base is often a good starting point. We recommend beginning your optimization with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These have shown success in couplings of related challenging heteroaryl halides.

Q2: Should I use an inorganic or organic base for the Buchwald-Hartwig amination of this substrate?

A2: The choice depends on your specific amine and the functional groups present. Strong inorganic bases like NaOᵗBu often give faster reactions but are less tolerant of sensitive functional groups.[2] Weaker inorganic bases like Cs₂CO₃ provide a milder alternative.[3] Soluble organic bases like DBU can be advantageous for achieving homogeneous reaction conditions, especially with electron-deficient substrates.[4]

Q3: What role does the base play in the Sonogashira coupling?

A3: In the classic Sonogashira reaction, an amine base (e.g., triethylamine) deprotonates the terminal alkyne to form an acetylide, which then reacts with the copper(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the palladium complex. The base also acts as a scavenger for the hydrohalic acid (HBr) generated in the reaction.[5]

Q4: Can the choice of base influence which halogen is substituted in a polyhalogenated pyridine?

A4: While the inherent reactivity of the C-X bond (C-Br > C-Cl) is the primary determinant of selectivity, the reaction conditions, including the base, can influence the outcome. In some cases, the choice of base, in conjunction with a specific ligand and solvent, can alter the regioselectivity of the coupling.

Data Presentation

The following tables summarize quantitative data for base selection in cross-coupling reactions of substrates related to this compound. This information can serve as a valuable starting point for your own reaction optimization.

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [6]

EntryBaseSolventYield (%)
1K₃PO₄Toluene70
2Cs₂CO₃Toluene80

Table 2: Base Screening in the Buchwald-Hartwig Amination of 4-bromo-N,N-dimethylaniline with Morpholine [7]

EntryBaseSolventYield (%)
1tBuOKToluene95
2tBuONaToluene90
3K₂CO₃Toluene25
4Cs₂CO₃Toluene40

Table 3: Common Bases for Sonogashira Coupling of Aryl Halides [8]

BaseTypical Application
Triethylamine (Et₃N)Standard amine base, often used as solvent
Diisopropylamine (i-Pr₂NH)Common alternative to triethylamine
Diisopropylethylamine (DIPEA)Bulky, non-nucleophilic amine base
PiperidineCan be a highly effective amine base
1,1,3,3-Tetramethylguanidine (TMG)Used in some copper-free protocols

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling of this compound. These should be considered starting points and may require optimization for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (if not using a precatalyst, 2-10 mol%), and base (e.g., NaOᵗBu or Cs₂CO₃, 1.5-2.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base was used), and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships for optimizing base selection in the cross-coupling of this compound.

Base_Optimization_Workflow start Start: Low Yield with This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C(sp) screen_suzuki Screen Inorganic Bases: 1. K3PO4 2. Cs2CO3 3. Na2CO3 suzuki->screen_suzuki screen_buchwald Screen Bases: - Strong Inorganic (NaOtBu) - Weak Inorganic (Cs2CO3) - Organic (DBU) buchwald->screen_buchwald screen_sonogashira Screen Amine Bases: 1. Et3N 2. i-Pr2NH 3. DIPEA sonogashira->screen_sonogashira evaluate Evaluate Yield and Side Products screen_suzuki->evaluate screen_buchwald->evaluate screen_sonogashira->evaluate optimize Further Optimization: - Solvent - Temperature - Ligand evaluate->optimize Suboptimal end Optimized Protocol evaluate->end Successful optimize->evaluate

Caption: A workflow for systematic base optimization in cross-coupling reactions.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_base Is the base appropriate for a polychlorinated pyridine? start->check_base change_base Screen alternative bases (e.g., K3PO4, Cs2CO3) check_base->change_base No check_catalyst Is catalyst deactivation suspected? check_base->check_catalyst Yes change_base->check_catalyst change_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes change_ligand->check_conditions adjust_conditions Adjust temperature and ensure inert atmosphere check_conditions->adjust_conditions No end Improved Reaction Outcome check_conditions->end Yes adjust_conditions->end

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

Technical Support Center: Sonogashira Reactions with Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions with halogenated pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful C-C bond-forming reactions. Below, you will find frequently asked questions and detailed troubleshooting guides in a question-and-answer format to help you optimize your experiments for higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a 2-chloropyridine is showing no or very low conversion. What is the likely cause?

A1: Low reactivity with 2-chloropyridines is a common issue due to the strong C-Cl bond and the electron-deficient nature of the pyridine ring. The primary suspects are an insufficiently active catalyst system and non-optimal reaction conditions.

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be effective for the challenging oxidative addition of a chloropyridine.[1] Consider switching to a more robust catalyst system featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, cataCXium® A) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of the active monoligated Pd(0) species required for the oxidative addition step.

  • Temperature: Higher reaction temperatures (80-120 °C) are often necessary to achieve a reasonable reaction rate with aryl chlorides.[4][5]

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane can be more effective than THF for these less reactive substrates.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction with a bromopyridine. How can I minimize this side product?

A2: Glaser-Hay homocoupling is a major side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[6] To mitigate this:

  • Implement Copper-Free Conditions: The most effective strategy is to switch to a copper-free protocol.[7] This eliminates the primary catalyst for homocoupling. These conditions may require a more active palladium/ligand system and slightly higher temperatures.[8][9]

  • Ensure Strict Anaerobic Conditions: If a copper co-catalyst is necessary, it is critical to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction.[10] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[11]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Q3: My reaction turns black and a precipitate forms, resulting in a low yield. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[10] This deactivation of the catalyst will halt the reaction. Potential causes include:

  • High Temperature: Excessive temperatures can lead to catalyst decomposition. If you are using high heat for a less reactive halide, ensure it is not degrading the catalyst over the course of the reaction.

  • Solvent Choice: Some solvents, anecdotally including THF, may promote the formation of palladium black under certain conditions.[12]

  • Impurities: Impurities in reagents or solvents can poison the catalyst. Ensure you are using high-purity, and where necessary, anhydrous and degassed reagents and solvents.[10]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and the resulting species is unstable, it can lead to agglomeration and precipitation. Using a more robust ligand can sometimes prevent this.

Q4: Does the position of the halogen on the pyridine ring (2-, 3-, or 4-position) affect the reaction?

A4: Yes, the position of the halogen significantly impacts reactivity. 2- and 4-halopyridines are generally more reactive than 3-halopyridines in nucleophilic aromatic substitution, and this electronic effect can also influence palladium-catalyzed couplings. Furthermore, the nitrogen atom at the 2-position can potentially chelate with the palladium or copper catalyst, which could influence the catalytic cycle. While many successful couplings of 2-halopyridines are reported, this potential for catalyst inhibition is a factor to consider if reactions are failing.[13] For di- or poly-halogenated pyridines, the relative reactivity (I > Br > Cl) and the electronic nature of each position will determine the selectivity of the coupling.[14]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered with Sonogashira reactions of halogenated pyridines.

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Action Rationale
Inactive Catalyst System Switch to a more active palladium precatalyst and a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with XPhos or (AllylPdCl)₂ with P(t-Bu)₃).[3][7]Less reactive halides (Br, Cl) require a more potent catalyst to facilitate the rate-limiting oxidative addition step.[6]
Sub-optimal Temperature Increase the reaction temperature in increments (e.g., from RT to 60 °C, then to 80-100 °C).[4][15]The activation energy for C-Br and especially C-Cl bond cleavage is higher than for C-I bonds, requiring more thermal energy.[10]
Inappropriate Base If using a mild amine base (e.g., Et₃N), try a stronger amine (e.g., DIPA) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃).[1][14]The base is crucial for deprotonating the alkyne. A stronger base can increase the concentration of the active acetylide species.
Poor Reagent Quality Use fresh, high-purity halopyridine and alkyne. Ensure solvents are anhydrous and amine bases are freshly distilled.[10]Impurities can poison the catalyst. Amine bases can oxidize over time.
Catalyst Inhibition by Pyridine N Increase ligand-to-palladium ratio. Consider switching to a ligand less prone to displacement.Excess ligand can help prevent the pyridine substrate from coordinating to the palladium center and inhibiting the catalytic cycle.
Problem 2: Significant Side Product Formation
Side Product Troubleshooting Action Rationale
Alkyne Homocoupling (Glaser) 1. Switch to a copper-free protocol.[7] 2. Rigorously degas all reagents and maintain an inert atmosphere.[10]1. Copper(I) is the primary catalyst for this side reaction.[6] 2. Oxygen promotes the oxidative coupling of the copper acetylide.[11]
Dehalogenation of Pyridine Use a less strong base or lower the reaction temperature.Harsh basic conditions and high temperatures can lead to hydrodehalogenation of the starting material.
Homocoupling of Halopyridine This is less common but can occur at high temperatures. Lowering the temperature may help. Ensure the alkyne is present in a slight excess.This side reaction can be promoted by the palladium catalyst under certain conditions.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from the literature for Sonogashira couplings with various halogenated pyridines, providing a starting point for reaction optimization.

Table 1: Copper-Catalyzed Sonogashira Couplings of Halogenated Pyridines

EntryPyridyl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF10096[5][15]
24-IodopyridineTerminal AlkynesPdCl₂(PPh₃)₂ (5.0)5.0Et₃NDMF65Good-Exc.[16]
32-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1) / PPh₃ (0.2)0.2Et₃NToluene10072[13]
43-IodopyridinePhenylacetyleneNS-MCM-41-Pd (0.1) / PPh₃ (0.2)0.2Et₃NEt₃N5085[13]

Table 2: Copper-Free Sonogashira Couplings of Halogenated Pyridines

EntryPyridyl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)DABCODMFRT95[7]
22,6-DibromopyridineArylacetylenePd(CH₃CN)₂Cl₂ (2.0)cataCXium® A (4.0)Cs₂CO₃2-MeTHFRTModerate[16]
34-BromopyridinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT94[8]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Sonogashira Coupling of a Bromopyridine

This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines.[15]

Materials:

  • Halogenated pyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (as base and/or co-solvent)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous, degassed DMF (to make a ~0.2 M solution with respect to the halopyridine) followed by Et₃N (2-3 eq). Stir the mixture for 15-30 minutes at room temperature.

  • Add the halogenated pyridine (1.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with saturated aqueous NH₄Cl solution to remove the amine salt, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyridine at Room Temperature

This protocol is adapted from a general method for aryl bromides.[7]

Materials:

  • 3-Bromopyridine (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • (AllylPdCl)₂ (2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 eq)

  • Anhydrous, degassed DMF

Procedure:

  • In a glovebox or under a strict inert atmosphere, add (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), and DABCO (2.0 eq) to a dry Schlenk flask.

  • Add the 3-bromopyridine (1.0 eq) and anhydrous, degassed DMF.

  • Add the phenylacetylene (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the reaction and troubleshooting workflow, refer to the diagrams below.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X (Pyridyl Halide) PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Alkyne R¹-Pd(II)L₂-C≡CR² TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RE->Product CuI CuI Alkyne_Complex π-Alkyne-Cu Complex CuI->Alkyne_Complex H-C≡CR² Deprotonation Base Alkyne_Complex->Deprotonation Cu_Acetylide Cu-C≡CR² Deprotonation->Cu_Acetylide Cu_Acetylide->TM To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degas Solvents) Start->Check_Setup Evaluate_Conditions Evaluate Reaction Conditions Check_Reagents->Evaluate_Conditions Check_Setup->Evaluate_Conditions Increase_Temp Increase Temperature Evaluate_Conditions->Increase_Temp If Cl or Br halide Change_Base Change Base (e.g., Et₃N → Cs₂CO₃) Evaluate_Conditions->Change_Base Change_Solvent Change Solvent (e.g., THF → DMF) Evaluate_Conditions->Change_Solvent Evaluate_Catalyst Evaluate Catalyst System Increase_Temp->Evaluate_Catalyst Change_Base->Evaluate_Catalyst Change_Solvent->Evaluate_Catalyst Change_Ligand Use Bulky, e⁻-rich Ligand (e.g., XPhos) Evaluate_Catalyst->Change_Ligand Homocoupling Glaser Homocoupling? Evaluate_Catalyst->Homocoupling Success Reaction Successful Change_Ligand->Success Copper_Free Switch to Copper-Free Protocol Copper_Free->Success Homocoupling->Change_Ligand No Homocoupling->Copper_Free Yes

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

Technical Support Center: Improving the Solubility of 4-Bromo-3,5-dichloropyridine in Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-Bromo-3,5-dichloropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, halogenated pyridine building block. Poor solubility is a frequent impediment to achieving optimal reaction kinetics, yield, and purity. This document provides a structured, expert-led framework for diagnosing and overcoming these solubility challenges through systematic troubleshooting and optimization.

Section 1: Understanding the Molecule - A Physicochemical Approach
Q1: What are the key properties of this compound that influence its solubility?

A1: The solubility behavior of this compound is governed by its unique molecular structure. As a solid at room temperature, significant energy is required to overcome its crystal lattice forces before solvation can occur.[1][2] Understanding its structural features is the first step in predicting its behavior in various solvents.

  • Aromatic Pyridine Core: The central pyridine ring is an electron-deficient aromatic system. While pyridine itself is miscible with water and many organic solvents, the heavy halogen substitution dramatically alters this property.[3]

  • Halogen Substituents (Br, Cl): The presence of one bromine and two chlorine atoms increases the molecule's molecular weight and van der Waals surface area. These halogens make the molecule significantly more lipophilic and less polar than pyridine, reducing its affinity for highly polar solvents like water.

  • Molecular Polarity and Symmetry: The molecule possesses a dipole moment due to the electronegative nitrogen and halogen atoms. However, its relatively symmetric substitution pattern can lead to efficient packing in a crystal lattice, resulting in a higher melting point and lower solubility compared to less symmetrical analogs. The principle of "like dissolves like" is paramount; this molecule is best described as having low to moderate polarity.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂BrCl₂N[1]
Molecular Weight 226.89 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%
Section 2: Foundational Troubleshooting - A Systematic Approach to Solvent Selection
Q2: I am planning a new synthesis. How should I approach selecting the best starting solvent for this compound?

A2: A systematic solvent screening is the most robust and efficient method to identify a suitable solvent system.[5][6] This empirical approach avoids assumptions and provides a clear path forward. The goal is to find a solvent that fully dissolves the substrate at the desired reaction concentration.

Below is a recommended workflow for initial solvent selection.

Solvent_Selection_Workflow start Define Target Reaction Concentration (e.g., 0.1 M) screen Protocol 1: Perform Systematic Solvent Solubility Screen start->screen evaluate Evaluate Solubility at Room Temperature screen->evaluate soluble Solvent Identified. Proceed with Reaction. evaluate->soluble Complete Dissolution insoluble Poor Solubility Observed evaluate->insoluble Incomplete Dissolution troubleshoot Proceed to Advanced Troubleshooting (Section 3) insoluble->troubleshoot

Caption: Initial solvent selection workflow.

Experimental Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for dissolving this compound at a target concentration.

Materials:

  • This compound

  • A selection of anhydrous solvents (see Table 2)

  • Small vials (e.g., 2 mL) with stir bars

  • Vortex mixer and magnetic stir plate

Procedure:

  • Preparation: Add a pre-weighed amount of this compound to several individual vials to achieve the target reaction concentration when the solvent is added. For example, for a 0.1 M concentration, add 22.7 mg to each vial.

  • Solvent Addition: Add 1.0 mL of each selected solvent to its respective vial.

  • Initial Mixing: Cap the vials and vortex for 30-60 seconds.

  • Stirring: Place the vials on a magnetic stir plate and stir at room temperature for 15-30 minutes.

  • Observation: Visually inspect each vial for undissolved solids. Record your observations (e.g., "Fully Dissolved," "Partially Soluble," "Insoluble").

Table 2: Recommended Solvents for Initial Screening

Solvent ClassSolventPolarityExpected Efficacy & NotesUser Observation
Aprotic Polar Tetrahydrofuran (THF)Low-MediumOften a good starting point for cross-coupling.
Acetonitrile (ACN)Medium-HighGood general solvent.[5]
Dimethylformamide (DMF)HighExcellent solubilizing power, but higher boiling point.[5][7]
Dimethyl Sulfoxide (DMSO)HighStrongest solubilizing power, use with caution.[5][7][8]
Ethereal 1,4-DioxaneLow-MediumVery common in Suzuki and Buchwald-Hartwig reactions.[9][10][11]
1,2-Dimethoxyethane (DME)MediumGood alternative to THF, higher boiling point.
Aromatic TolueneLowCommon for cross-coupling, especially at elevated temperatures.
Halogenated Dichloromethane (DCM)MediumGood solubility, but potential for reactivity with pyridines.[12] Use with caution.
Section 3: Advanced Troubleshooting - Enhancing Solubility
Q3: My substrate is poorly soluble in the best solvent for my reaction's chemistry. What should I do?

A3: This is a common scenario where the optimal solvent for reactivity does not provide adequate solubility. The primary strategies are to use a co-solvent or to adjust the temperature .

  • Co-solvents: A small amount of a strongly-solubilizing polar aprotic solvent (like DMF or DMSO) is added to the primary reaction solvent.[5][13] This increases the overall polarity of the medium just enough to bring the substrate into solution without drastically altering the reaction conditions.

  • Temperature: For most solids, solubility increases with temperature.[14][15] This is because the dissolution process is typically endothermic, meaning it requires energy input to break the crystal lattice.[16] Heating the reaction mixture can therefore be a highly effective method to dissolve the starting material. However, one must be cautious of potential thermal degradation of reagents or products.[17]

Advanced_Troubleshooting_Flowchart start Starting Point: Poor solubility in optimal primary solvent. strategy Select Strategy start->strategy cosolvent Protocol 2: Co-solvent Titration (e.g., add DMSO in 5% increments) strategy->cosolvent Use Co-Solvent temperature Increase Temperature (e.g., heat to 40°C, 60°C, 80°C) strategy->temperature Adjust Temp. check_sol Is substrate fully dissolved? cosolvent->check_sol check_temp Is substrate fully dissolved? temperature->check_temp success Proceed with Reaction Under Optimized Conditions check_sol->success Yes combine Combine Strategies: Use co-solvent and moderate heating check_sol->combine No check_temp->success Yes check_temp->combine No combine->success

Caption: Troubleshooting flowchart for poor solubility.

Experimental Protocol 2: Co-solvent Optimization

Objective: To find the minimum concentration of a co-solvent required to dissolve this compound in a primary solvent.

Materials:

  • Vial containing the substrate in the primary reaction solvent (from Protocol 1).

  • Recommended co-solvents: Anhydrous DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[5]

  • Micropipette.

Procedure:

  • Setup: Begin with the vial containing the insoluble substrate in the primary solvent, stirring on a magnetic stir plate.

  • Stepwise Addition: Add the chosen co-solvent stepwise in small increments (e.g., 5% of the total volume at a time).

  • Equilibration: After each addition, allow the mixture to stir for 5-10 minutes to see if the solid dissolves.

  • Record: Note the minimum volume percentage of the co-solvent required for complete dissolution.

  • Implementation: When setting up the full-scale reaction, prepare the final solvent mixture with the determined co-solvent ratio before adding the this compound.

Section 4: Application-Specific FAQs
Q4: I'm performing a Suzuki coupling. Which solvent systems are best for poorly soluble substrates like this compound?

A4: For Suzuki reactions, which often use aqueous bases, a solvent system that can accommodate both organic and aqueous phases is critical.[18]

  • 1,4-Dioxane/Water: This is a very common and effective mixture. Dioxane has good solvating power for many organic substrates, and its miscibility with water helps to create a homogenous reaction environment.[10][11]

  • Toluene/Water: Another classic choice, particularly for reactions run at higher temperatures. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be beneficial here to improve interaction between the phases.

  • DMF or THF with an aqueous base: These can also be effective. If your substrate still struggles to dissolve, adding DMF as a co-solvent to a THF/water system can be a powerful solution.

Q5: For a Buchwald-Hartwig amination, what are the best practices for ensuring complete dissolution?

A5: Buchwald-Hartwig aminations are typically run under anhydrous conditions, often at elevated temperatures.[19][20]

  • Solvents: Toluene, 1,4-dioxane, and THF are the most common solvents.[9][19]

  • Temperature: These reactions are frequently heated (80-110 °C), which will aid significantly in dissolving the this compound.[20] It is advisable to ensure the substrate is fully dissolved at the target temperature before adding the catalyst and other reagents.

  • Base Solubility: The choice of base can also impact the homogeneity of the reaction. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) have limited solubility in solvents like toluene. Using a more soluble base or ensuring vigorous stirring is important.[20]

Q6: My compound dissolves at the start of the reaction but crashes out later. What is happening?

A6: This phenomenon typically has two root causes:[5]

  • Change in Solvent Medium: As the reaction proceeds, reagents are consumed and new, potentially less soluble products and byproducts are formed. This changes the overall polarity and solvating power of the reaction mixture, causing your starting material or an intermediate to precipitate.

  • Product Insolubility: The coupled product itself may be highly crystalline and insoluble in the reaction medium, causing it to precipitate upon formation.

Troubleshooting Steps:

  • Increase the amount of solvent or add a co-solvent from the start to create a more robust solvent system.

  • If possible, increase the reaction temperature.

  • Analyze the precipitate to determine if it is the starting material or the product. This will inform your next steps.

Q7: Are there any solvents I should avoid using with this compound?

A7: Yes. While halogenated solvents like dichloromethane (DCM) can be excellent for dissolving many compounds, there is documented evidence that pyridine and its derivatives can react with DCM at room temperature to form bispyridinium salts.[12] This can lead to unexpected side products, consume your starting material, and result in lower yields. While this reaction may be slow, it is a risk, especially if you plan to store stock solutions of the substrate in DCM. It is recommended to use DCM with caution and preferably not for reactions that require prolonged heating.

References

Technical Support Center: Functionalization of 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 4-Bromo-3,5-dichloropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, functionalization is expected to occur selectively at the 4-position (bromine) under carefully controlled conditions.

Q2: What are the most common side reactions observed during the functionalization of this compound?

A2: The most common side reactions include:

  • Hydrodehalogenation: Replacement of a halogen (usually bromine) with a hydrogen atom. This can be promoted by certain catalysts, solvents, or impurities.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (in Suzuki or Grignard reactions) or two molecules of the halo-pyridine.

  • Double functionalization: Reaction at both the C-Br and one or both C-Cl positions, which can occur under harsh reaction conditions or with highly active catalysts.

  • Catalyst decomposition: Formation of inactive palladium black, often observed at high temperatures, can stall the reaction.

Q3: How can I favor mono-functionalization at the C-4 position?

A3: To favor mono-functionalization at the C-4 position, it is crucial to use milder reaction conditions. This includes:

  • Using a palladium catalyst with a high affinity for C-Br bonds over C-Cl bonds.

  • Employing a moderate reaction temperature and shorter reaction times.

  • Using a stoichiometric amount of the coupling partner.

  • Careful selection of ligands and bases can also enhance selectivity.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Issue 1: Low yield of the desired 4-aryl-3,5-dichloropyridine.

  • Possible Cause: Inefficient catalyst, poor quality of boronic acid, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst System: Switch to a more active catalyst system. For electron-rich boronic acids, a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can be effective.

    • Base Selection: The choice of base is critical. Stronger inorganic bases like K₃PO₄ are often more effective than weaker bases like K₂CO₃ for challenging couplings.

    • Solvent: Ensure the use of anhydrous and degassed solvents. A mixture of an organic solvent like 1,4-dioxane and water is commonly used.

    • Boronic Acid Quality: Use fresh, high-purity boronic acid. Protodeboronation can be a significant side reaction with impure reagents.

Issue 2: Significant formation of the hydrodehalogenated byproduct (3,5-dichloropyridine).

  • Possible Cause: Presence of water or other protic impurities, or a catalyst system that promotes this side reaction.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different phosphine ligands.

    • Reaction Time: Minimize the reaction time, as prolonged heating can lead to increased byproduct formation.

Buchwald-Hartwig Amination

Issue 1: No or very low conversion to the desired 4-amino-3,5-dichloropyridine derivative.

  • Possible Cause: Catalyst inhibition, inappropriate base, or steric hindrance.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos, BINAP). For sterically hindered amines, bulkier ligands may be required.

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and handled under inert conditions.

    • Temperature: The reaction may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Issue 2: Formation of double amination products.

  • Possible Cause: High catalyst loading, high temperature, or prolonged reaction time.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor mono-amination.

    • Reaction Conditions: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

    • Catalyst Loading: Lower the catalyst loading to reduce the rate of the second amination.

Lithiation and Grignard Reagent Formation

Issue 1: Failure to form the organometallic intermediate.

  • Possible Cause: Inactive magnesium (for Grignard), presence of moisture, or too low a temperature for lithium-halogen exchange.

  • Troubleshooting Steps:

    • Magnesium Activation: For Grignard reagent formation, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.

    • Strictly Anhydrous Conditions: Flame-dry all glassware and use anhydrous ethereal solvents (THF or diethyl ether).

    • Temperature for Lithiation: Lithium-halogen exchange with n-butyllithium or sec-butyllithium is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure the temperature is low enough to favor the desired exchange.

Issue 2: Formation of homocoupled byproducts.

  • Possible Cause: The newly formed organometallic species reacts with the starting this compound.

  • Troubleshooting Steps:

    • Slow Addition: Add the organolithium reagent or the alkyl/aryl halide (for Grignard formation) slowly to the reaction mixture to maintain a low concentration of the reactive species.

    • Low Temperature: Maintain a low reaction temperature throughout the formation of the organometallic reagent.

Quantitative Data

The following tables provide illustrative data for typical yields and side product formation in the functionalization of this compound. Note that actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 4-Aryl-3,5-dichloropyridine
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001265-75
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O90880-90
33-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O1101670-80

Table 2: Illustrative Side Product Formation in Suzuki-Miyaura Coupling

Side ProductTypical % Formation (relative to desired product)Conditions Favoring Formation
3,5-Dichloropyridine (Hydrodehalogenation)5-15%High temperature, prolonged reaction time, protic impurities
4,4'-Bis(3,5-dichloropyridyl) (Homocoupling)<5%High catalyst loading, slow transmetalation
Di-arylated Pyridine<5%High temperature, excess boronic acid

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex Ligand Exchange product_complex Product Complex transmetalation_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product 4-Aryl-3,5-dichloropyridine product_complex->product substrate This compound substrate->pd_complex boronic_acid ArB(OH)2 boronic_acid->transmetalation_complex base Base (e.g., K3PO4) base->transmetalation_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Functionalization check_reactants Check Purity of Starting Materials & Reagents start->check_reactants check_conditions Verify Anhydrous & Inert Conditions check_reactants->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_conditions->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_temp Optimize Temperature & Reaction Time optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Technical Support Center: Optimization of Reaction Temperature for Coupling with Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize reaction temperatures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with chloropyridines.

General FAQs

Q1: Why is temperature a critical parameter in cross-coupling reactions with chloropyridines?

Temperature is a crucial parameter because chloropyridines are generally less reactive than their bromo- or iodo- counterparts due to the strong carbon-chlorine (C-Cl) bond. Higher temperatures are often required to facilitate the rate-determining oxidative addition step of the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition, and the formation of byproducts, thus reducing the overall yield.[1]

Q2: What are the typical temperature ranges for coupling reactions with chloropyridines?

For conventional heating, a temperature range of 80-120 °C is common for Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloropyridines.[2][3] Sonogashira couplings with chloropyridines can also be challenging and may require temperatures in the range of 100 °C or higher to achieve reasonable reaction rates.[4]

Q3: How does microwave irradiation affect the reaction temperature and time?

Microwave-assisted synthesis can significantly accelerate coupling reactions by rapidly and efficiently heating the reaction mixture to the desired temperature.[5] This often leads to shorter reaction times and can improve yields. For instance, some microwave-assisted Suzuki couplings can be completed in as little as 15-30 minutes at temperatures around 150 °C.

Q4: What are the common side reactions observed at elevated temperatures?

Common side reactions at higher temperatures include:

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions).

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, which is often exacerbated by high temperatures.

  • Catalyst decomposition: Palladium catalysts can decompose at very high temperatures, leading to the formation of palladium black and loss of catalytic activity.[1]

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.[3]

Suzuki-Miyaura Coupling

Troubleshooting Guide

Problem: Low or no yield of the desired product.

Possible CauseSuggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature in 20 °C increments, typically within the 80-120 °C range for conventional heating. For microwave-assisted reactions, a temperature scan from 100 °C to 150 °C can be effective.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. Use degassed solvents.
Ineffective Ligand For challenging chloropyridines, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
Inappropriate Base Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.

Problem: Significant formation of homocoupling or protodeboronation byproducts.

Possible CauseSuggested Solution
Excessively High Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Finding the optimal balance is key.
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.
Inappropriate Base The choice of base can influence the rate of side reactions. Consider screening different bases to minimize byproduct formation.
Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling

Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryTemperature (°C)Time (min)Yield (%)
1601545
2801568
31001580
41201575
51401572

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1). Data sourced from a study on microwave-assisted Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-chloropyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Heating: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., starting at 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualization: Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling temp Is Temperature Optimized? start->temp catalyst Is Catalyst System Active? temp->catalyst Yes increase_temp Increase Temperature (e.g., 80-120°C) temp->increase_temp No conditions Are Reaction Conditions Inert? catalyst->conditions Yes check_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->check_ligand No degas Degas Solvents & Use Inert Gas conditions->degas No success Successful Coupling conditions->success Yes increase_temp->success check_ligand->success degas->success

Troubleshooting workflow for low-yield Suzuki coupling reactions.

Buchwald-Hartwig Amination

Troubleshooting Guide

Problem: Incomplete conversion or no reaction.

Possible CauseSuggested Solution
Insufficient Temperature Buchwald-Hartwig aminations of chloropyridines often require elevated temperatures. A range of 80-110 °C is a good starting point for conventional heating.[3] For microwave-assisted reactions, temperatures up to 150 °C may be beneficial.
Inappropriate Ligand The choice of ligand is critical for activating the C-Cl bond. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective.[3]
Base Incompatibility A strong, non-nucleophilic base like NaOtBu is commonly used. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this may necessitate a more active catalyst system and higher temperatures.[3]

Problem: Formation of hydrodehalogenation byproduct.

Possible CauseSuggested Solution
Excessively High Temperature Lowering the reaction temperature can sometimes suppress hydrodehalogenation.
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Traces of water can promote this side reaction.[3]
Slow Reductive Elimination A different ligand might promote the desired reductive elimination pathway more efficiently.
Data Presentation: Temperature Effects on Buchwald-Hartwig Amination

Table 2: General Temperature Guidelines for Buchwald-Hartwig Amination of Chloropyridines

Substrate TypeHeating MethodRecommended Temperature Range (°C)Notes
Electron-deficient ChloropyridinesConventional80 - 110Higher end of the range is often necessary.
Sterically Hindered ChloropyridinesConventional100 - 120May require more forcing conditions.
General ChloropyridinesMicrowave130 - 150Can significantly reduce reaction times.[5]

Note: The optimal temperature is highly dependent on the specific substrate, amine, catalyst, and ligand used. The above are general starting points for optimization.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyridine (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), a suitable ligand (e.g., RuPhos, 1.5-2x mol of Pd), and a base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Heating: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualization: Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization cluster_0 Initial Screening cluster_1 Troubleshooting Start Temp (80-100°C) Start Temp (80-100°C) Analyze Yield Analyze Yield Start Temp (80-100°C)->Analyze Yield Low Yield Low Yield Analyze Yield->Low Yield < 80% Byproducts Byproducts Analyze Yield->Byproducts Significant Optimal Temp Found Optimal Temp Found Analyze Yield->Optimal Temp Found > 80% & Pure Increase Temp (100-120°C) Increase Temp (100-120°C) Low Yield->Increase Temp (100-120°C) Decrease Temp Decrease Temp Byproducts->Decrease Temp

Logical flow for temperature optimization in Buchwald-Hartwig amination.

Sonogashira Coupling

Troubleshooting Guide

Problem: Reaction is sluggish or gives a low yield.

Possible CauseSuggested Solution
Low Reaction Temperature Sonogashira couplings of chloropyridines can be challenging and often require higher temperatures than their bromo- or iodo- analogs. Temperatures of 100 °C or higher may be necessary.[4]
Catalyst System Inefficiency Ensure both the palladium catalyst and the copper(I) co-catalyst (if used) are of good quality. For copper-free conditions, the choice of ligand is critical.
Base Strength An amine base such as triethylamine or diisopropylamine is commonly used and can also serve as the solvent. Ensure it is anhydrous.

Problem: Glaser-Hay homocoupling of the alkyne is the major product.

Possible CauseSuggested Solution
Presence of Oxygen This side reaction is often promoted by oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
High Temperature While necessary for the main reaction, excessively high temperatures can favor homocoupling. Optimization is key.[4]
Slow Oxidative Addition If the oxidative addition of the chloropyridine is slow, the alkyne has more opportunity to homocouple. A more active catalyst/ligand system may be required.
Data Presentation: Temperature Effects on Sonogashira Coupling

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp3No Reaction
280388
3100396
4120392

Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL).[4] While this data is for a bromopyridine, it illustrates the typical temperature dependence, with a decrease in yield at very high temperatures due to side reactions.

Experimental Protocol: Sonogashira Coupling of a Chloropyridine
  • Reaction Setup: To a Schlenk tube, add the chloropyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) under an inert atmosphere.

  • Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine, 5 mL) and the terminal alkyne (1.2 mmol).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool to room temperature, filter off any solids, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water, dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Sonogashira Reaction Pathway

Sonogashira_Pathway cluster_0 Desired Pathway cluster_1 Side Reaction (High Temp) Pd(0) + R-Cl Pd(0) + R-Cl Oxidative Addition Oxidative Addition Pd(0) + R-Cl->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Product Product Reductive Elimination->Product Alkyne + O2 Alkyne + O2 Glaser Homocoupling Glaser Homocoupling Alkyne + O2->Glaser Homocoupling High Temperature High Temperature High Temperature->Oxidative Addition Promotes High Temperature->Glaser Homocoupling Can Promote

Simplified reaction pathways in Sonogashira coupling, highlighting the influence of temperature.

References

Technical Support Center: Purification of Crude 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 4-Bromo-3,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in crude this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents: Residual brominating or chlorinating agents.

  • Isomeric Byproducts: Other brominated and/or chlorinated pyridine isomers that may form during the reaction.

  • Solvent Residues: Traces of solvents used in the reaction or initial work-up.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography can be effective for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities if a suitable solvent can be found. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.

Q3: My purified this compound is a yellow solid, but the literature reports it as a white solid. What could be the cause?

A3: A yellow coloration can indicate the presence of trace impurities, possibly from residual palladium catalysts if used in the synthesis, or other colored byproducts.[1] Filtering a solution of the product through a small plug of charcoal or silica gel may help remove the color.[1] If the color persists after purification, it may be inherent to the crystalline form obtained.

Q4: Can I use an acidic or basic wash during the work-up to remove impurities?

A4: Yes, an acidic wash (e.g., with 1M HCl) can help remove basic impurities, while a basic wash (e.g., with saturated NaHCO3 solution) can remove acidic impurities.[2][3][4] However, care should be taken as the pyridine nitrogen in this compound is basic and can be protonated by strong acids, potentially leading to loss of product into the aqueous layer.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseTroubleshooting Steps
"Oiling out" instead of forming crystals. The compound is impure, the cooling process is too rapid, or the solvent is not ideal.[5]1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional "good" solvent.3. Allow the solution to cool much more slowly.4. Consider using a different solvent or a mixed solvent system.
No crystals form after cooling. The solution is not supersaturated.1. Scratch the inside of the flask with a glass rod to create nucleation sites.[5]2. Add a seed crystal of pure this compound.[5]3. Reduce the solvent volume by evaporation and cool again.[5]4. Cool the solution to a lower temperature (e.g., in an ice bath).[5]
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.[5]2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
Crystallization happens too quickly. The solution is too concentrated.1. Re-heat the solution to redissolve the solid.2. Add a small amount of additional solvent to slightly decrease the saturation.3. Allow for slower cooling.[6]
Column Chromatography Issues
IssuePossible CauseTroubleshooting Steps
Poor separation of the product from an impurity (co-elution). The polarity of the eluent is not optimal, or the column is overloaded.1. Adjust the solvent system polarity. A good starting point is a gradient of ethyl acetate in hexanes.[7]2. For closely eluting spots, try a less polar solvent system (e.g., dichloromethane in hexanes).[7]3. Use a longer chromatography column to increase the separation distance.[7]4. Ensure the amount of crude material loaded is appropriate for the column size (a general rule is a 30:1 ratio of silica gel to crude material by weight).[8]
Product is streaking or tailing on the TLC/column. Strong interaction between the basic pyridine compound and the acidic silica gel.[9]1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[8][9]2. Consider using a less acidic stationary phase like neutral or basic alumina.[8][9]
Product appears to be degrading on the column. The compound is sensitive to the acidic nature of the silica gel.1. Deactivate the silica gel with a basic modifier like triethylamine.[7]2. Use an alternative stationary phase such as neutral alumina.[7]
The product is not eluting from the column. The eluent is not polar enough.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Various trial solvents (e.g., hexanes, ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexanes)[5][10]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

    • A good solvent will dissolve the compound when hot but not at room temperature.

    • Heat the tubes with the undissolved solid to boiling and observe if the solid dissolves.

    • Allow the soluble samples to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%) to find a solvent system that gives the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their contents by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Systems

Solvent/SystemTypeNotes
HexanesNon-polarMay be suitable if the product is sufficiently soluble when hot.[11]
EthanolPolar proticA common choice for many organic compounds.[5]
IsopropanolPolar proticSimilar to ethanol, can be effective.
Acetone/HexanesMixedDissolve in hot acetone, add hexanes until cloudy, then clarify with a few drops of hot acetone.[5]
Ethanol/WaterMixedDissolve in hot ethanol, add water until cloudy, then clarify with a few drops of hot ethanol.[5]

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% to 20% Ethyl Acetate)
Detection UV light (if compound is UV active) or TLC analysis of fractions

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Complex Mixture analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis mother_liquor Mother Liquor recrystallization->mother_liquor column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed troubleshoot Troubleshoot analysis->troubleshoot Impurities Remain troubleshoot->recrystallization Re-Recrystallize troubleshoot->column_chromatography Purify by Column

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting start Cooling Solution oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat Reheat & Add More Solvent oiling_out->reheat Yes crystals_form Crystals Form no_crystals->crystals_form No scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes concentrate Reduce Solvent Volume no_crystals->concentrate Still No Crystals slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals_form scratch->crystals_form concentrate->start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Managing Catalyst Inhibition by Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage catalyst inhibition caused by nitrogen-containing heterocycles in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my reaction? A1: Visible indicators of catalyst deactivation can include a noticeable decrease in the reaction rate or a complete stall of the reaction.[1] You might also observe the need for higher catalyst loading to achieve the desired conversion.[1] A change in the color of the reaction mixture, such as the formation of palladium black, can also signify the formation of inactive catalyst species.[1][2]

Q2: Why are nitrogen heterocycles problematic in metal-catalyzed reactions? A2: Nitrogen heterocycles are common structural motifs in pharmaceuticals and biologically active compounds.[3][4][5] However, the Lewis basic nitrogen atoms within these rings can coordinate strongly to the metal center of a catalyst.[2][6][7] This coordination forms stable, off-cycle complexes that are catalytically inactive, a process known as catalyst poisoning.[2][7] This is a major pathway for catalyst deactivation, particularly in cross-coupling reactions.[2]

Q3: Which nitrogen heterocycles are the most potent inhibitors? A3: Heterocycles with accessible, Lewis basic nitrogen atoms are often strong inhibitors. This includes common structures like pyridines, quinolines, and imidazoles.[7][8][9] For instance, in hydrodesulfurization (HDS) reactions, quinoline has been shown to have a stronger inhibitory effect than indole.[8] The strength of the inhibition often correlates with the nitrogen atom's ability to bind to the catalyst's active sites.[8]

Q4: What is the primary mechanism of catalyst inhibition by nitrogen heterocycles? A4: The primary mechanism is the strong adsorption or coordination of the nitrogen atom to the active metal sites of the catalyst.[6] This effectively blocks the sites, preventing the intended reactant molecules from binding and reacting, thus inhibiting the catalytic cycle.[2][10]

Q5: Are there general strategies to mitigate this type of catalyst poisoning? A5: Yes, several strategies can be employed. These fall into a few main categories:

  • Catalyst and Ligand Design: Using bulky, electron-rich ligands or N-heterocyclic carbene (NHC) ligands can shield the metal center and reduce inhibition.[1] Designing catalysts with protective coatings or modified active sites can also enhance resistance.[10][11]

  • Process Optimization: Techniques like the slow addition of the nitrogen-containing substrate can maintain a low concentration, minimizing its inhibitory effect.[12] Optimizing temperature and ensuring a strictly inert atmosphere are also crucial.[1][2]

  • Feedstock Purification: Removing potential nitrogen-containing poisons from raw materials before the reaction is a critical preventative measure.[10][11]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species, minimizing opportunities for deactivation.[12]

Troubleshooting Guides

Issue 1: My cross-coupling reaction is sluggish or has failed completely.

This is a common issue when working with heteroaryl substrates. Follow this workflow to diagnose and solve the problem.

G start Reaction Failed or Stalled q1 Is Palladium black visible? start->q1 cause1 High Probability: Catalyst Poisoning by Nitrogen Heterocycle q1->cause1 Yes q2 Are results inconsistent between batches? q1->q2 No solution1 ACTION: 1. Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. 2. Use a well-defined precatalyst. 3. Add N-heterocycle substrate slowly. cause1->solution1 q2->cause1 No, suspect poisoning cause2 Possible Cause: Sub-optimal Reaction Conditions q2->cause2 Yes solution2 ACTION: 1. Ensure rigorous degassing of all solvents and reagents. 2. Use anhydrous solvents and dried glassware. 3. Re-optimize base, solvent, and temperature. cause2->solution2 end Re-run Experiment solution1->end solution2->end

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Detailed Steps:

  • Check for Visual Cues: The formation of palladium black is a strong indicator that the active Pd(0) catalyst has decomposed into an inactive state, often due to poisoning or harsh conditions.[2]

  • Evaluate Potential Catalyst Poisoning:

    • Ligand Selection: Standard phosphine ligands can be prone to deactivation.[1] Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands, which can stabilize the active catalyst and shield it from the inhibitory nitrogen atom.[1][12]

    • Slow Addition: Adding the nitrogen-containing coupling partner slowly can keep its instantaneous concentration low, reducing the rate of catalyst poisoning.[12]

    • Use Precatalysts: Well-defined precatalysts can generate the active Pd(0) species more efficiently in the presence of the substrate, outcompeting the poisoning process.[12]

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[2] Ensure all solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon.[1][2]

    • Moisture Control: Water can contribute to catalyst deactivation and promote side reactions like protodeboronation in Suzuki couplings.[1][12] Use flame-dried glassware and anhydrous solvents.[1]

    • Reagent Purity: Impurities in starting materials can act as catalyst poisons. Ensure all reagents are of high purity.[1]

    • Screen Components: Systematically screen different bases, solvents, and temperatures, as these can have a significant impact on catalyst stability and reaction rate.[2]

Issue 2: Significant homocoupling or other side reactions are observed.

Possible Cause: The presence of oxygen is a common cause of the homocoupling of boronic acids in Suzuki reactions.[12] Other side reactions, like protodeboronation, can be promoted by the presence of water.[12]

Troubleshooting Steps:

  • Improve Degassing: Degas the solvent and the reaction mixture thoroughly using methods like sparging with argon for 20-30 minutes or multiple freeze-pump-thaw cycles.[2][12]

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of argon or nitrogen throughout the entire experiment.[2][12]

  • Use Anhydrous Conditions: For sensitive substrates, ensure the reaction is run under strictly anhydrous conditions to minimize water-related side reactions.[12]

Data Presentation

Table 1: Catalyst System Performance and Mitigation Strategies

This table summarizes common observations and mitigation strategies for palladium catalyst systems in the presence of N-heterocyclic compounds.[1]

Catalyst SystemLigand TypeCommon ObservationRecommended Mitigation Strategy
Pd(OAc)₂Monodentate PhosphineProne to deactivation by N-heterocycles.Use bulky, electron-rich ligands to stabilize the catalyst.
Pd₂(dba)₃Bidentate PhosphineImproved stability compared to monodentate ligands.Optimize the ligand-to-metal ratio; a slight excess may be beneficial.[2]
Pd-NHC ComplexesN-Heterocyclic CarbeneGenerally show higher stability and resistance to poisoning.Synthesis of tailored NHC ligands for specific substrates.
Table 2: Relative Inhibitory Effects of Nitrogen Heterocycles

Quantitative data is highly dependent on specific reaction conditions, catalyst systems, and substrates. This table provides a qualitative comparison based on literature observations.

Nitrogen HeterocycleRelative Inhibitory StrengthNotesReference
QuinolineStrongA potent inhibitor in hydrodesulfurization (HDS) reactions.[8]
PyridineStrongKnown to coordinate strongly and poison Pd(II) catalysts in C-H activation.[7]
IndoleModerate to StrongGenerally considered an inhibitor, but less potent than quinoline in HDS.[8]
PyrroleVariesCan act as a nucleophile in some reactions, but the nitrogen can still interact with the catalyst.[13]
ImidazoleStrongThe basic nitrogen is a strong binder to metal centers.[7]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an Inhibitory Heteroaryl Halide

This protocol provides a robust starting point that incorporates best practices to mitigate inhibition.

  • Reaction Setup:

    • In a flame-dried Schlenk flask, add the boronic acid (1.2 equivalents), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%), and a stir bar.[1][2]

    • Seal the flask, and cycle between vacuum and argon three times to ensure an inert atmosphere.[2]

  • Reagent Addition:

    • Add the heteroaryl halide (1.0 equivalent).

    • Via syringe, add the anhydrous, degassed solvent (e.g., dioxane or toluene).[1][2]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]

  • Monitoring:

    • Monitor the reaction progress periodically by taking small aliquots (under argon) and analyzing via TLC, GC-MS, or LC-MS.[2]

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Ligand Screening to Overcome Inhibition
  • Setup: Prepare an array of identical small-scale reactions in parallel (e.g., in a multi-well plate or in separate vials).

  • Standard Reagents: To each reaction, add the heteroaryl halide, boronic acid, base, and solvent under an inert atmosphere.

  • Variable Ligands: To each individual reaction, add a different ligand (e.g., SPhos, XPhos, RuPhos, an NHC ligand) along with a palladium source (e.g., Pd₂(dba)₃). Maintain a consistent Pd:Ligand ratio (e.g., 1:2.2) across all reactions.[2]

  • Execution: Stir and heat all reactions under identical conditions for a set period.

  • Analysis: Quench all reactions simultaneously and analyze the conversion/yield in each by a quantitative method like LC-MS or GC with an internal standard. This will identify the most effective ligand for the transformation.

Visualizations

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway A Active Catalyst (e.g., Pd(0)) B Oxidative Addition A->B Inactive Inactive Complex (Poisoned Catalyst) A->Inactive C Transmetalation B->C D Reductive Elimination C->D D->A Inhibitor Nitrogen Heterocycle Inhibitor->Inactive Coordination

Caption: Mechanism of catalyst poisoning by a nitrogen heterocycle.

G mitigation Mitigation Strategies cat_mod Catalyst Modification mitigation->cat_mod proc_opt Process Optimization mitigation->proc_opt feed_prep Feedstock Preparation mitigation->feed_prep ligands Use Bulky / NHC Ligands cat_mod->ligands precats Use Precatalysts cat_mod->precats coatings Apply Protective Coatings cat_mod->coatings slow_add Slow Substrate Addition proc_opt->slow_add inert Ensure Inert Atmosphere proc_opt->inert temp Optimize Temperature proc_opt->temp purify Purify Reactants feed_prep->purify traps Install Poison Traps feed_prep->traps

Caption: Key strategies for overcoming catalyst inhibition.

References

How to improve reproducibility in high-temperature pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of high-temperature pyridine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low reproducibility in high-temperature pyridine synthesis?

Low reproducibility in high-temperature pyridine synthesis often stems from several critical factors that can be difficult to control. Key among these are inconsistent temperature control, the purity of reactants and solvents, and catalyst activity.[1] Exceedingly high temperatures can lead to the decomposition of reactants, intermediates, or the final product, while also promoting the formation of side products.[1] The presence of impurities in starting materials can interfere with the reaction, poison catalysts, or generate byproducts that complicate purification.[1][2]

Q2: How does temperature fluctuation impact high-temperature pyridine reactions?

Temperature is a critical parameter in the kinetics of pyridine synthesis.[1] Inconsistent heating can lead to variable reaction rates and the formation of different product distributions. For instance, in the Bohlmann-Rahtz synthesis, high temperatures are necessary for the cyclodehydration step; however, excessive heat can cause decomposition.[1][3] Utilizing acid catalysis can often lower the required temperature, providing a wider operational window and improving reproducibility.[3] Microwave-assisted synthesis has also been shown to offer advantages such as higher temperatures, shorter reaction times, and fewer side reactions compared to conventional heating.[4]

Q3: My reaction is giving a low yield. What are the likely causes and how can I improve it?

Low yields in pyridine synthesis can be attributed to several factors, including inefficient reaction conditions, incomplete oxidation of intermediates, and poor selectivity.[3][5] To improve yields, consider the following:

  • Optimize Reaction Conditions: Systematically screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific substrates.[1][6]

  • Ensure Complete Oxidation: In reactions like the Hantzsch synthesis, the final aromatization step is crucial. If using classical oxidants like nitric acid or potassium permanganate results in side products, consider milder and more efficient oxidizing agents.[5]

  • Improve Selectivity: To minimize the formation of side products, you can adjust the reaction temperature or change the order of reagent addition.[5] For example, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[3]

Q4: I am observing unexpected side products in my reaction. How can I minimize their formation?

The formation of side products is a common issue in multicomponent reactions.[5] Strategies to enhance selectivity include:

  • Adjusting the Order of Reagent Addition: In unsymmetrical syntheses, pre-forming an adduct before adding the remaining reagents can prevent undesired reactions.[3]

  • Catalyst Selection: The choice of catalyst can direct the reaction toward a specific pathway.[5]

  • Solvent Screening: The solvent can significantly influence reaction rates and selectivity.[7] A solvent screen is recommended to find the most suitable one for your reaction.[2] For example, in some multicomponent reactions, changing the solvent from ethanol to acetonitrile can lead to similar yields in a much shorter time.[7]

Q5: How can I effectively monitor the progress of my high-temperature pyridine reaction?

Monitoring the reaction progress is essential for reproducibility. Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of products.[3] For more detailed analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) are powerful methods for quantifying pyridine and its derivatives.[8][9] High-Performance Liquid Chromatography (HPLC) is also a robust technique, particularly for non-volatile or thermally labile compounds.[10]

Troubleshooting Guides

Problem: Low Yield in Hantzsch Pyridine Synthesis
Potential CauseTroubleshooting Steps
Inefficient Reaction Conditions Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation.[3] Consider a solvent-free approach using a catalyst like γ-Al2O3 nanoparticles at elevated temperatures.[3]
Incomplete Oxidation Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[3] Monitor the reaction by TLC or LC-MS to confirm complete conversion of the dihydropyridine intermediate.[3]
Side Product Formation Pre-form the Knoevenagel adduct before adding the enamine.[3]
Problem: Poor Reproducibility in Bohlmann-Rahtz Pyridine Synthesis
Potential CauseTroubleshooting Steps
High Temperature Leading to Decomposition Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[3] Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2.[3]
Decomposition of Starting Material Use milder alternatives to strong acid catalysts.[3]
Poor Regioselectivity Modify the steric factors of the enamine to favor the desired regioisomer.[3]

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis under Ultrasonic Irradiation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source like ammonium acetate (1.5 mmol).[5]

  • Catalyst and Solvent: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and a suitable solvent, such as an aqueous micellar solution.[3]

  • Reaction Conditions: Immerse the reaction vessel in an ultrasonic bath at a controlled temperature.

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration and wash with cold water.[3] Otherwise, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Bohlmann-Rahtz Pyridine Synthesis with a Solid Acid Catalyst

This protocol provides a general procedure using a solid acid catalyst to improve reproducibility and simplify workup.

  • Reactant Mixture: In a round-bottom flask, combine the enamine (1 equivalent) and the α,β-unsaturated ketone (1 equivalent).

  • Catalyst and Solvent: Add a solid acid catalyst, such as Amberlyst-15, and a suitable solvent like toluene.[3]

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 50°C) with stirring.[3]

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[3]

  • Catalyst Removal: After cooling the reaction to room temperature, filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of the reaction solvent.[3]

  • Product Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualizations

experimental_workflow General Experimental Workflow for Reproducible Pyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagent_prep Reagent & Solvent Purification/Drying setup Assemble Inert Atmosphere Reaction Setup reagent_prep->setup catalyst_prep Catalyst Activation & Characterization catalyst_prep->setup addition Controlled Reagent Addition (Syringe Pump) setup->addition heating Precise Temperature Control (Oil Bath/Mantle) addition->heating monitoring In-situ Reaction Monitoring (TLC, LC-MS) heating->monitoring quench Standardized Quenching Procedure monitoring->quench Reaction Complete extraction Consistent Extraction & Washing Protocol quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: Workflow for reproducible high-temperature pyridine synthesis.

troubleshooting_flowchart Troubleshooting Low Yield in Pyridine Synthesis start Low Yield Observed check_purity Check Reactant Purity & Solvent Anhydrousness start->check_purity purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents No check_temp Verify Temperature Control Accuracy check_purity->check_temp Yes purify_reagents->check_temp calibrate_temp Calibrate Thermocouple/ Use Internal Thermometer check_temp->calibrate_temp No optimize_conditions Systematically Vary: - Temperature - Catalyst - Solvent check_temp->optimize_conditions Yes calibrate_temp->optimize_conditions side_products Side Products Observed? optimize_conditions->side_products adjust_addition Adjust Reagent Addition Order side_products->adjust_addition Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No adjust_addition->incomplete_reaction increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes end_bad Consult Further Literature incomplete_reaction->end_bad No end_good Yield Improved increase_time->end_good

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Scaling Up Reactions with 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions involving 4-bromo-3,5-dichloropyridine. This resource addresses common challenges in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the formation of organometallic intermediates.

General Considerations & Safety

When working with this compound and its derivatives, especially on a larger scale, it is crucial to adhere to strict safety protocols.

  • Handling Pyridines: Pyridine-based compounds can be volatile and may have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including chemical splash goggles, lab coats, and appropriate gloves (nitrile or neoprene), is mandatory.[1]

  • Exothermic Reactions: Grignard reagent formation and some coupling reactions can be highly exothermic.[3] On a larger scale, this heat generation can become a significant safety risk. Ensure adequate cooling capacity and monitor the reaction temperature closely. Dropwise addition of reagents is recommended to control the reaction rate.

  • Inert Atmosphere: Organometallic intermediates (Grignard and organolithium reagents) are sensitive to moisture and oxygen. All glassware should be thoroughly flame-dried under vacuum or a stream of inert gas (argon or nitrogen) before use.[4] Anhydrous solvents are essential for these reactions.[5]

Troubleshooting Workflow for Scale-Up Reactions

When a reaction fails or provides low yields upon scale-up, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for identifying and resolving the issue.

G cluster_0 cluster_1 cluster_2 start Reaction Fails on Scale-Up (Low Yield, No Product, Impurities) check_reagents 1. Verify Starting Material Quality (Purity, Water Content) start->check_reagents analyze_crude 2. Analyze Crude Reaction Mixture (LCMS, NMR) check_reagents->analyze_crude identify_problem 3. Identify Problem Type analyze_crude->identify_problem no_conversion No/Low Conversion identify_problem->no_conversion Unreacted Starting Material Dominates side_products Side Products Observed identify_problem->side_products New Peaks/ Spots Appear decomp Decomposition identify_problem->decomp Complex Mixture/ Baseline Material consult_catalyst Consult Catalyst/ Reagent Guide (e.g., Catalyst Deactivation, Initiation Failure) no_conversion->consult_catalyst consult_side_reactions Consult Side Reaction Guide (e.g., Homocoupling, Dehalogenation) side_products->consult_side_reactions consult_conditions Consult Reaction Conditions Guide (e.g., Temperature, Mixing, Solvent) decomp->consult_conditions G pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add inhibition Catalyst Inhibition (Pyridine Coordination) pd0->inhibition pd_complex Ar-Pd(II)-Br(L_n) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r Ar-Pd(II)-R(L_n) transmetal->pd_r reductive_elim Reductive Elimination pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elim->product aryl_halide This compound aryl_halide->oxidative_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal homocoupling Homocoupling (R-R) boronic_acid->homocoupling G start This compound + Amine (R₂NH) reaction Buchwald-Hartwig Amination start->reaction catalyst_system Pd Precatalyst + Ligand + Base catalyst_system->reaction ligand_choice Challenge 1: Ligand Selection (Sterics, Electronics) catalyst_system->ligand_choice base_issue Challenge 2: Base Heterogeneity (Poor mixing, Clogging) catalyst_system->base_issue product Desired Product reaction->product inhibition Challenge 3: Catalyst Inhibition (N-Coordination) reaction->inhibition

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3,5-dichloropyridine and 4-Iodo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are pivotal building blocks for the synthesis of a myriad of functional molecules, ranging from pharmaceuticals to agrochemicals. Among these, 4-halo-3,5-dichloropyridines serve as versatile intermediates for the introduction of various substituents onto the pyridine ring. The choice between a bromo or iodo substituent at the 4-position can significantly influence the reactivity and synthetic strategy. This guide provides an objective comparison of the reactivity of 4-bromo-3,5-dichloropyridine and 4-iodo-3,5-dichloropyridine in key chemical transformations, supported by established chemical principles and representative experimental data.

General Reactivity Principles

The reactivity of aryl halides in many common cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a metal catalyst, often the rate-determining step, follows the reverse order: C-I > C-Br > C-Cl. This fundamental principle underpins the generally higher reactivity of 4-iodo-3,5-dichloropyridine compared to its bromo counterpart in palladium-catalyzed cross-coupling reactions.

In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be more nuanced. When the initial attack of the nucleophile is the rate-determining step, a more electronegative halogen can better stabilize the intermediate Meisenheimer complex through inductive effects, leading to a reactivity order of F > Cl > Br > I. However, if the expulsion of the halide is rate-determining, the leaving group ability (I > Br > Cl > F) becomes the dominant factor.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of this compound and 4-iodo-3,5-dichloropyridine in three of the most prevalent transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Due to the weaker C-I bond, 4-iodo-3,5-dichloropyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction rates than this compound. This allows for greater functional group tolerance and potentially higher yields.

Comparative Performance in Suzuki-Miyaura Coupling

Feature4-Iodo-3,5-dichloropyridineThis compound
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 80 °C80 °C to 110 °C
Typical Reaction Time 1-6 hours4-24 hours
Catalyst Loading Generally lower catalyst loading can be effectiveMay require higher catalyst loading or more active catalysts
Yields Generally good to excellentModerate to good, can be lower with less reactive boronic acids

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dichloropyridine with Phenylboronic Acid

To a solution of 4-iodo-3,5-dichloropyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is stirred at 80 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond in 4-iodo-3,5-dichloropyridine facilitates this transformation under milder conditions compared to the bromo analogue.

Comparative Performance in Sonogashira Coupling

Feature4-Iodo-3,5-dichloropyridineThis compound
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 60 °C50 °C to 100 °C
Typical Reaction Time 1-8 hours6-24 hours
Copper Co-catalyst Often required, but copper-free conditions are possibleGenerally required, and copper-free conditions may be less efficient
Yields Generally good to excellentModerate to good

Experimental Protocol: Sonogashira Coupling of 4-Iodo-3,5-dichloropyridine with Phenylacetylene

In a Schlenk flask, 4-iodo-3,5-dichloropyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous triethylamine (3 mL) and anhydrous THF (7 mL) are added, followed by phenylacetylene (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[3]

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-C≡CR_L2 Ar-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-C≡CR_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'C≡CH Base Cu-Acetylide Cu-C≡CR' Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation from Copper Cycle

Sonogashira Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Again, the greater reactivity of the C-I bond allows for the amination of 4-iodo-3,5-dichloropyridine to proceed under more facile conditions than the corresponding bromo-compound.

Comparative Performance in Buchwald-Hartwig Amination

Feature4-Iodo-3,5-dichloropyridineThis compound
Relative Reactivity HigherLower
Typical Reaction Temp. 80 °C to 110 °C100 °C to 130 °C
Typical Reaction Time 4-18 hours12-36 hours
Ligand Choice A broader range of phosphine ligands can be effectiveOften requires more specialized, bulky, and electron-rich ligands
Yields Generally good to excellentModerate to good, can be sensitive to the nature of the amine

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3,5-dichloropyridine with Morpholine

An oven-dried Schlenk tube is charged with 4-iodo-3,5-dichloropyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is heated to 100 °C with stirring and monitored by GC-MS or LC-MS. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[4][5]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L2->Amine_Coordination R'R''NH Base Ar-Pd(II)-NR2_L2 Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Buchwald-Hartwig Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on electron-deficient rings like dichloropyridines, the relative reactivity of the C-Br and C-I bonds is less straightforward than in palladium-catalyzed couplings. The outcome depends on which step of the addition-elimination mechanism is rate-determining.

Comparative Performance in Nucleophilic Aromatic Substitution

Feature4-Iodo-3,5-dichloropyridineThis compound
Reactivity with Hard Nucleophiles (e.g., alkoxides) Generally less reactiveGenerally more reactive (if nucleophilic attack is rate-determining)
Reactivity with Soft Nucleophiles (e.g., thiolates) Generally more reactive (if leaving group expulsion is rate-determining)Generally less reactive
Reaction Conditions Conditions vary widely based on the nucleophileConditions vary widely based on the nucleophile
Yields Highly dependent on the nucleophile and reaction conditionsHighly dependent on the nucleophile and reaction conditions

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL), a solution of sodium methoxide (1.5 mmol) in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Aryl_Halide 4-Halo-3,5-dichloropyridine Nucleophilic_Attack Nucleophilic Attack Aryl_Halide->Nucleophilic_Attack  Nu⁻ Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Halide Meisenheimer_Complex->Elimination Product Substituted Pyridine Elimination->Product  X⁻

SNAr Mechanism

Conclusion

The choice between this compound and 4-iodo-3,5-dichloropyridine as a synthetic intermediate is a strategic one, heavily dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, 4-iodo-3,5-dichloropyridine is the more reactive substrate, generally affording products in higher yields under milder conditions. This heightened reactivity can be advantageous for sensitive substrates and for improving the overall efficiency of a synthetic sequence.

Conversely, in nucleophilic aromatic substitution reactions, the reactivity is more nuanced. This compound may be more reactive with certain nucleophiles, particularly "hard" nucleophiles, where the initial attack is the rate-determining step. Ultimately, the selection of the appropriate halo-pyridine will depend on a careful consideration of the desired reaction, the nature of the coupling partners or nucleophiles, and the desired reaction conditions.

References

A Comparative Guide to Buchwald Ligands for C-N Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald Ligand Performance with Supporting Experimental Data.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is of particular importance in the synthesis of pharmaceutical and agrochemical compounds, where the arylamine moiety is a prevalent structural motif. The choice of the phosphine ligand is critical to the success of the reaction, influencing yield, reaction rate, and regioselectivity, especially when dealing with challenging substrates such as dichloropyridines.

This guide provides a comparative analysis of commonly employed Buchwald ligands for the C-N coupling of dichloropyridines, offering a summary of their performance based on available experimental data. Detailed experimental protocols and visualizations are included to assist researchers in selecting the optimal ligand and conditions for their specific synthetic needs.

Performance Comparison of Buchwald Ligands

The selection of the appropriate Buchwald ligand is highly dependent on the specific dichloropyridine isomer and the amine coupling partner. While a comprehensive side-by-side comparison under identical conditions is not always available in the literature, the following tables summarize the performance of various ligands in the C-N coupling of different dichloropyridines, highlighting key performance indicators such as yield, reaction time, and temperature.

Table 1: C-N Coupling of 2,4-Dichloropyridine with Anilines

The regioselective amination of 2,4-dichloropyridine is a common challenge, with the C4 position being generally more reactive towards nucleophilic attack. However, appropriate ligand selection can favor substitution at the C2 position.

LigandAminePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (C2:C4)
Xantphos AnilinePd(OAc)₂Cs₂CO₃Dioxane10012>9520:1 to 50:1[1]
Xantphos Various AnilinesPd(OAc)₂Cs₂CO₃Dioxane90-1102-15Good to ExcellentHighly C2 selective[2]

Note: The use of N-acetyl-masked aminoarenes with Xantphos has been reported to be a highly regioselective method for C2-amination.[3]

Table 2: C-N Coupling of other Dichloropyridines and Related Halo-pyridines/pyrimidines

This table presents data on the performance of various Buchwald ligands in the amination of other dihalopyridines and related heterocycles, which can serve as a guide for ligand selection in the absence of data for a specific dichloropyridine isomer.

LigandSubstrateAminePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)
RuPhos 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃LiHMDSToluene1001671[4]
SPhos 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃LiHMDSToluene1001676[4]
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃NaOtBuTolueneReflux694[5]
BINAP Bromo-aromaticAnilinePd(OAc)₂Cs₂CO₃Toluene1108Not specified
BrettPhos 3-Bromo-2-aminopyridineCyclopentylaminePre-catalystLiHMDSToluene1001678[4]

Experimental Protocols

Reproducibility is a critical aspect of scientific research. The following are detailed experimental protocols for representative Buchwald-Hartwig amination reactions of dichloropyridines.

General Protocol for C2-Selective Amination of 2,4-Dichloropyridine using Xantphos

This protocol is adapted from literature procedures demonstrating high regioselectivity for the C2 position.[1][2]

Materials:

  • 2,4-Dichloropyridine

  • Aniline or substituted aniline (1.1 - 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-3 mol%)

  • Xantphos (4-6 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 equiv.)

  • Anhydrous Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous dioxane, followed by 2,4-dichloropyridine and the aniline derivative.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Ligand Screening

The following diagram outlines a logical workflow for screening different Buchwald ligands for a C-N coupling reaction.

Ligand_Screening_Workflow Ligand Screening Experimental Workflow Start Define Substrates: Dichloropyridine Isomer Amine Setup Prepare Stock Solutions: Pd Precursor Base Substrates Start->Setup Reaction_Setup Set up Parallel Reactions in Vials/Plate Setup->Reaction_Setup Ligand_Addition Add Different Buchwald Ligand to each Reaction Well Reaction_Setup->Ligand_Addition Reaction_Conditions Run Reactions under Identical Conditions (Temp, Time, Concentration) Ligand_Addition->Reaction_Conditions Analysis Analyze Reaction Outcomes: LC-MS, GC-MS for Conversion and Yield Reaction_Conditions->Analysis Data_Comparison Compare Ligand Performance: Create Table of Yields, Regioselectivity Analysis->Data_Comparison Optimization Select Best Ligand(s) for Further Optimization Data_Comparison->Optimization

References

Efficacy of different palladium precursors for Suzuki reactions.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Palladium Precursors for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this reaction's success is the palladium catalyst. The choice of the palladium source, or precursor, is critical as it significantly influences reaction yield, speed, and overall efficiency.[1] This guide provides a comparative analysis of common palladium precursors, supported by experimental data, to aid researchers in catalyst selection.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][3] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_ii_intermediate1 R¹-Pd(II)L₂-X center_point pd0->center_point R¹-X oxidative_addition Oxidative Addition pd_ii_intermediate2 R¹-Pd(II)L₂-R² pd_ii_intermediate1->pd_ii_intermediate2 transmetalation Transmetalation (Base, R²B(OR)₂) product R¹-R² pd_ii_intermediate2->product start_point pd_ii_intermediate2->start_point reductive_elimination Reductive Elimination center_point->pd_ii_intermediate1 start_point->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Palladium Precursor Performance

The efficacy of a palladium precursor depends on its ability to generate the active Pd(0) species and facilitate the catalytic cycle. Precursors are broadly categorized as Pd(0) sources, Pd(II) sources that require in-situ reduction, or well-defined precatalysts that contain both palladium and a supporting ligand.

The following tables summarize performance data from comparative studies.

Table 1: Comparison for the Coupling of 4-Chlorotoluene and Phenylboronic Acid

This reaction serves as a benchmark for catalyst performance with challenging, electron-rich aryl chlorides.[1]

Catalyst SystemLigand:Metal RatioYield (%)Reference
In-situ from Pd(OAc)₂ with XPhos0.8 : 144[1]
In-situ from Pd(OAc)₂ with XPhos1.2 : 184[1]
Allyl-based precatalyst with XPhosVariedConsistent Performance[1][5]

Data adapted from a comparative study on palladium precatalysts.[1] For the in-situ system, a slight excess of the XPhos ligand relative to the Pd(OAc)₂ precursor significantly improved the reaction yield, nearly doubling it from 44% to 84%.[1] This highlights the sensitivity of in-situ systems to stoichiometry. In contrast, well-defined allyl-based precatalysts showed more consistent performance across different ligand-to-metal ratios.[1]

Table 2: Comparison for the Coupling of 3-Tolylboronic Acid and 4-Bromoanisole

Catalyst PrecursorLigand TypeCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Triarylphosphine1 - 5Toluene/WaterK₂CO₃10012 - 2480 - 90[6]
Pd(dppf)Cl₂Ferrocenylphosphine1 - 3Dioxane/WaterK₃PO₄904 - 1285 - 95[6]
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2t-BuOH/WaterK₃PO₄801 - 6> 95[6]

Note: Yields are indicative and can vary based on specific reaction conditions.[6] This comparison shows that modern catalysts like PEPPSI-IPr, which feature N-Heterocyclic Carbene (NHC) ligands, can offer significantly higher activity, allowing for lower catalyst loadings, lower temperatures, and shorter reaction times while achieving near-quantitative yields.[6]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following protocols are generalized from reported procedures for the Suzuki-Miyaura reaction.

Generalized Workflow for Catalyst Comparison

A systematic approach is required to objectively compare catalyst efficacy. The workflow involves careful setup, execution under controlled conditions, and precise analysis.

Experimental_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis prep_vial Flame-dry Schlenk flask or reaction vial add_solids Add Ar-X, Ar'-B(OR)₂, base, and Pd precursor/ligand prep_vial->add_solids purge Evacuate and backfill with inert gas (3x) add_solids->purge add_solvents Add degassed solvent(s) via syringe purge->add_solvents heat_stir Heat to specified temperature with vigorous stirring add_solvents->heat_stir monitor Monitor progress (TLC, GC-MS, HPLC) heat_stir->monitor quench Cool to RT and quench monitor->quench extract Dilute and perform aqueous extraction quench->extract purify Dry organic layer and purify (e.g., column chromatography) extract->purify analyze Characterize and quantify product (NMR, GC, HPLC) purify->analyze

Caption: Generalized workflow for comparing palladium catalyst efficacy.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This protocol is a classic example using a Pd(0) precursor.

  • Materials : 3-Tolylboronic acid (1.2 mmol), 4-Bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol), Toluene (5 mL), Water (1 mL).[6]

  • Procedure :

    • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, Pd(PPh₃)₄, and potassium carbonate.[6]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon); repeat this cycle three times.[6]

    • Add degassed toluene and water via syringe.[6]

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[6]

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[6]

Protocol 2: Using an in-situ System with Palladium(II) Acetate (Pd(OAc)₂)

This protocol involves the in-situ formation of the active catalyst from a Pd(II) source and a ligand.

  • Materials : 4-Chlorotoluene (0.5 M), Phenylboronic acid (0.55 M), Pd(OAc)₂ (0.0025 M), XPhos ligand (0.003 M, 1.2 eq.), Potassium Phosphate (K₃PO₄) (0.55 M), Methanol (0.95 mL), THF (0.05 mL).[5]

  • Procedure :

    • In a glovebox or under inert atmosphere, add Pd(OAc)₂ and the XPhos ligand to a reaction vial.

    • Add the specified amounts of solvent (THF and Methanol).

    • In a separate vial, prepare a stock solution of the aryl halide, boronic acid, and base in the reaction solvent.

    • Initiate the reaction by adding the substrate/base solution to the catalyst mixture.

    • Seal the vial and place it in a preheated block, stirring at the desired temperature.

    • Product yield can be determined at various time points by taking aliquots and analyzing them via GC or HPLC against an internal standard.[5]

Conclusion

The selection of a palladium precursor for Suzuki-Miyaura cross-coupling is a critical decision that impacts reaction performance.

  • Pd(PPh₃)₄ is a reliable, albeit often less active, choice that is effective for many transformations.[6][7]

  • In-situ systems , such as those generated from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands, are highly versatile and cost-effective.[8][9] However, their performance can be highly sensitive to the ligand-to-metal ratio, requiring careful optimization.[1]

  • Well-defined precatalysts , particularly those incorporating bulky, electron-rich ligands like N-heterocyclic carbenes (e.g., PEPPSI-IPr) or biarylphosphines (e.g., XPhos), often provide the highest activity and consistency.[5][6] These advanced catalysts can facilitate difficult couplings of unactivated chlorides at low catalyst loadings and mild temperatures, making them ideal for complex syntheses in pharmaceutical and materials science research.[6][10]

Ultimately, the optimal choice depends on the specific substrates, desired reaction conditions (temperature, time), and cost considerations of the project.

References

A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of heteroaryl halides is a foundational technique in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in complex molecules, including pharmaceuticals and functional materials.[1] Among the various cross-coupling methods, the Suzuki-Miyaura and Stille couplings are two of the most widely used for functionalizing heteroaromatic systems like pyridine.[1] This guide provides a detailed comparative analysis of these two powerful reactions for the synthesis of pyridine derivatives, supported by experimental data and protocols.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][3]
Stability of Reagents Boronic acids can be prone to protodeboronation.[4]Organostannanes are generally stable to air and moisture.[1][3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[2]Excellent, tolerates a wide range of functional groups.[1][3]
Reaction Conditions Typically requires a base.[1][5]Often proceeds under neutral or mildly basic conditions.[4]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1][4]Tin byproducts can be difficult to remove from the reaction mixture.[1][3]

Performance Comparison in Pyridine Derivative Synthesis

The choice between Suzuki and Stille coupling for the synthesis of pyridine derivatives often depends on the specific substrates and desired outcome. The following tables summarize quantitative data from the literature for the coupling of various pyridine derivatives.

Suzuki Coupling of Pyridine Derivatives: Selected Data
Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O12070.0[6]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120>70.0[6]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120<70.0[6]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120>70.0[6]
2-Pyridylboronate3,5-(CF₃)₂-BromobenzenePd₂(dba)₃ / 1KFDioxane11082[7]
2-Pyridylboronate4-BromoanisolePd₂(dba)₃ / 1KFDioxane11074[7]
2-Pyridylboronate5-BromopyrimidinePd₂(dba)₃ / 1KFDioxane11091[7]
2-Pyridylboronate3-ChloropyridinePd₂(dba)₃ / 2KFDioxane110Excellent[7]
Stille Coupling of Pyridine Derivatives: Selected Data
Pyridine SubstrateCoupling PartnerCatalyst/LigandAdditiveSolventTemp (°C)Yield (%)Reference
Diazocine4-BromopyridinePd(OAc)₂ / XPhos-DMSO100Good[8][9]
DiazocineThiophenePd(OAc)₂ / XPhos-Toluene8090-94[8]
DiazocinePyridinePd(OAc)₂ / XPhos-Toluene8090-94[8]
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCMCuI, LiClDMF4087[3]

Discussion of Comparative Performance

For the synthesis of pyridine derivatives, both Suzuki and Stille couplings have demonstrated high efficacy. However, some general trends can be observed from the available data.

The Suzuki coupling is often the first choice due to its favorable environmental profile and the wide commercial availability of boronic acids.[1] It can provide excellent yields, often exceeding 90%, for a variety of pyridine substrates, including both bromo- and chloropyridines.[1][6] However, the reactivity of chloropyridines is generally lower than that of bromopyridines.[6] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos and SPhos often being highly effective.[1][8] A significant challenge in Suzuki couplings of pyridines can be catalyst deactivation due to coordination of the pyridine nitrogen to the palladium center.[10]

The Stille coupling , while often avoided due to the toxicity of organotin reagents and the difficulty in removing tin byproducts, offers distinct advantages in certain situations.[1][3] It exhibits excellent functional group tolerance and is often less sensitive to steric hindrance compared to the Suzuki coupling.[8] This can be particularly beneficial when coupling sterically demanding fragments. For instance, in the functionalization of diazocines, the Stille coupling provided excellent yields with heterocycles like thiophene and pyridine (90-94%), whereas the Suzuki coupling gave more moderate results (57-66%).[8] Furthermore, the Stille reaction can often proceed under milder, base-free conditions, which is advantageous for substrates with base-sensitive functional groups.[4]

Catalytic Cycles and Experimental Workflows

To visualize the mechanistic pathways and the general experimental procedures, the following diagrams are provided.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA R¹-Pd(II)L_n-X S_Pd0->S_OA Oxidative Addition (R¹-X) S_Trans R¹-Pd(II)L_n-R² S_OA->S_Trans Transmetalation (R²-B(OR)₂ + Base) S_RE R¹-R² S_Trans->S_RE Reductive Elimination S_RE->S_Pd0 Catalyst Regeneration St_Pd0 Pd(0)L_n St_OA R¹-Pd(II)L_n-X St_Pd0->St_OA Oxidative Addition (R¹-X) St_Trans R¹-Pd(II)L_n-R² St_OA->St_Trans Transmetalation (R²-SnR₃) St_RE R¹-R² St_Trans->St_RE Reductive Elimination St_RE->St_Pd0 Catalyst Regeneration

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental_Workflow cluster_suzuki_wf Suzuki Coupling Workflow cluster_stille_wf Stille Coupling Workflow S_Start Combine Aryl Halide, Boronic Acid/Ester, Base, and Catalyst/Ligand S_Solvent Add Degassed Solvent S_Start->S_Solvent S_Heat Heat Reaction Mixture (e.g., 80-110 °C) S_Solvent->S_Heat S_Monitor Monitor Progress (TLC/LC-MS) S_Heat->S_Monitor S_Workup Aqueous Workup S_Monitor->S_Workup S_Purify Purification (e.g., Column Chromatography) S_Workup->S_Purify St_Start Combine Aryl Halide, Organostannane, and Catalyst/Ligand St_Solvent Add Degassed Solvent St_Start->St_Solvent St_Heat Heat Reaction Mixture (e.g., 40-100 °C) St_Solvent->St_Heat St_Monitor Monitor Progress (TLC/LC-MS) St_Heat->St_Monitor St_Workup Workup with Fluoride Source (e.g., KF solution) to Remove Tin St_Monitor->St_Workup St_Purify Purification (e.g., Column Chromatography) St_Workup->St_Purify

Caption: Generalized experimental workflows for Suzuki and Stille couplings.

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki and Stille couplings of pyridine derivatives, based on procedures found in the literature. These should be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine

This protocol is based on procedures for the coupling of 2-halopyridines.[6][7]

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., Benzimidazolium salt, XPhos, SPhos, 3-9 mol%)

  • Base (e.g., K₂CO₃, KF, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, DMF/H₂O)

Procedure:

  • To an oven-dried resealable Schlenk tube, add the halopyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Cap the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Replace the septum with a Teflon screw cap and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring until the starting material is consumed, as monitored by GC-MS or TLC.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Stille Coupling of a Halopyridine

This protocol is a generalized procedure based on common practices for Stille couplings.[3]

Materials:

  • Halopyridine (1.0 eq)

  • Organostannane (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Additive (optional, e.g., CuI, LiCl)

  • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halopyridine, palladium catalyst, ligand (if used), and any additives.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the resulting slurry through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective for the synthesis of pyridine derivatives. The Suzuki coupling is generally recommended as the initial method of choice due to its lower toxicity, the wide availability of reagents, and the relative ease of byproduct removal.[1] It has been shown to be effective for a broad range of pyridine substrates.

However, the Stille coupling serves as a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction, or when steric hindrance is a significant factor.[4][8] Its excellent functional group tolerance can also be a deciding advantage. The primary drawbacks remain the toxicity of the organotin compounds and the challenges associated with their removal from the final product.[1][3]

Ultimately, the optimal choice of coupling reaction will depend on the specific molecular targets, the nature of the functional groups present, and considerations of process safety and environmental impact. Careful optimization of the reaction conditions, including the catalyst, ligand, solvent, and temperature, is critical for achieving high yields and purity with either method.[1]

References

Halogenated Pyridine Derivatives: A Comparative Guide to Anticancer and Antimicrobial Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, serves as a foundational structure for a multitude of biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activities of these molecules, often enhancing their potency and target specificity. While direct and extensive comparative data on 4-bromo-3,5-dichloropyridine derivatives are limited in publicly available research, this guide provides a comparative analysis of the bioactivity of various other halogenated pyridine and pyrimidine derivatives, offering insights into their potential as anticancer and antimicrobial agents. The data and protocols presented herein are drawn from multiple studies to serve as a valuable resource for researchers in the field.

Comparative Anticancer Activity of Halogenated Pyridine and Pyrimidine Derivatives

Several classes of halogenated pyridine and pyrimidine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds from different studies.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstitution PatternIC50 (µM) after 48hReference CompoundIC50 (µM) after 48h
8e Pyridine-Urea0.22Doxorubicin1.93
8n Pyridine-Urea1.88Sorafenib4.50
8a-d, g, i, k, l Pyridine-Urea3.03 - 7.03--

Data sourced from a study on pyridine-ureas as potential anticancer agents, indicating that compound 8e is significantly more potent than the standard drugs Doxorubicin and Sorafenib against the MCF-7 cell line.[1]

Table 2: Anticancer Activity of 3-Cyanopyridine Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstitution PatternIC50 (µM)Reference CompoundIC50 (µM)
7h 3-Cyanopyridine1.89Doxorubicin11.49
8f 3-Cyanopyridine1.69--
8c 3-Cyanopyridine3.74--
10 3-Cyanopyridine2.13--

Data from a study on 3-cyanopyridine derivatives as PIM-1 kinase inhibitors, highlighting compounds 7h and 8f as having potent activity against MCF-7 cells, surpassing the efficacy of doxorubicin.[2]

Table 3: Anticancer Activity of Tetralin-6-yl-Substituted Pyridine Derivatives

Compound IDHeterocyclic MoietyCancer Cell LineIC50 (µg/mL)
3a 2,6-dihaloarylchalconeHela3.5
3a 2,6-dihaloarylchalconeMCF-74.5
6a CyanopyridoneHela7.1
7a ThioxopyridineHela8.1
7b ThioxopyridineHela5.9

This table presents the in vitro antitumor activity of novel tetrahydronaphthaline derivatives bearing different heterocyclic moieties, with compound 3a showing high potency against both Hela and MCF-7 cell lines.[3]

Comparative Antimicrobial and Antibiofilm Activity

Halogenated pyrimidines have emerged as promising agents against pathogenic bacteria, particularly in the context of biofilm formation, which is a key factor in antibiotic resistance.

Table 4: Antimicrobial and Antibiofilm Activity of Halogenated Pyrimidines against S. aureus

Compound IDChemical NameMIC (µg/mL)Biofilm Inhibition at 5 µg/mL
24DC5FP 2,4-dichloro-5-fluoropyrimidine5095% reduction in hemolysis
24DC5BPP 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-Potent biofilm inhibitor
24DC5IPP 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-Potent biofilm inhibitor

This study highlights the efficacy of multi-halogenated pyrimidines as bacteriostatic and antibiofilm agents against Staphylococcus aureus.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these halogenated pyridine and pyrimidine derivatives.

Anticancer Activity: MTT Assay

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hela) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a potential signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PIM1 PIM1 VEGFR->PIM1 Downstream_Effectors Downstream_Effectors PIM1->Downstream_Effectors Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Halogenated_Pyridine Halogenated Pyridine Derivative Halogenated_Pyridine->VEGFR Inhibition Halogenated_Pyridine->PIM1 Inhibition

Caption: Proposed inhibitory action of halogenated pyridine derivatives on kinase signaling pathways.

mtt_assay_workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Halogenated Pyridine Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

References

Anhydrous vs. Aqueous Conditions for Pyridine Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridine-containing compounds is a cornerstone of pharmaceutical and materials science research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, are powerful tools for the construction of these vital molecular scaffolds. A critical parameter in the success of these reactions is the choice of solvent, with anhydrous organic solvents and aqueous systems being the two primary options. This guide provides an objective comparison of anhydrous and aqueous conditions for pyridine coupling reactions, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic goals.

Performance Comparison: Anhydrous vs. Aqueous Conditions

The decision to employ anhydrous or aqueous conditions for pyridine coupling reactions can significantly impact reaction efficiency, yield, and environmental footprint. While anhydrous conditions have been the traditional standard, aqueous methods are gaining traction due to their potential for enhanced reactivity and sustainability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for carbon-carbon bond formation. The choice between anhydrous and aqueous conditions can influence reaction rates and yields.

A study by Guram et al. (2006) on the Suzuki-Miyaura cross-coupling of heteroaryl chlorides provides a direct comparison. For the coupling of 2-chloro-m-xylene with p-tolylboronic acid, aqueous conditions resulted in a faster reaction compared to anhydrous conditions.[1]

Coupling PartnersCatalyst SystemBaseSolventTime (h)Conversion (%)
2-chloro-m-xylene + p-tolylboronic acidPdCl2{PtBu2(p-NMe2-Ph)}2K2CO3Toluene (anhydrous)694
2-chloro-m-xylene + p-tolylboronic acidPdCl2{PtBu2(p-NMe2-Ph)}2K2CO3Toluene/H2O<6>94 (faster reaction)[1]

Furthermore, a ligand-free Suzuki-Miyaura reaction of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous phase has been shown to produce high yields of the desired products, highlighting the potential of water as a viable solvent for these transformations.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. While traditionally performed under anhydrous conditions, recent developments have demonstrated the feasibility and potential advantages of aqueous systems.

For instance, the development of palladium-catalyzed amination of aryl and heteroaryl halides using aqueous ammonia presents a more convenient and cost-effective alternative to the use of ammonia surrogates in anhydrous organic solvents.[3] This approach addresses the challenges of catalyst stability and competing hydroxylation in the presence of water.

Coupling PartnersCatalyst SystemBaseSolventConditionsOutcome
Aryl/Heteroaryl Halides + Ammonia SurrogatesPalladium/LigandStrong organic basesAnhydrous organic solventsTraditional methodVarying selectivity for primary amine
Aryl/Heteroaryl Halides + Aqueous AmmoniaPalladium/KPhosHydroxide baseAqueousHigh selectivity for primary arylamineSuppresses side products[3]
Stille Coupling

The Stille coupling offers a versatile method for carbon-carbon bond formation using organotin reagents. While often conducted in anhydrous solvents, aqueous conditions have also been successfully employed. The low polarity of organotin compounds can make them poorly soluble in water, which is a key consideration. However, the use of co-solvents or specialized catalyst systems can overcome this limitation.

While direct comparative data for the same pyridine coupling under both conditions is scarce, the availability of protocols for both anhydrous and aqueous Stille reactions allows for a qualitative comparison. Anhydrous conditions often utilize solvents like THF or toluene, while aqueous methods may employ water with a co-solvent to aid solubility.

Experimental Protocols

Detailed methodologies for performing pyridine coupling reactions under both anhydrous and aqueous conditions are provided below. These protocols are general and may require optimization for specific substrates.

Anhydrous Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is adapted from Guram et al. (2006).[1]

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl2{PtBu2(p-NMe2-Ph)}2, 0.1-1.0 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the heteroaryl chloride, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time, monitoring the reaction progress by a suitable analytical method (e.g., GC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Aqueous Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is adapted from Guram et al. (2006).[1]

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl2{PtBu2(p-NMe2-Ph)}2, 0.1-1.0 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the heteroaryl chloride, arylboronic acid, palladium catalyst, and base.

  • Add a mixture of toluene and water (e.g., 10-20% water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product as necessary.

Anhydrous Buchwald-Hartwig Amination of a Bromopyridine

This is a general protocol for the Buchwald-Hartwig amination.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and base under an inert atmosphere.

  • Add the bromopyridine and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[4]

Aqueous Buchwald-Hartwig Amination with Aqueous Ammonia

This protocol is based on the work describing the use of aqueous ammonia.[3]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Aqueous ammonia

  • Palladium catalyst and ligand (e.g., KPhos)

  • Hydroxide base

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide, palladium catalyst, ligand, and hydroxide base.

  • Add aqueous ammonia.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • Monitor the reaction for the formation of the primary arylamine.

  • Upon completion, cool the reaction and perform a suitable work-up to isolate the product.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the general workflows for anhydrous and aqueous pyridine coupling reactions.

Anhydrous_Workflow A Oven-dried glassware under inert atmosphere B Add reactants, catalyst, and base A->B C Add anhydrous solvent B->C D Heat and stir under inert atmosphere C->D E Aqueous work-up and extraction D->E F Drying, filtration, and concentration E->F G Purification F->G

Anhydrous Pyridine Coupling Workflow

Aqueous_Workflow A Reaction vessel (air or inert atmosphere) B Add reactants, catalyst, and base A->B C Add aqueous solvent (or co-solvent mixture) B->C D Heat and stir C->D E Phase separation and extraction D->E F Drying, filtration, and concentration E->F G Purification F->G

Aqueous Pyridine Coupling Workflow

Conclusion

The choice between anhydrous and aqueous conditions for pyridine coupling reactions is a multifaceted decision that depends on the specific substrates, desired reaction outcomes, and practical considerations such as cost and environmental impact.

Anhydrous conditions offer a well-established and controlled environment, minimizing the risk of side reactions involving water. However, they necessitate the use of dry reagents and solvents, often requiring more stringent experimental setups.

Aqueous conditions , on the other hand, present an attractive alternative with several potential benefits. As demonstrated in Suzuki-Miyaura couplings, aqueous media can lead to accelerated reaction rates.[1] Furthermore, the use of water as a solvent is environmentally benign and can simplify product isolation. The development of catalyst systems that are stable and active in water is expanding the scope and applicability of these methods.[3]

For researchers and drug development professionals, the growing body of evidence supporting the efficacy of aqueous coupling reactions suggests that these methods should be a primary consideration in the design of synthetic routes for pyridine-containing molecules. While anhydrous conditions remain a reliable option, the potential for faster, more sustainable, and equally high-yielding transformations in water merits thorough evaluation in the optimization of any pyridine coupling reaction.

References

Navigating Byproduct Formation in the Synthesis of 4-Bromo-3,5-dichloropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount. This guide provides a detailed analysis of byproduct formation during the synthesis of 4-Bromo-3,5-dichloropyridine, a key building block in pharmaceuticals and agrochemicals. We compare the prevalent Sandmeyer reaction with potential alternatives, offering insights into minimizing impurities through carefully controlled experimental conditions.

The synthesis of this compound, a crucial intermediate, is often accomplished via the Sandmeyer reaction, a robust method for converting aromatic amines to aryl halides.[1][2][3] This process, however, is not without its challenges, primarily the formation of unwanted byproducts that can complicate purification and impact yield and final product purity. Understanding the reaction mechanism and potential side reactions is critical for optimizing the synthesis and ensuring a high-quality product.

The Sandmeyer Reaction: A Double-Edged Sword

The Sandmeyer reaction involves the diazotization of an aromatic amine, in this case, 4-amino-3,5-dichloropyridine, followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide.[1][2] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] While effective, this radical pathway is also the primary source of byproducts.

Table 1: Potential Byproducts in the Sandmeyer Synthesis of this compound
Byproduct ClassSpecific Potential Byproduct(s)Formation MechanismFactors Influencing FormationProposed Analytical Detection Method
Biaryl Compounds 3,3',5,5'-Tetrachloro-4,4'-bipyridineDimerization of the aryl radical intermediate generated during the Sandmeyer reaction.[1]High concentration of the aryl radical, insufficient trapping by the bromide nucleophile.GC-MS, LC-MS, NMR
Phenolic Impurities 3,5-Dichloro-4-hydroxypyridineReaction of the intermediate diazonium salt with water, which can act as a nucleophile.[1]Higher reaction temperatures, presence of excess water, incomplete conversion.HPLC-UV, LC-MS
Azo Compounds Diazoamino compounds (Triazenes)Coupling of the diazonium salt with unreacted 4-amino-3,5-dichloropyridine.Improper pH control (near-neutral conditions), slow addition of the diazotization agent.HPLC-UV, Colorimetric analysis
Dehalogenation Products 3,5-DichloropyridineReductive dehalogenation of the starting material or product.Presence of reducing agents, certain reaction conditions.GC-MS

Alternative Synthetic Routes and Their Byproduct Profiles

To circumvent the challenges associated with the Sandmeyer reaction, alternative metal-free methods for the synthesis of aryl bromides have been explored.

Metal-Free Bromination

One promising alternative involves the direct bromination of the corresponding aniline derivative using molecular bromine in an aqueous hydrobromic acid solution, followed by diazotization and in situ displacement.[4] This one-pot reaction avoids the use of copper catalysts, thereby eliminating the potential for metal contamination in the final product.

Potential Advantages:

  • Avoidance of heavy metal catalysts.

  • Potentially simpler workup procedures.

Potential Byproducts:

  • Over-brominated species if the reaction is not carefully controlled.

  • Similar potential for phenolic and azo byproducts as the Sandmeyer reaction if diazotization conditions are not optimized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Adapted from similar procedures)

1. Diazotization:

  • Suspend 4-amino-3,5-dichloropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

2. Sandmeyer Reaction (Bromination):

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

3. Work-up and Purification:

  • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with aqueous sodium bisulfite to remove excess bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Analysis of Reaction Mixture by HPLC-UV
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like ammonium acetate).

  • Column: C18 reverse-phase column.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectra of the starting material, product, and potential byproducts (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Analysis: Monitor the disappearance of the starting material and the appearance of the product and any byproduct peaks. Quantify using a calibration curve with known standards.

Visualizing Reaction Pathways and Analytical Workflows

To better understand the chemical transformations and the process for ensuring product quality, the following diagrams illustrate the key pathways and workflows.

Sandmeyer_Reaction cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_products Products 4-Amino-3,5-dichloropyridine 4-Amino-3,5-dichloropyridine Diazonium Salt Diazonium Salt 4-Amino-3,5-dichloropyridine->Diazonium Salt NaNO2, HBr Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Cu(I) 3,5-Dichloro-4-hydroxypyridine 3,5-Dichloro-4-hydroxypyridine Diazonium Salt->3,5-Dichloro-4-hydroxypyridine H2O Triazene Byproduct Triazene Byproduct Diazonium Salt->Triazene Byproduct Unreacted Amine This compound This compound Aryl Radical->this compound CuBr2 3,3',5,5'-Tetrachloro-4,4'-bipyridine 3,3',5,5'-Tetrachloro-4,4'-bipyridine Aryl Radical->3,3',5,5'-Tetrachloro-4,4'-bipyridine Dimerization

Caption: Sandmeyer reaction pathway for this compound and major byproduct formation routes.

Analytical_Workflow Reaction_Mixture Crude Reaction Mixture Quench_Workup Quenching & Aqueous Workup Reaction_Mixture->Quench_Workup Organic_Extract Organic Extract Quench_Workup->Organic_Extract Analysis Analytical Techniques Organic_Extract->Analysis Purification Purification Organic_Extract->Purification HPLC HPLC-UV for Quantification Analysis->HPLC GCMS GC-MS for Identification Analysis->GCMS NMR NMR for Structural Confirmation Analysis->NMR Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A logical workflow for the analysis and purification of this compound.

By understanding the potential byproduct formation pathways and implementing robust analytical and purification strategies, researchers can significantly improve the quality and consistency of this compound synthesis, a critical step in the development of novel therapeutics and agrochemicals.

References

A Comparative Guide to ¹H and ¹³C NMR Analysis of Substituted Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted dichloropyridines, offering insights into the influence of substituent patterns on chemical shifts. The information presented is supported by experimental data and detailed protocols to aid in the accurate characterization of these important chemical entities.

Comparative NMR Data of Dichloropyridines

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of dichloropyridine isomers. The position of the chlorine atoms significantly influences the electronic environment of the pyridine ring, leading to distinct chemical shifts for the remaining protons and carbons. This data is crucial for isomer identification and for understanding structure-activity relationships in medicinal chemistry.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Dichloropyridines

CompoundH-2H-3H-4H-5H-6Solvent
2,5-Dichloropyridine-7.69 (d)7.27 (dd)-8.24 (d)CDCl₃
2,6-Dichloropyridine-7.26 (d)7.65 (t)7.26 (d)-CDCl₃
3,5-Dichloropyridine8.35 (s)-7.75 (s)-8.35 (s)CDCl₃

Abbreviation: s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Dichloropyridines

CompoundC-2C-3C-4C-5C-6Solvent
2,5-Dichloropyridine148.1138.8123.6130.9149.9CDCl₃
2,6-Dichloropyridine150.7123.3140.0123.3150.7CDCl₃
3,5-Dichloropyridine147.2134.7138.0134.7147.2CDCl₃

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a generalized procedure for the ¹H and ¹³C NMR analysis of substituted dichloropyridines.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified substituted dichloropyridine sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[2]

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a 300 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments. Key parameters include the pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.[3]

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum. This is usually a quick experiment.

  • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time.

  • If necessary, perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).[4]

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the atoms.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of substituted dichloropyridines using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Substituted Dichloropyridine Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H NMR C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C NMR H1_Process ¹H Data Analysis (Chemical Shift, Integration, Multiplicity, Coupling) H1_NMR->H1_Process Process C13_Process ¹³C Data Analysis (Chemical Shift) C13_NMR->C13_Process Process Structure_Elucidation Structure Elucidation H1_Process->Structure_Elucidation C13_Process->Structure_Elucidation

References

Comparative Guide to Analytical Methods for Monitoring 4-Bromo-3,5-dichloropyridine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimization, kinetic analysis, and ensuring the quality of the final product. The synthesis of derivatives from 4-Bromo-3,5-dichloropyridine, a key intermediate in pharmaceutical and agrochemical development, necessitates robust analytical methods to track the consumption of starting materials and the formation of products and byproducts. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the progress of reactions involving this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on various factors, including the chemical properties of the analytes, the reaction conditions, and the specific information required (e.g., qualitative, quantitative, real-time).

FeatureLC-MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection.Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection.Provides structural information based on the magnetic properties of atomic nuclei.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any molecule with NMR-active nuclei, providing detailed structural information.
Sensitivity High sensitivity, often in the picogram to femtogram range.[1][2]High sensitivity, particularly for volatile compounds.Lower sensitivity compared to MS methods, typically requiring micromolar to millimolar concentrations.
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.[1]High selectivity based on retention time and mass fragmentation patterns.[3]High structural selectivity, allowing for the differentiation of isomers.
Quantitative Analysis Excellent for quantification using calibration curves and internal standards.[2]Good for quantification, especially with the use of an internal standard.[3]Can be quantitative (qNMR) but often used for relative quantification of reaction components.
Real-time Monitoring Amenable to real-time monitoring through techniques like flow injection analysis.[4]Possible with rapid sampling and injection, but generally less straightforward than LC-MS for real-time analysis.In-situ monitoring is possible with specialized NMR probes, providing real-time kinetic data.[3]
Sample Preparation Simple dilution and filtration are often sufficient.[1]May require extraction and derivatization to increase volatility.Minimal sample preparation is needed for offline analysis; in-situ requires a compatible reaction setup.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific reaction conditions.

LC-MS Method for Reaction Monitoring

This method is designed for the quantitative analysis of this compound and its reaction products.

1. Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent, such as acetonitrile or methanol.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for pyridine compounds.

  • MS Method: Selected Ion Monitoring (SIM) for the m/z of this compound and expected products for quantitative analysis, or full scan mode for qualitative identification of unknown products.

3. Data Analysis:

  • Generate calibration curves for this compound and any available product standards.

  • Quantify the concentration of each component in the reaction samples by integrating the peak areas and comparing them to the calibration curves.

Alternative Method 1: GC-MS

GC-MS is a powerful alternative, particularly if the reactants and products are volatile and thermally stable.[3]

1. Sample Preparation:

  • Withdraw an aliquot from the reaction mixture and quench as described for the LC-MS method.

  • An extraction step with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • The organic extract is then dried over a drying agent like sodium sulfate and filtered.

2. Instrumentation and Conditions:

  • GC System: Gas chromatograph with a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or similar).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Mass spectrometer with an Electron Ionization (EI) source.

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify using peak areas relative to an internal standard.

Alternative Method 2: NMR Spectroscopy

NMR spectroscopy provides valuable structural information and can be used for in-situ, real-time reaction monitoring.[3]

1. Sample Preparation (Offline):

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction if necessary.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: ¹H NMR is typically used for reaction monitoring.

  • Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from the product(s).

  • The relative integration of these signals can be used to determine the reaction conversion.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for LC-MS analysis and a logical comparison of the analytical methods.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Dilute Sample B->C D Filter Sample C->D E Inject into LC-MS D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration G->H J Quantify Components H->J I Calibration Curve I->J K K J->K Reaction Progress Report

Caption: Workflow for monitoring this compound reaction progress using LC-MS.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes LCMS LC-MS Sensitivity High Sensitivity LCMS->Sensitivity RealTime Real-time Capability LCMS->RealTime GCMS GC-MS GCMS->Sensitivity Volatility Volatility Requirement GCMS->Volatility NMR NMR Structure Structural Detail NMR->Structure NMR->RealTime

Caption: Logical comparison of key attributes for LC-MS, GC-MS, and NMR in reaction monitoring.

References

Confirming Regioselectivity in Di-substituted Pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a di-substituted pyridine's regiochemistry is a critical step in ensuring the efficacy and safety of novel chemical entities. The pyridine scaffold is a cornerstone in medicinal chemistry, and the precise placement of substituents dramatically influences a molecule's biological activity. This guide provides an objective comparison of common synthetic strategies for di-substituted pyridines and details the analytical techniques essential for confirming their regioselectivity, supported by experimental data and protocols.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of di-substituted pyridines can be broadly categorized into classical condensation reactions and modern regioselective methods. Here, we compare the venerable Hantzsch pyridine synthesis with a contemporary approach utilizing pyridyne intermediates.

Method 1: The Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

A long-standing method for pyridine synthesis, the Hantzsch reaction involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to furnish the aromatic pyridine ring.[1] While versatile, this method can lead to mixtures of regioisomers when using unsymmetrical intermediates, necessitating careful purification and characterization.

Method 2: Regioselective Synthesis via 3,4-Pyridyne Intermediates

Modern synthetic chemistry offers more controlled approaches, such as those involving highly reactive pyridyne intermediates. The generation of a 3,4-pyridyne from a suitable precursor, like a 3-chloro-4-lithiated pyridine, allows for the regioselective addition of a nucleophile, leading to a specific di-substituted pattern.[2][3] This method provides excellent control over the final product's regiochemistry.[2]

Synthetic MethodTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
Hantzsch Synthesis 60-80%Moderate to LowOne-pot, high atom economy, readily available starting materials.[1]Can produce regioisomeric mixtures, requiring extensive purification; harsh oxidation conditions may not be suitable for sensitive functional groups.[1]
Pyridyne Intermediate 50-70%High to ExcellentHigh regiocontrol, access to otherwise difficult substitution patterns.[2][3]Requires anhydrous conditions, use of strong bases, and may involve cryogenic temperatures; starting materials can be more complex to synthesize.[3]

Experimental Protocols for Regioselectivity Confirmation

Once a di-substituted pyridine is synthesized, a combination of spectroscopic and analytical techniques is employed to unequivocally determine the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the substitution pattern of pyridines.[4]

1. 1H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the pyridine ring are highly indicative of the substituent positions. Protons ortho to the nitrogen atom are typically the most deshielded and appear at the lowest field.[4]

Experimental Protocol (1H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[5][6]

  • Data Acquisition: Acquire the 1H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to infer the substitution pattern.

2. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): For complex or ambiguous cases, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the protons on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (1JCH).[5][7][8] This is crucial for assigning the protonated carbons of the pyridine ring.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (2,3JCH).[5][7][8] This is key for identifying quaternary carbons and piecing together the molecular framework.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing definitive proof of the relative positions of substituents.

Experimental Protocol (2D NMR):

  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Data Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. For HMBC, the long-range coupling constant is typically set to 8-10 Hz to observe 2,3JCH correlations.[5][9]

  • Data Analysis: Analyze the cross-peaks in each spectrum to build a complete picture of the molecule's connectivity and spatial arrangement.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise positions of all atoms.[10][11][12]

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystallization: Grow single crystals of the di-substituted pyridine suitable for X-ray analysis. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (100-150 K) to minimize thermal vibrations.[10]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a definitive 3D model of the molecule.

Chromatographic Methods (GC and HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primarily used to separate regioisomers.[13][14] By comparing the retention times of the synthesized product with those of authentic standards (if available), the identity of the major regioisomer can be confirmed. These methods are particularly useful for quantifying the ratio of regioisomers in a mixture.[15][16]

Experimental Protocol (HPLC):

  • Column and Mobile Phase Selection: Choose a suitable column (e.g., C18) and mobile phase to achieve separation of the potential isomers.

  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product in the mobile phase.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. Compare the retention time of the major peak to that of a known standard.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the synthetic and analytical workflows.

G cluster_0 Hantzsch Pyridine Synthesis Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation BetaKetoester β-Ketoester (2 eq.) BetaKetoester->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Di-substituted Pyridine Oxidation->Pyridine

Caption: Hantzsch synthesis workflow.

G cluster_1 Pyridyne Intermediate Synthesis Precursor 3-Halopyridine Precursor Lithiation Lithiation (n-BuLi) Precursor->Lithiation Pyridyne 3,4-Pyridyne Intermediate Lithiation->Pyridyne Nucleophile Nucleophilic Addition Pyridyne->Nucleophile Product Regioselective Di-substituted Pyridine Nucleophile->Product

Caption: Pyridyne synthesis workflow.

G Synthesis Synthesized Di-substituted Pyridine Purification Purification (Chromatography/Crystallization) Synthesis->Purification NMR NMR Analysis (1H, COSY, HSQC, HMBC, NOESY) Purification->NMR Xray X-ray Crystallography (if crystalline) Purification->Xray Chromatography Chromatographic Analysis (GC/HPLC for isomeric ratio) Purification->Chromatography Confirmation Regioselectivity Confirmed NMR->Confirmation Xray->Confirmation Chromatography->Confirmation

Caption: Regioselectivity confirmation workflow.

References

N-Heterocyclic Carbene (NHC) vs. Phosphine Ligands: A Performance Showdown in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of homogeneous catalysis, the choice of ligand is paramount, directly influencing the catalyst's activity, stability, and selectivity. For decades, phosphine ligands have been the workhorses of catalytic chemistry, enabling a vast array of chemical transformations. However, the emergence of N-heterocyclic carbenes (NHCs) has sparked a paradigm shift, with these robust ligands often outperforming their phosphine counterparts. This guide provides an objective comparison of NHC and phosphine ligands, supported by experimental data, to aid researchers in selecting the optimal ligand for their catalytic systems.

At a Glance: Key Differences and Performance Highlights

N-heterocyclic carbenes are distinguished by their strong σ-donating properties and the formation of highly stable bonds with metal centers.[1][2][3] This inherent stability often translates to more robust and longer-lived catalysts.[1] In contrast, while phosphine ligands are incredibly versatile, their bond to the metal center can be weaker, and they are more susceptible to oxidation.[4][5][6]

The superior performance of NHC ligands has been particularly evident in cross-coupling reactions. For instance, in the Buchwald-Hartwig amination, palladium catalysts bearing NHC ligands have demonstrated higher activity than those with phosphine ligands, enabling efficient catalysis at lower catalyst loadings.[7] Similarly, in the Suzuki-Miyaura coupling of nitroarenes, NHC ligands facilitated the reaction with greater efficiency than the phosphine ligand BrettPhos.[5]

However, the superiority of NHCs is not universal. Theoretical studies of the Heck reaction, for example, have suggested that there may be no significant advantage in using NHC ligands over traditional phosphines.[8][9][10] This highlights the importance of considering the specific reaction mechanism when selecting a ligand.

Comparative Performance Data

To provide a clear comparison, the following tables summarize quantitative data from various studies comparing NHC and phosphine ligands in key catalytic reactions.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides
EntryCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / P(t-Bu)₃1.51002485[7]
2[Pd(IPr)(cinnamyl)Cl]1.0Room Temp1898[11]
3Pd/NHC0.5 - 1.011012>95[5]
4Pd/BrettPhos2.01101280[5]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Table 2: Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid
EntryLigandCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1PPh₃NiCl₂(PPh₃)₂3.0802420[12]
2IPrNiCl₂(IPr)3.0802495[12]
3Phobane-based phosphinePd(OAc)₂2.0Room Temp12>95[13]
4NHC-phosphine hybridPdCl₂0.7580595 (conversion)[14]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Table 3: Telomerization of Butadiene with Methanol
EntryLigandCatalyst SystemSelectivity for 1-methoxy-2,7-octadiene (%)Reference
1Triphenylphosphine (TPP)Pd/TPP87[15][16]
21,3-Dimesitylimidazol-2-ylidene (IMes)Pd/IMes97.5[15][16]

Experimental Workflows and Methodologies

The following sections detail the experimental protocols for some of the key comparative studies cited, providing researchers with the necessary information to reproduce or adapt these methods.

General Workflow for Catalyst Screening

The process of comparing ligand performance typically follows a standardized workflow.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand_synthesis Ligand Synthesis/ Procurement precatalyst_formation Precatalyst Formation/ In situ generation ligand_synthesis->precatalyst_formation catalyst_addition Catalyst Addition precatalyst_formation->catalyst_addition reaction_setup Reaction Setup (Substrates, Solvent, Base) reaction_setup->catalyst_addition reaction_conditions Reaction Conditions (Temp, Time, Atmosphere) catalyst_addition->reaction_conditions workup Reaction Workup & Purification reaction_conditions->workup characterization Product Characterization (NMR, GC-MS) workup->characterization yield_determination Yield Determination characterization->yield_determination

Fig. 1: General workflow for comparing ligand performance in catalysis.
Protocol 1: Buchwald-Hartwig Amination with NHC-Palladium Catalyst

This protocol is adapted from the work of Nolan and coworkers for the room-temperature amination of aryl chlorides.[11]

Materials:

  • [Pd(IPr)(cinnamyl)Cl] precatalyst

  • Aryl chloride

  • Primary or secondary amine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, a vial is charged with [Pd(IPr)(cinnamyl)Cl] (1 mol %), sodium tert-butoxide (1.2 equiv), the aryl chloride (1.0 equiv), and the amine (1.2 equiv).

  • Toluene is added as the solvent.

  • The vial is sealed and the reaction mixture is stirred at room temperature for the specified time (e.g., 18 hours).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Nickel-NHC Catalyst

This protocol is based on the study by Hu and coworkers on the Suzuki coupling of aryl chlorides.[12]

Materials:

  • NiCl₂(IPr) catalyst

  • Aryl chloride

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • A Schlenk tube is charged with NiCl₂(IPr) (3 mol %), the aryl chloride (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography.

Mechanistic Considerations: A Tale of Two Ligands

The differences in performance between NHC and phosphine ligands can often be traced back to their distinct electronic and steric properties and how these influence the catalytic cycle.

G cluster_NHC NHC Ligand Properties cluster_Phosphine Phosphine Ligand Properties cluster_Implications Catalytic Implications strong_sigma Strong σ-donor strong_bond Strong M-L bond strong_sigma->strong_bond nhc_implications Enhanced stability Facilitates oxidative addition Resistant to decomposition strong_bond->nhc_implications steric_bulk Tunable steric bulk steric_bulk->nhc_implications tunable_electronics Tunable electronics (σ-donor/π-acceptor) weaker_bond Weaker M-L bond tunable_electronics->weaker_bond phosphine_implications Facilitates reductive elimination Prone to dissociation Susceptible to oxidation weaker_bond->phosphine_implications cone_angle Defined cone angle cone_angle->phosphine_implications

Fig. 2: Ligand properties and their influence on catalytic performance.

The strong σ-donating nature of NHCs enhances the electron density at the metal center, which can facilitate the rate-determining oxidative addition step in many cross-coupling reactions.[2] The robust metal-NHC bond also imparts greater thermal stability and resistance to decomposition, leading to longer catalyst lifetimes.[1][3]

Phosphine ligands, with their tunable electronic properties, offer a high degree of flexibility.[17][18] The ability of some phosphines to act as π-acceptors can influence the electronics of the metal center in a different manner than NHCs. The generally weaker metal-phosphine bond, while sometimes a disadvantage, can also be beneficial by facilitating ligand dissociation to generate a coordinatively unsaturated, active catalytic species.

Conclusion

N-heterocyclic carbenes have firmly established themselves as a powerful class of ligands in homogeneous catalysis, often surpassing the performance of traditional phosphines in a variety of important chemical transformations. Their strong σ-donor character and the formation of robust metal-ligand bonds contribute to highly active and stable catalytic systems. While phosphines remain indispensable and offer a vast and tunable chemical space, the experimental evidence increasingly points towards NHCs as the ligand of choice for many challenging catalytic applications, particularly in the realm of cross-coupling chemistry. The continued development of both ligand classes will undoubtedly lead to even more efficient and selective catalysts for the synthesis of complex molecules relevant to research, drug development, and materials science.

References

The Synthetic Chemist's Guide to 4-Halogenated-3,5-dichloropyridine Building Blocks in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the efficient synthesis of Active Pharmaceutical Ingredients (APIs). The 4-substituted-3,5-dichloropyridine scaffold is a key component in numerous pharmaceuticals. This guide provides an objective comparison of 4-Bromo-3,5-dichloropyridine and its common alternatives, offering experimental data and detailed protocols to inform your synthetic strategy.

The choice of halogen at the 4-position of the 3,5-dichloropyridine ring significantly impacts reactivity in crucial carbon-carbon and carbon-heteroatom bond-forming reactions, which are the bedrock of modern API synthesis. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-limiting step—more favorable for heavier halogens. Consequently, iodo-substituted pyridines are the most reactive, often requiring milder conditions and shorter reaction times, while their chloro- counterparts are more stable but demand more robust catalytic systems to achieve comparable yields.[1]

Comparative Performance in Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are pivotal in the synthesis of various APIs. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented provides a strong indication of the relative performance of different 4-halo-3,5-dichloropyridines.

Table 1: Suzuki-Miyaura Coupling Performance
4-Halo-3,5-dichloropyridineCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane10012~85[2]
4-Chloro-3,5-dichloropyridinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O10012>95[2]
4-Iodo-3,5-dichloropyridineArylboronic acidPd(PPh₃)₄ / Na₂CO₃DMERT290-95Inferred from[3]

Note: The data for 4-Chloro-3,5-dichloropyridine with an advanced ligand system (SPhos) highlights that catalyst choice can overcome lower intrinsic reactivity. The reactivity of 4-Iodo-3,5-dichloropyridine is inferred from the general reactivity trends of iodo-aromatics in Suzuki coupling.

Table 2: Sonogashira Coupling Performance
4-Halo-3,5-dichloropyridineCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₄ / CuI / Et₃NTHF50-603~80-90Inferred from[4]
4-Chloro-3,5-dichloropyridinePhenylacetylenePd₂(dba)₃ / XPhos / Cs₂CO₃1,4-Dioxane10012-24~70-80Inferred from general knowledge
4-Iodo-3,5-dichloropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHFRT1.5>90[5]

Note: Yields and reaction conditions are highly dependent on the specific substrates and catalyst systems employed. The data for 4-Bromo and 4-Chloro variants are inferred from general protocols for Sonogashira couplings of aryl bromides and chlorides respectively.

Application in API Synthesis: Case Studies

Roflumilast Synthesis

Roflumilast, a phosphodiesterase-4 inhibitor for the treatment of COPD, incorporates a 3,5-dichloropyridine moiety.[6] The key synthetic step involves the amidation of a benzoic acid derivative with 4-amino-3,5-dichloropyridine.[7] While this compound is not the direct precursor, the synthesis of the key intermediate, 4-amino-3,5-dichloropyridine, can start from 3,5-dichloropyridine. The choice of halogen at the 4-position in a hypothetical cross-coupling approach to Roflumilast analogues would follow the general reactivity trends outlined above.

FGFR Inhibitor Synthesis

Fibroblast Growth Factor Receptor (FGFR) inhibitors are a class of targeted cancer therapies.[8] Many FGFR inhibitors, such as Zoligratinib (CH5183284), feature a substituted pyridine core.[9] The synthesis of these complex molecules often relies on sequential cross-coupling reactions where the differential reactivity of various halogens can be exploited for selective functionalization. For instance, a 4-iodo-3,5-dichloropyridine could undergo a selective Sonogashira or Suzuki coupling at the more reactive 4-position, leaving the two chloro-substituents for subsequent modifications.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • K₃PO₄ (2.0 - 3.0 equiv.)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Sonogashira Coupling of 4-Iodo-3,5-dichloropyridine

Materials:

  • 4-Iodo-3,5-dichloropyridine

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-3,5-dichloropyridine (1.0 equiv.), PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • To the stirred suspension, add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 1.5 hours, or until TLC/GC analysis indicates completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[4][5]

Visualizing Synthetic Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition r_pd_x R-Pd(II)-X L2 oxidative_addition->r_pd_x transmetalation Transmetalation (R'-B(OR)2) r_pd_x->transmetalation r_pd_r_prime R-Pd(II)-R' L2 transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow Sonogashira Coupling Experimental Workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_reagents Add 4-Halo-3,5-dichloropyridine, Pd catalyst, CuI, Solvent, Base start->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne reaction Stir at appropriate temperature add_alkyne->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring workup Workup: Filter, Extract, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3,5-dichloropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Bromo-3,5-dichloropyridine based on available safety data for structurally related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this specific compound before handling and disposal. All procedures must be conducted in strict accordance with local, state, and federal regulations.

The following guide provides essential safety and logistical information for the proper disposal of this compound, a hazardous chemical compound. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[1]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or during spill cleanup.
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation. For major spills, alert emergency responders.[3]

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4]

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[4]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Step-by-Step Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.[4]

    • Collect this waste stream in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents and strong acids, unless explicitly permitted by your institution's EHS office.[5] Halogenated organic compounds should generally be collected separately from non-halogenated solvents.[4]

  • Containerization :

    • Use a leak-proof waste container that is chemically compatible with chlorinated and brominated organic compounds; glass is often a suitable choice.[4]

    • The container must be in good condition and have a secure, leak-proof closure.[4]

    • Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[4]

  • Labeling :

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage :

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated.[1][5][6]

    • Keep the container tightly closed and store it away from incompatible materials.[1][5][6]

  • Final Disposal :

    • The recommended method for the final disposal of halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility.[4]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Unused Product Unused Product Segregate Waste Segregate Waste Unused Product->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Seal Container Seal Container Label Container->Seal Container Store Securely Store Securely Seal Container->Store Securely Request Pickup Request Pickup Store Securely->Request Pickup Professional Disposal Professional Disposal Request Pickup->Professional Disposal Incineration Incineration Professional Disposal->Incineration

Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3,5-dichloropyridine

This guide provides crucial safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are based on safety guidelines for pyridine and its halogenated derivatives. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound being used and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following equipment is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect eyes from splashes.[1][2]
Hand Protection GlovesNitrile or neoprene gloves are recommended for their chemical resistance.[1][2] Avoid latex gloves.[2] For extensive handling, consider double gloving.
Body Protection Lab CoatA fully-buttoned lab coat should be worn to prevent skin contact.[1][2]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator may be necessary.[3]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated; a certified chemical fume hood is essential.[2][3]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[3]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials (e.g., absorbent pads, inert material like sand or vermiculite) available.[4][5]

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • When handling the solid form, avoid generating dust.[6]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to minimize the release of vapors.[2]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after removing gloves.[3]

    • Decontaminate the work surface.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed disposal company.[6] Do not dispose of down the drain or in regular trash.[6]
Contaminated Materials (e.g., gloves, wipes, pipette tips) Collect in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[6]
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] Follow institutional guidelines for the disposal of decontaminated containers.[6]
Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[5] Seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][3] Seek medical attention.[3]
Inhalation Move the individual to fresh air immediately.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill For small spills, absorb with an inert, dry material and place in a sealed container for disposal as hazardous waste.[4][5] For large spills, evacuate the area and contact emergency services.[3]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Start Start: Prepare for Handling AssessHazards Assess Hazards (Review SDS) Start->AssessHazards GatherPPE Gather Required PPE AssessHazards->GatherPPE PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) GatherPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleChemical Handle Chemical (Weighing, Transferring, etc.) DonPPE->HandleChemical Decontaminate Decontaminate Work Area and Equipment HandleChemical->Decontaminate StoreChemical Properly Store Chemical HandleChemical->StoreChemical DoffPPE Doff PPE Decontaminate->DoffPPE SegregateWaste Segregate and Label Hazardous Waste DoffPPE->SegregateWaste DisposeWaste Dispose of Waste via Authorized Channels SegregateWaste->DisposeWaste End End: Procedure Complete StoreChemical->End DisposeWaste->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.